Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNYJAGIABSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377250 | |
| Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34628-36-9 | |
| Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the strategic considerations for its preparation, focusing on the Friedel-Crafts acylation of a readily available pyrrole precursor. A detailed, step-by-step experimental protocol is presented, accompanied by a discussion of the underlying reaction mechanism, safety precautions, and methods for purification and characterization. This guide is intended to equip researchers with the necessary knowledge to efficiently and safely synthesize this target molecule in a laboratory setting.
Introduction: The Significance of 4-Acylpyrrole-2-carboxylates
Pyrrole-containing compounds are ubiquitous in nature and form the core structure of many biologically active molecules, including pharmaceuticals and natural products. The strategic functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry, enabling the creation of diverse molecular architectures with tailored properties. Among these, 4-acylpyrrole-2-carboxylic acid esters are particularly important intermediates. The presence of three distinct functional groups—the pyrrole nitrogen, the ester at the 2-position, and the ketone at the 4-position—offers multiple handles for subsequent chemical modifications, making them versatile scaffolds in drug discovery and development.
This compound, the subject of this guide, is a prime example of this class of compounds. Its synthesis presents a classic case of electrophilic aromatic substitution on an electron-rich heterocycle that is also substituted with an electron-withdrawing group, making the study of its preparation both fundamentally interesting and practically relevant.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule, this compound, points to a Friedel-Crafts acylation reaction as the key bond-forming step. This involves the introduction of the benzoyl group onto a pre-existing methyl pyrrole-2-carboxylate scaffold.
Figure 1: Retrosynthetic analysis of the target molecule.
The primary starting material, Methyl 1H-pyrrole-2-carboxylate, is commercially available and can be synthesized from pyrrole-2-carboxylic acid through esterification. The core of the synthetic challenge lies in the regioselectivity of the Friedel-Crafts acylation. The methyl ester group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, the lone pair of the nitrogen atom makes the pyrrole ring as a whole still sufficiently nucleophilic to undergo acylation.
The directing effect of the C2-ester group favors substitution at the C4 position. Acylation at the C5 position is sterically hindered by the adjacent ester group, and the C3 position is less electronically favored for substitution in pyrroles bearing an electron-withdrawing group at C2. Therefore, the Friedel-Crafts acylation of Methyl 1H-pyrrole-2-carboxylate with benzoyl chloride in the presence of a suitable Lewis acid is expected to yield the desired 4-benzoyl product with good regioselectivity.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | >98% | Sigma-Aldrich |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | >99% | Alfa Aesar |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | >99% | Acros Organics |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 37% | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Laboratory prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (calcium chloride)
-
Addition funnel
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography setup
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (2.93 g, 22.0 mmol) and anhydrous dichloromethane (50 mL).
-
Formation of the Acylium Ion Complex: Cool the suspension to 0°C in an ice-water bath. To the stirred suspension, add benzoyl chloride (2.56 mL, 22.0 mmol) dropwise via the addition funnel over 15 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Addition of the Pyrrole Substrate: In a separate beaker, dissolve Methyl 1H-pyrrole-2-carboxylate (2.50 g, 20.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL). Stir vigorously until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford this compound as a solid.
Reaction Mechanism
The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.
Figure 3: Simplified reaction mechanism.
-
Formation of the Acylium Ion: Benzoyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion (or a polarized complex).
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of Methyl 1H-pyrrole-2-carboxylate acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the C4 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the C4 position, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.
Characterization of the Product
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~9.5 (br s, 1H, NH), ~7.8 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~7.4 (d, 1H, Pyrrole-H), ~7.2 (d, 1H, Pyrrole-H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~188 (C=O, ketone), ~162 (C=O, ester), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), Pyrrole carbons in the range of 110-130, ~52 (OCH₃) |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1650 (C=O stretch, ketone), ~1600, 1450 (C=C stretch, aromatic) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₃H₁₁NO₃: 230.0766; found: 230.076x |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Safety and Handling
-
Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing hydrogen chloride gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzoyl chloride is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
The reaction should be quenched carefully by adding the reaction mixture to ice, as the process is exothermic.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of Methyl 1H-pyrrole-2-carboxylate is a reliable and efficient method for obtaining this versatile building block. The regioselectivity of the reaction is governed by the electronic properties of the starting material, leading predominantly to the desired 4-substituted product. The detailed protocol and safety guidelines provided in this document should enable researchers to successfully perform this synthesis and utilize the product in their ongoing research and development endeavors.
References
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Katritzky, A. R., et al. (2005). N-Tfa- and N-Fmoc-(alpha-aminoacyl)benzotriazoles as Chiral C-acylating Reagents under Friedel-Crafts Reaction Conditions. The Journal of Organic Chemistry, 70(13), 4993–5000. [Link]
-
Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104–2112. [Link]
-
Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Introduction
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds integral to the fields of medicinal chemistry and materials science.[1] The pyrrole ring is a fundamental scaffold found in numerous biologically active natural products, including heme and chlorophyll.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and experimental protocols for its characterization. This molecule serves as a valuable synthetic intermediate, with its distinct functional groups—a methyl ester, a benzoyl ketone, and a reactive N-H group on the pyrrole ring—offering multiple avenues for chemical modification.[3] Understanding its properties is paramount for researchers aiming to utilize it as a building block in drug discovery and organic synthesis.
Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all scientific investigation. This compound is defined by its unique arrangement of atoms and functional groups, which dictates its chemical behavior and physical properties.
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 34628-36-9 | [4][5][6] |
| Molecular Formula | C₁₃H₁₁NO₃ | [4][5][7] |
| Molecular Weight | 229.23 g/mol | [4][5] |
| Canonical SMILES | O=C(C1=CC(C(C2=CC=CC=C2)=O)=CN1)OC |[5] |
Core Physicochemical Properties
The physical state, solubility, and thermal stability of a compound are critical parameters for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific ester is not widely published, its properties can be reliably inferred from its parent carboxylic acid and the general characteristics of pyrrole esters.
Table 2: Physicochemical Properties
| Property | Value (Methyl Ester) | Value (Parent Acid) | Rationale / Causality |
|---|---|---|---|
| Physical Form | Predicted: Solid | Solid | High molecular weight and aromatic structure favor a solid state. |
| Melting Point | Not reported. Predicted to be lower than the parent acid. | 234 - 236 °C | The absence of the carboxylic acid dimer hydrogen bonding in the ester typically results in a lower melting point compared to the parent acid.[8] |
| Boiling Point | Not reported. High, likely > 300 °C (with potential decomposition). | 486.1 ± 30.0 °C at 760 mmHg | The large, polar structure requires significant energy to transition to the gas phase.[8] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Sparingly soluble in water. | Not specified. | Esterification of a carboxylic acid increases its lipophilicity, thereby enhancing solubility in organic solvents and decreasing solubility in water.[2] |
| pKa (N-H acidity) | Predicted: ~17 | Not applicable | The N-H proton of the pyrrole ring is weakly acidic. Its pKa is expected to be similar to that of unsubstituted pyrrole (pKa ≈ 17.5).[9][10] |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. The expected spectral features for this compound are detailed below, based on the analysis of its functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include a singlet for the methyl ester protons (-OCH₃) typically around 3.8-4.0 ppm. The aromatic protons of the benzoyl group would appear in the 7.4-7.8 ppm region. The protons on the pyrrole ring would likely appear as distinct signals, and the N-H proton would present as a broad singlet at a downfield chemical shift (> 9.0 ppm), which can be confirmed by D₂O exchange.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each of the 13 carbons. The most downfield signals would correspond to the carbonyl carbons of the ester and the ketone. Aromatic carbons would resonate in the 110-140 ppm range. The methyl ester carbon would be a sharp signal around 52 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly informative for identifying the carbonyl groups. Two distinct C=O stretching bands are predicted:
-
Ester C=O stretch: Expected in the range of 1700-1725 cm⁻¹.
-
Ketone C=O stretch: Expected at a lower frequency, around 1640-1660 cm⁻¹, due to conjugation with both the pyrrole and benzene rings, which weakens the C=O double bond character.
-
N-H stretch: A characteristic broad peak is expected around 3200-3400 cm⁻¹.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺.
Experimental Protocols for Characterization
To ensure trustworthiness and scientific integrity, the characterization of this compound must follow a self-validating system where multiple orthogonal techniques confirm the compound's identity and purity.
Caption: Experimental workflow for physicochemical characterization.
Protocol 4.1: Determination of Melting Point
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Methodology:
-
Place a small, dry sample of the purified compound into a capillary tube, sealed at one end.
-
Compact the sample by tapping the tube gently.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (< 2 °C) is indicative of high purity.
-
Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
Process the data, integrating the proton signals and assigning peaks to the corresponding atoms in the structure.
-
Protocol 4.3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Ensure the ATR crystal of the FT-IR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=O (ester and ketone), and C-N bonds.
-
Protocol 4.4: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and molecular weight.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Compare the measured exact mass to the calculated theoretical mass for C₁₃H₁₁NO₃. A mass error of < 5 ppm provides high confidence in the assigned molecular formula.
-
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional regions:
-
The Pyrrole Ring: The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.[1] The pyrrole ring itself is electron-rich and susceptible to electrophilic substitution, although the substitution pattern can be complex.
-
The Methyl Ester: This group can undergo hydrolysis back to the parent carboxylic acid under acidic or basic conditions. It can also be converted to amides via aminolysis. A general procedure for the esterification of a pyrrole carboxylic acid involves reacting it with methanol in the presence of a catalytic amount of strong acid like H₂SO₄.[11]
-
The Benzoyl Ketone: The carbonyl group can undergo nucleophilic addition reactions, though it is less reactive than an aliphatic ketone due to conjugation.
Stability and Storage: Like many pyrrole derivatives, this compound may be sensitive to light and air, potentially darkening over time due to polymerization or oxidation.[10][12] It should be stored in a tightly sealed container, protected from light, in a cool, dry place.
Conclusion
This compound is a multifunctional heterocyclic compound with well-defined, albeit not extensively published, physicochemical properties. Its structural features, including a reactive pyrrole N-H, a modifiable ester, and a conjugated ketone, make it a versatile platform for chemical synthesis. The analytical protocols outlined in this guide provide a robust framework for its characterization, ensuring the scientific integrity required for its application in advanced research and development.
References
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PubChem. This compound. [Link]
-
Human Metabolome Database. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]
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PubChem. methyl 4-formyl-1H-pyrrole-2-carboxylate. [Link]
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PubChem. Pyrrole. [Link]
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Organic Chemistry Portal. Pyrrole synthesis. [Link]
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Wikipedia. Pyrrole. [Link]
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Vedantu. Pyrrole: Structure, Properties, Synthesis & Applications. [Link]
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SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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PubMed. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. [Link]
- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
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Heterocyclic Compounds. SlideShare. [Link]
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VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the spectrum, offers a detailed proton-by-proton spectral assignment, and provides a robust, field-proven protocol for data acquisition. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep and practical understanding of the data.
Introduction: The Structural Significance of a Polysubstituted Pyrrole
The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The title compound, this compound, is characterized by a pyrrole ring functionalized with two potent electron-withdrawing groups (EWGs): a methyl carboxylate at the C2 position and a benzoyl group at the C4 position. This specific substitution pattern creates a unique electronic environment that profoundly influences the chemical shifts and coupling constants of the ring protons. Accurate structural elucidation via ¹H NMR is therefore paramount for confirming its identity, assessing purity, and understanding its reactivity in further synthetic transformations. This guide serves as an expert resource for interpreting these spectral features with confidence.
Molecular Architecture and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure is systematically numbered to facilitate discussion of each unique proton signal.
Caption: Molecular structure and proton numbering scheme.
The molecule possesses seven distinct proton signals:
-
N-H (H1): The pyrrolic amine proton.
-
Pyrrole Ring Protons (H3, H5): The two protons directly attached to the heterocyclic core.
-
Benzoyl Protons (ortho, meta, para): The five protons of the phenyl ring.
-
Methyl Ester Protons (OCH₃): The three protons of the methyl group.
¹H NMR Spectral Analysis: A Predictive Approach
The chemical shift of a proton is dictated by its local electronic environment. In our target molecule, the powerful deshielding effects of the EWGs are the dominant factors.
The Influence of Electron-Withdrawing Groups
Both the methyl carboxylate (-COOCH₃) and benzoyl (-COPh) groups withdraw electron density from the pyrrole ring through inductive and resonance effects. This withdrawal reduces the electron shielding around the ring protons (H3 and H5), causing their signals to appear at a lower field (higher ppm) compared to unsubstituted pyrrole.
Caption: Electronic effects of substituents on pyrrole protons.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
Based on fundamental principles and data from analogous structures, we can predict the ¹H NMR spectrum in detail. Unsubstituted pyrrole shows signals for α-protons (H2/H5) around 6.7 ppm and β-protons (H3/H4) around 6.2 ppm.[2][3] The introduction of EWGs dramatically alters this pattern.
-
N-H (H1): This proton is acidic and its signal is often broad due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus. Its chemical shift is highly sensitive to solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it is expected to appear far downfield, typically δ > 9.5 ppm , as a broad singlet.
-
Pyrrole Protons (H3 & H5): These protons experience the strongest deshielding.
-
H5: Located at a β-position relative to the C2-ester and an α-position to the C4-benzoyl group, it will be shifted significantly downfield.
-
H3: Positioned between both EWGs, it is expected to be the most deshielded of the two ring protons.
-
Multiplicity: H3 and H5 are four bonds apart and will exhibit a small long-range coupling (⁴J), appearing as sharp doublets with an expected coupling constant of J ≈ 1.5-2.5 Hz . Based on similar structures like methyl 4-formyl-1H-pyrrole-2-carboxylate, H3 and H5 are expected in the δ 7.3-7.8 ppm range.[4]
-
-
Benzoyl Protons: The protons on the phenyl ring will appear in the aromatic region.
-
ortho-H: The two protons ortho to the carbonyl group are the most deshielded due to the anisotropy and electron-withdrawing nature of the carbonyl. They will appear as a multiplet (or doublet of doublets) around δ 7.8-8.0 ppm .
-
meta-H & para-H: The meta and para protons are further from the carbonyl and will resonate at a higher field, typically as a complex multiplet in the range of δ 7.4-7.6 ppm .
-
-
Methyl Ester Protons (OCH₃): These three protons are attached to an oxygen atom, placing them in a relatively shielded environment compared to the aromatic protons. They will appear as a sharp singlet around δ 3.8-3.9 ppm .
Summary of Predicted Spectral Data
The following table consolidates the predicted ¹H NMR data for the title compound, assuming acquisition in CDCl₃ at 400 MHz.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) | Integration |
| N-H | > 9.5 | broad singlet (br s) | - | 1H |
| ortho-H (Benzoyl) | 7.8 - 8.0 | multiplet (m) | - | 2H |
| H3 / H5 (Pyrrole) | 7.3 - 7.8 | doublet (d) | ~2.0 | 1H + 1H |
| meta/para-H (Benzoyl) | 7.4 - 7.6 | multiplet (m) | - | 3H |
| OCH₃ (Ester) | 3.8 - 3.9 | singlet (s) | - | 3H |
Experimental Protocol for Spectrum Acquisition
This protocol outlines a self-validating workflow for obtaining a high-quality ¹H NMR spectrum.
Workflow Diagram
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.[1]
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is low or N-H exchange needs to be slowed, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4-5 cm).
B. Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer)
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Standard ¹H Acquisition:
-
Load standard proton acquisition parameters.
-
Pulse Program: Use a standard 30-degree pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): Set to 16 or 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a delay of 1-2 seconds.
-
Acquisition Time (AQ): Set to 3-4 seconds to ensure good resolution.
-
Spectral Width (SW): Ensure the spectral width covers the expected range of signals (e.g., -2 to 12 ppm).
-
-
Acquisition: Start the acquisition.
C. Data Processing and Validation
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier Transform.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the spectrum by setting the Tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not present, reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration and Analysis: Integrate all signals. The relative integral values should correspond to the number of protons for each signal (e.g., 1:1:2:3:3). Analyze the chemical shifts, multiplicities, and coupling constants to confirm they match the predicted structure.
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic and informative. The strong deshielding effects of the C2-carboxylate and C4-benzoyl substituents dominate the spectrum, pushing the pyrrole ring protons significantly downfield and creating a distinct pattern in the aromatic region. By understanding the underlying electronic principles and following a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this valuable synthetic building block, ensuring the integrity of their scientific and developmental endeavors.
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Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Royal Society of Chemistry. Available at: [Link]
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H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). ResearchGate. Available at: [Link]
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Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]
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The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]
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1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Springer. Available at: [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
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General experimental procedure for synthesis. Royal Society of Chemistry. Available at: [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]
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Pyrrole studies. III. The benzoylation of alkylpyrroles. ResearchGate. Available at: [Link]
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(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]
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4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. Available at: [Link]
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Using 1H NMR parameters for the configurational and conformational study of the 3,4-dihydro-2H-pyrrol-2-alkyl carboxylates and that of their acyclic and cyclic precursors diesters. ResearchGate. Available at: [Link]
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Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. PubMed. Available at: [Link]
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2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]
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Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. Royal Society of Chemistry. Available at: [Link]
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Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate. ResearchGate. Available at: [Link]
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Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link]
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methyl 4-formyl-1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]
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bmse000357 Pyrrole-2-carboxylic Acid at BMRB. BMRB. Available at: [Link]
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Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. Available at: [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 4-benzoyl-1H-pyrrole-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific heterocyclic compound. We will explore the predicted chemical shifts, the rationale behind these assignments based on substituent effects, a detailed experimental protocol for data acquisition, and the structural elucidation power of this analytical technique.
Introduction: The Significance of Substituted Pyrroles
Pyrrole-based compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The specific substitution pattern of this compound, featuring both an electron-withdrawing benzoyl group at the C4 position and a methyl carboxylate group at the C2 position, creates a unique electronic environment within the pyrrole ring. Understanding the precise structural and electronic characteristics of this molecule is paramount for its application in drug design and development. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.[1]
Predicted ¹³C NMR Spectral Data
While a publicly available experimental spectrum for this exact molecule is not readily found, we can predict the ¹³C NMR chemical shifts with a high degree of confidence based on established principles of substituent effects on the pyrrole ring.[2][3] The electron-withdrawing nature of the benzoyl and methyl carboxylate groups is expected to cause a downfield shift (deshielding) of the pyrrole ring carbons compared to unsubstituted pyrrole.[1][4]
Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound, along with the rationale for each assignment. The numbering of the carbon atoms corresponds to the molecular structure depicted in the subsequent diagram.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~125-130 | Attached to the electron-withdrawing methyl carboxylate group, leading to a downfield shift. |
| C3 | ~115-120 | Influenced by the adjacent electron-withdrawing groups at C2 and C4. |
| C4 | ~135-140 | Directly attached to the electron-withdrawing benzoyl group, resulting in significant deshielding. |
| C5 | ~120-125 | Influenced by the adjacent benzoyl group and the nitrogen atom. |
| C=O (ester) | ~160-165 | Typical chemical shift for an ester carbonyl carbon. |
| O-CH₃ | ~50-55 | Standard chemical shift for a methyl group attached to an oxygen atom in an ester. |
| C=O (ketone) | ~190-195 | Characteristic chemical shift for a ketone carbonyl carbon. |
| C1' (ipso) | ~135-140 | The carbon of the benzene ring directly attached to the ketone carbonyl. |
| C2'/C6' (ortho) | ~128-132 | Aromatic carbons ortho to the carbonyl group. |
| C3'/C5' (meta) | ~128-132 | Aromatic carbons meta to the carbonyl group. |
| C4' (para) | ~132-136 | Aromatic carbon para to the carbonyl group. |
Elucidating the Molecular Structure: A Visual Approach
To correlate the predicted ¹³C NMR data with the molecular structure, the following diagram illustrates the numbering scheme for each carbon atom in this compound.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a robust methodology for acquiring high-quality ¹³C NMR data for small organic molecules like this compound.[5]
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[6] A concentration of 20-50 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended.[1]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency of the carbon nucleus in the specific magnetic field.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei.[7]
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[6]
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic molecules.[6]
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[8]
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift value (e.g., CDCl₃ at 77.16 ppm).
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all carbon signals, especially in complex molecules, advanced 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[8] It is a powerful tool for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away.[8] It is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, which can aid in the assignment of aliphatic carbons.[9]
The workflow for a comprehensive NMR analysis is depicted in the following diagram.
Caption: Workflow for NMR analysis and structural elucidation.
Conclusion
This technical guide provides a thorough framework for understanding and obtaining the ¹³C NMR data for this compound. By combining predictive knowledge of chemical shifts with a rigorous experimental protocol, researchers can confidently characterize this and similar substituted pyrrole compounds. The application of advanced 2D NMR techniques further solidifies the structural assignment, providing a complete picture of the molecular architecture. This level of detailed structural information is critical for advancing research in fields where such compounds play a vital role.
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Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing.
-
American Chemical Society. X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles.
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Benchchem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
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Stenutz. NMR chemical shift prediction of pyrroles.
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ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4.
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CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
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ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters.
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University of Bath. NMR Techniques in Organic Chemistry: a quick guide.
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Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy.
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PubMed. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator.
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The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate Analogs
Abstract
The pyrrole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, the methyl 4-benzoyl-1H-pyrrole-2-carboxylate scaffold has emerged as a versatile pharmacophore, with analogs demonstrating potential as anticancer agents and kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of the synthesis, spectroscopic characterization, and, most critically, the crystal structure of this important class of molecules. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this guide leverages the crystallographic data of a closely related analog to provide a detailed structural analysis. This comparative approach offers valuable insights into the molecular architecture, conformational flexibility, and intermolecular interactions that govern the physicochemical and biological properties of these compounds, thereby informing future drug design and development efforts.
Introduction: The Significance of the 4-Benzoyl-1H-pyrrole-2-carboxylate Core
The pyrrole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a benzoyl group at the 4-position and a methyl carboxylate at the 2-position of the pyrrole ring creates a unique electronic and steric environment, making these molecules attractive for targeting various biological macromolecules.
Recent studies have highlighted the potential of these analogs as potent inhibitors of key cellular targets. For instance, derivatives of this scaffold have been investigated as inhibitors of histone deacetylase 6 (HDAC6), a promising target in cancer therapy.[1] Furthermore, the structural motif of a 4-aroyl-1H-pyrrole-2-carboxamide has been successfully employed in the development of selective inhibitors for the ERK5 kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway implicated in cancer progression.[3] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with target proteins. Therefore, a thorough understanding of their crystal structure is paramount for rational drug design and optimization.
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its analogs typically proceeds through a Friedel-Crafts acylation of a pyrrole precursor. A general and efficient protocol is outlined below.
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere, benzoyl chloride is added dropwise at -20 °C.
-
Addition of Pyrrole Substrate: After stirring for one hour, methyl 1H-pyrrole-2-carboxylate is added to the reaction mixture.
-
Reaction Progression: The reaction is then warmed to 40 °C and stirred for an additional six hours.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated sodium chloride solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by column chromatography.
The successful synthesis of the target compound and its analogs is confirmed through a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the molecular structure. For instance, in the ¹H NMR spectrum of methyl 4-benzoyl-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate, characteristic signals include a doublet for the pyrrole proton at the 5-position (δ 8.02 ppm), multiplets for the aromatic protons of the benzoyl and benzyl groups, and singlets for the methoxy and methyl ester protons.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectra of these compounds typically exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition, confirming the identity of the synthesized compounds.
Unveiling the Three-Dimensional Architecture: A Crystallographic Perspective
While the crystal structure of this compound has not been deposited in public databases, the structure of a closely related analog, 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide (in complex with ERK5 kinase, PDB ID: 5O7I), provides invaluable insights into the conformational preferences and intermolecular interactions of this scaffold.[3]
Methodology: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.
Structural Analysis of a 4-Aroyl-1H-pyrrole-2-carboxamide Analog
The crystal structure of 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide reveals several key features that are likely conserved across this class of compounds.[3]
-
Planarity of the Pyrrole Ring: The central pyrrole ring is essentially planar, a characteristic feature of this aromatic heterocycle.
-
Orientation of the Benzoyl Group: The ketone carbonyl of the benzoyl group lies in the plane of the pyrrole ring. This co-planarity suggests a degree of conjugation between the two moieties. The 2-bromo-6-fluorophenyl group, however, is twisted out of the plane of the pyrrole ring, adopting an orthogonal orientation.[3] This conformation minimizes steric hindrance and allows the substituted phenyl ring to occupy a specific hydrophobic pocket within the protein's active site.
-
Intermolecular Interactions: In the context of its interaction with the ERK5 kinase, the pyrrole NH and the amide carbonyl of the carboxamide group act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the hinge region of the kinase.[3] This highlights the importance of these functional groups for protein binding.
The following table summarizes key crystallographic data for the analog, providing a quantitative description of its solid-state structure.
| Parameter | Value |
| PDB ID | 5O7I[3] |
| Resolution | 2.4 Å[3] |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | 55.9 Å, 84.5 Å, 92.7 Å |
| Key Interactions | Hydrogen bonds with Asp138 and Met140 of ERK5[3] |
Structure-Activity Relationships and Drug Development Implications
The structural insights gleaned from crystallographic studies are instrumental in understanding the structure-activity relationships (SAR) of these compounds. The orientation of the substituted benzoyl group, for instance, directly influences the selectivity of kinase inhibitors.[3] By modifying the substituents on the benzoyl ring, it is possible to fine-tune the interactions with the target protein and enhance both potency and selectivity.
The planarity of the pyrrole core and the conformational flexibility of the side chains are critical determinants of biological activity. The ability of these molecules to adopt specific conformations allows them to fit snugly into the binding pockets of their biological targets, leading to potent inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this important class of molecules. While the crystal structure of the parent compound remains to be determined, the analysis of a closely related analog has offered significant insights into the key structural features that govern the biological activity of these compounds.
Future work in this area should focus on obtaining the crystal structure of the parent compound and a wider range of its analogs. This will allow for a more detailed and comparative analysis of their solid-state structures, further elucidating the subtle interplay of steric and electronic effects that dictate their conformational preferences and intermolecular interactions. Such studies, in conjunction with computational modeling and biological evaluation, will undoubtedly accelerate the development of new and effective drugs based on this versatile scaffold.
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Robinson, D. et al. (2017). Structure-based design of 4-(aroyl)-1H-pyrrole-2-carboxamides as selective inhibitors of extracellular signal-regulated kinase 5 (ERK5). SURE (Sunderland Repository). [Link]
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Li, Y. et al. (2023). Design, synthesis and anti-cervical cancer activity of aroylpyrrole-based derivatives as potent histone deacetylase 6 inhibitors. European Journal of Medicinal Chemistry, 258, 115587. [Link]
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Zlaczynski, P. et al. (2022). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2339-2354. [Link]
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Al-Sanea, M. M. et al. (2022). Synthesis and Characterization of Pyrrole-Based Group 4 PNP Pincer Complexes. Molecules, 27(23), 8345. [Link]
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A Technical Guide to the Initial Discovery and Synthesis of Benzoyl-Pyrrole Compounds
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Among its myriad derivatives, benzoyl-pyrroles represent a particularly significant subclass, characterized by a benzoyl group attached to either a carbon or the nitrogen atom of the pyrrole ring. These compounds are not merely synthetic curiosities; they are crucial intermediates and possess a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, 2-benzoyl-pyrrole serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[6]
The journey to understanding and utilizing these molecules began with the development of fundamental synthetic strategies. The initial methods for their synthesis, born from the golden age of organic chemistry, laid the groundwork for all subsequent drug development and materials research. This guide provides an in-depth exploration of these foundational synthetic routes, focusing on the core chemical principles, mechanistic underpinnings, and the experimental logic that first enabled chemists to access the benzoyl-pyrrole framework. We will delve into the classical methods of direct acylation and heterocyclic ring construction, providing both theoretical context and practical, field-proven protocols for the modern researcher.
Chapter 1: Foundational Synthetic Strategies for the Benzoyl-Pyrrole Core
The initial synthesis of benzoyl-pyrroles was primarily achieved through two logical but distinct strategic approaches: 1) the direct introduction of a benzoyl group onto a pre-existing pyrrole ring, and 2) the construction of the pyrrole ring itself from precursors already bearing the requisite benzoyl moiety.
Direct Electrophilic Acylation: The Friedel-Crafts Reaction
The most direct and historically significant route to C-benzoyl-pyrroles is the Friedel-Crafts acylation.[7] This reaction involves the electrophilic substitution of a proton on the electron-rich pyrrole ring with an acyl group derived from an acylating agent, typically benzoyl chloride, in the presence of a Lewis acid catalyst.
Causality and Mechanism: The high π-electron density of the pyrrole ring makes it highly susceptible to electrophilic attack. The role of the Lewis acid, commonly aluminum chloride (AlCl₃), is to coordinate with the benzoyl chloride, abstracting the chloride to generate a highly electrophilic acylium ion (Ph-C≡O⁺). This powerful electrophile is then attacked by the pyrrole ring.
The regioselectivity of this attack is a critical aspect. Electrophilic substitution on an unsubstituted pyrrole ring occurs preferentially at the C-2 (α) position.[8] This preference is rooted in the superior stability of the resulting cationic intermediate (the Wheland intermediate or σ-complex). Attack at C-2 allows the positive charge to be delocalized over three atoms via two additional resonance structures, whereas attack at the C-3 (β) position results in a less stable intermediate with only two resonance contributors.[8] This fundamental principle governs the outcome of the reaction.
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Spectroscopic Characterization of Substituted Pyrrole-2-Carboxylates: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Drug Development Professionals and Scientists
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. Pyrrole-2-carboxylates, in particular, serve as vital synthetic intermediates and bioactive molecules. For researchers in drug development, the unambiguous structural confirmation and purity assessment of these compounds are non-negotiable. This guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize substituted pyrrole-2-carboxylates, moving beyond procedural lists to explain the causality behind experimental choices and data interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. For substituted pyrrole-2-carboxylates, both ¹H and ¹³C NMR provide a detailed map of the molecular environment.
Expertise in Action: Why NMR is Paramount
The chemical shifts and coupling constants of the pyrrole ring's protons and carbons are exquisitely sensitive to the electronic effects (both resonance and inductive) of substituents.[1] This sensitivity allows us to not only confirm the core structure but also to precisely determine the position of each substituent, a critical step in establishing structure-activity relationships (SAR).
¹H NMR Spectroscopy
The unsubstituted pyrrole ring displays three unique proton signals.[1] The introduction of the carboxylate group at the C2 position, along with other substituents, breaks this symmetry and provides a distinct spectral signature.
Interpreting the ¹H NMR Spectrum:
-
NH Proton: The N-H proton is often a broad singlet, typically found far downfield (δ 8.0 - 12.0 ppm), due to hydrogen bonding and its acidic nature. Its chemical shift is highly dependent on solvent and concentration. In some cases, coupling to adjacent ring protons can be observed.[2][3]
-
Ring Protons (H3, H4, H5): These protons appear in the aromatic region (δ 6.0 - 7.5 ppm).
-
The H5 proton is typically the most deshielded of the ring protons due to the anisotropic effect of the adjacent C2-carboxylate group.
-
The chemical shifts of H3, H4, and H5 are significantly influenced by the electronic nature of other substituents on the ring. Electron-withdrawing groups (e.g., -NO₂, -CHO) will shift signals downfield (deshielding), while electron-donating groups (e.g., -CH₃, -OCH₃) shift them upfield (shielding).[4]
-
-
Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions, often showing coupling to the pyrrole ring protons (long-range coupling) or to each other.
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for Pyrrole-2-Carboxylate Protons
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| N-H | 8.0 - 12.0 | Broad singlet, position is highly variable depending on solvent and concentration. |
| H5 (α to N) | 6.8 - 7.5 | Typically a doublet of doublets or a triplet, depending on couplings to H4 and N-H. Often the most downfield ring proton.[5] |
| H3 (β to N) | 6.5 - 7.2 | Doublet of doublets or triplet. Its position is highly sensitive to substituents at C4 and C5. |
| H4 (β to N) | 6.0 - 6.5 | Doublet of doublets or triplet. Generally the most upfield of the ring protons.[5] |
| Ester (e.g., -OCH₂CH₃) | 4.0 - 4.4 (q), 1.2 - 1.5 (t) | Characteristic quartet for the methylene (-OCH₂) and triplet for the methyl (-CH₃) of an ethyl ester. |
¹³C NMR Spectroscopy
¹³C NMR provides direct information about the carbon skeleton. The chemical shifts of the pyrrole ring carbons are highly predictable based on additive substituent effects.[6][7]
Interpreting the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is found significantly downfield, typically in the δ 160 - 175 ppm range.
-
Ring Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region (δ 100 - 140 ppm).
-
C2: The carbon bearing the carboxylate group is typically found around δ 125 - 135 ppm.
-
C5: The other α-carbon is generally the most deshielded ring carbon after C2.
-
C3 & C4: The β-carbons are typically more shielded and appear further upfield. Substituent effects can sometimes cause their signals to overlap.[6]
-
Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for Pyrrole-2-Carboxylate Carbons
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| C=O (Ester) | 160 - 175 | Downfield, typically a sharp signal. |
| C2 | 125 - 135 | Carbon attached to the carboxylate. |
| C5 | 120 - 130 | The other α-carbon. |
| C3 | 110 - 125 | β-carbon, sensitive to C4 substitution. |
| C4 | 105 - 120 | β-carbon, often the most upfield ring carbon. |
| Ester (e.g., -OC H₂C H₃) | ~60 (-OCH₂), ~14 (-CH₃) | Characteristic signals for the ethyl group of an ethyl ester. |
NMR Experimental Protocol: A Self-Validating System
The trustworthiness of NMR data hinges on a robust experimental protocol.
-
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common first choice. For less soluble compounds or to observe N-H protons without exchange, DMSO-d₆ is excellent. The choice of solvent can slightly alter chemical shifts, so consistency is key.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of solvent. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of ¹³C.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
-
Data Acquisition (Typical 400 MHz Spectrometer):
-
¹H NMR: Acquire a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon. A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): For complex structures with overlapping signals, 2D NMR is essential.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for connecting different fragments of the molecule and assigning quaternary carbons.
-
-
Caption: Logical workflow for NMR-based structure elucidation.
Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For pyrrole-2-carboxylates, it provides immediate confirmation of the key structural motifs.
Expertise in Action: Why IR is a Critical First Pass
Before spending hours on NMR acquisition and analysis, a quick IR spectrum can confirm the success of a synthesis. The presence of a strong N-H stretch and a prominent ester C=O stretch, and the absence of starting material signals (e.g., a broad O-H from a carboxylic acid precursor), provides a high degree of confidence to proceed with more detailed characterization.
Interpreting the IR Spectrum: The IR spectrum is analyzed for characteristic absorption bands corresponding to the vibrations of specific bonds.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹. In solid-state samples, this band may be broadened due to hydrogen bonding.[8]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from substituents) appear just below 3000 cm⁻¹.
-
C=O Stretch (Ester): This is one of the most intense and easily identifiable peaks in the spectrum, appearing in the range of 1680-1730 cm⁻¹. The exact position is influenced by conjugation with the pyrrole ring, which tends to lower the frequency.
-
C=C and C-N Stretches: These appear in the fingerprint region (1400-1650 cm⁻¹) and are characteristic of the pyrrole ring itself.
A Note on Dimerization: In the solid state, molecules containing both an N-H group and a carbonyl, like pyrrole-2-carboxylates, can form hydrogen-bonded dimers.[9][10] This intermolecular interaction can cause a broadening and shifting of the N-H and C=O stretching frequencies to lower wavenumbers.[10]
Table 3: Key IR Absorption Frequencies for Pyrrole-2-Carboxylates
| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Ester) | Stretch | 1680 - 1730 | Strong |
| C=C (Ring) | Stretch | 1500 - 1600 | Medium |
| C-O (Ester) | Stretch | 1100 - 1300 | Strong |
IR Experimental Protocol
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. This method is excellent for observing intermolecular interactions like hydrogen bonding.
-
Solid/Liquid Samples (ATR): Attenuated Total Reflectance (ATR) is a modern, rapid technique. Simply place a small amount of the neat sample directly onto the ATR crystal. This is the fastest method for routine analysis.
-
Solution (Solution Cell): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell. This method minimizes intermolecular hydrogen bonding, allowing for the observation of the "free" N-H and C=O stretches.
-
-
Data Acquisition:
-
Record a background spectrum of the empty instrument (or KBr pellet/solvent).
-
Record the sample spectrum.
-
The instrument software automatically subtracts the background to produce the final spectrum.
-
Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Expertise in Action: Beyond the Molecular Ion
While confirming the molecular weight is the primary goal, a skilled analyst uses fragmentation patterns to corroborate the structure proposed by NMR. The stability of the aromatic pyrrole ring and the lability of the ester group lead to predictable fragmentation pathways that act as a secondary layer of structural verification.
Interpreting the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): This peak corresponds to the molecular weight of the compound (or MW+1 in the case of soft ionization techniques like Electrospray Ionization, ESI). High-resolution MS (e.g., QTOF) can provide the exact elemental composition, confirming the molecular formula.[11]
-
Fragmentation Patterns: The fragmentation of pyrrole-2-carboxylates is heavily influenced by the substituents.[11][12] Common fragmentation pathways include:
-
Loss of the Ester Alkoxy Group: Cleavage of the O-R bond of the ester (e.g., loss of •OCH₃ or •OCH₂CH₃).
-
Loss of the Ester Group: Cleavage of the C2-C(O) bond, leading to the loss of the entire carboxylate group.
-
Cleavage of Substituents: Side chains attached to the pyrrole ring can undergo characteristic fragmentation.
-
Ring Cleavage: While the pyrrole ring is relatively stable, characteristic ring fissions can occur under higher energy conditions.
-
Caption: Common fragmentation pathways for pyrrole-2-carboxylates in ESI-MS.
MS Experimental Protocol
-
Sample Preparation: Dissolve a small amount of sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to make a dilute solution (~1 mg/mL).
-
Ionization: Electrospray Ionization (ESI) is a common "soft" ionization technique well-suited for these molecules, typically producing a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[11]
-
Analysis:
-
Full Scan: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and any major fragments.
-
Tandem MS (MS/MS): For structural confirmation, the molecular ion is isolated, fragmented in the instrument, and the resulting daughter ions are analyzed. This provides a detailed fragmentation fingerprint specific to the molecule.[13]
-
Part 4: UV-Visible Spectroscopy - Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.
Expertise in Action: A Tool for Quantitation and Conjugation Analysis
While not as structurally informative as NMR, UV-Vis is invaluable for quantitative analysis (using the Beer-Lambert law) and for quickly assessing changes in the conjugated system. For example, the introduction of a conjugating substituent (like a formyl or phenyl group) will cause a predictable red shift (a shift to longer wavelength) in the maximum absorbance (λ_max), confirming its electronic communication with the pyrrole ring.
Interpreting the UV-Vis Spectrum:
-
Pyrrole and its simple derivatives typically exhibit strong absorptions in the 200-300 nm range, corresponding to π → π* electronic transitions.[14]
-
The position and intensity of the λ_max are sensitive to substituents and the solvent.
-
Extending the conjugation of the π-system by adding groups like carbonyls, double bonds, or aromatic rings will shift the λ_max to a longer wavelength (a bathochromic or red shift).[15]
Table 4: UV-Vis Absorption Data for Representative Pyrroles
| Compound | λ_max (nm) | Notes |
| Pyrrole | ~210 nm | Basic π → π* transition.[14] |
| Substituted Pyrrole-2-carboxylates | 250 - 350 nm | The exact λ_max depends heavily on the nature and position of substituents.[16] |
UV-Vis Experimental Protocol
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration must be low enough that the maximum absorbance is within the linear range of the detector (typically < 1.5 AU).
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the spectrum, typically from 200 to 400 nm. The instrument automatically subtracts the solvent's absorbance.
-
References
-
Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702. Available at: [Link]
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Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. Available at: [Link]
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Budhram, R. S., Uff, B. C., Jones, R. A., & Jones, R. O. (1980). 13C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues. Organic Magnetic Resonance, 13(2), 89–91. Available at: [Link]
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The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]
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Verma, M., Singh, V. P., Singh, R. K., & Singh, R. A. (2014). Synthesis, molecular structure, and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Semantic Scholar. Available at: [Link]
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Pyrrole-2-carboxylic Acid (CID 12473). PubChem. Available at: [Link]
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Singh, R. A., Singh, V. P., & Singh, R. K. (2015). Synthesis, molecular structure and spectral analysis of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone: A combined DFT and AIM approach. ResearchGate. Available at: [Link]
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13C NMR Spectra of Pyrroles 1 and 4*. ResearchGate. Available at: [Link]
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Shimokawa, S., Fukui, H., & Sohma, J. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online. Available at: [Link]
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Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]
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Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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NMR chemical shift prediction of pyrroles. Stenutz. Available at: [Link]
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Lee, I. K., & Yun, B. S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]
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Dubis, A. T., et al. (2002). Spectroscopic and theoretical studies on the aromaticity of pyrrol-2-yl-carbonyl conformers. Semantic Scholar. Available at: [Link]
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Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]
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UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... ResearchGate. Available at: [Link]
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Tables For Organic Structure Analysis. Available at: [Link]
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Dubis, A. T., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. Available at: [Link]
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De la Torre, G., & Torres, T. (2021). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry. Available at: [Link]
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Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]
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UV−vis absorption spectra of pyrrole before and after polymerization by... ResearchGate. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE-2-CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE-BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. ResearchGate. Available at: [Link]
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Mudiyanselage, C., et al. (2023). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. Available at: [Link]
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N-(pyrrole-2-carboxyl) glycine a diagnostic marker of hyperprolinaemia type II: mass spectra of trimethylsilyl derivatives. PubMed. Available at: [Link]
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Time-dependent evolution of the UV-vis spectra observed during an... ResearchGate. Available at: [Link]
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Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
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Azomethines based on ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, its biological activity and reaction with thioglycolic acid. ResearchGate. Available at: [Link]
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Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]
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Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. Available at: [Link]
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2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]
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1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester (CID 96598). PubChem. Available at: [Link]
-
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. PMC - NIH. Available at: [Link]
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1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook. Available at: [Link]
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ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate. ChemSynthesis. Available at: [Link]
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The Core Chemistry of 4-Benzoyl-1H-Pyrrole Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Significance of the 4-Benzoyl-1H-Pyrrole Scaffold
The pyrrole ring is a foundational motif in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug design. The introduction of a benzoyl group at the 4-position of the pyrrole ring creates the 4-benzoyl-1H-pyrrole core, a modification that significantly influences the molecule's steric and electronic characteristics. This, in turn, modulates its reactivity and biological activity, making this class of compounds particularly interesting for therapeutic applications.
This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of 4-benzoyl-1H-pyrrole derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and biological relevance of this important chemical scaffold.
I. Synthetic Strategies for 4-Benzoyl-1H-Pyrrole Derivatives
The construction of the 4-benzoyl-1H-pyrrole skeleton can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the modification of a pre-formed pyrrole ring and the construction of the pyrrole ring with the benzoyl moiety already in place.
Acylation of Pre-formed Pyrroles: The Friedel-Crafts Reaction
A common approach to introduce a benzoyl group onto a pyrrole ring is through the Friedel-Crafts acylation.[3] However, the inherent reactivity of the pyrrole ring presents a challenge in controlling the regioselectivity of this reaction. Pyrrole is highly activated towards electrophilic substitution, with a strong preference for reaction at the C2 (α) position.
The regioselectivity of Friedel-Crafts benzoylation can be influenced by several factors, including the nature of the substituents on the pyrrole nitrogen and the benzoyl chloride, as well as the reaction conditions. For instance, in the Friedel-Crafts benzoylation of N-methylpyrrole, the use of a resorcinarene capsule as a supramolecular catalyst has been shown to influence the regioselectivity, with certain benzoyl chlorides favoring the formation of the α-isomer.[4] Theoretical studies using density functional theory (DFT) have also been employed to predict the reactivity and regioselectivity of Friedel-Crafts benzoylation on various aromatic compounds.
To achieve substitution at the 4-position, it is often necessary to have blocking groups at the more reactive 2- and 5-positions or to utilize specific directing groups.
Ring-Forming Reactions: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful and widely used method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6][7][8][9] To synthesize a 4-benzoyl-1H-pyrrole derivative using this method, a 1,4-dicarbonyl precursor bearing a benzoyl group at the appropriate position is required.
The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[5][6] The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[7]
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol provides a general procedure for the Paal-Knorr synthesis. The specific 1,4-dicarbonyl compound and amine will determine the final substituted pyrrole.
Materials:
-
1,4-dicarbonyl compound
-
Primary amine or ammonium acetate
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the primary amine or ammonium acetate to the solution. An excess of the amine is often used.
-
If desired, add a catalytic amount of glacial acetic acid to accelerate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Specific 4-Benzoyl-1H-Pyrrole Derivatives
A documented synthesis of 4-benzoyl-1H-pyrrole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 4-benzoyl-1H-pyrrole-2-carboxylate.[10] This reaction is typically carried out using a base, such as sodium hydroxide, in a mixture of methanol and water.[10]
Another approach describes a one-pot synthesis of 2-benzoylpyrroles from benzaldehydes.[11] This method avoids the use of harsh acylating agents like benzoyl chloride.[11]
II. Reactivity of the 4-Benzoyl-1H-Pyrrole Core
The presence of the electron-withdrawing benzoyl group at the 4-position significantly influences the reactivity of the pyrrole ring. This deactivation has important implications for further functionalization of the molecule.
Electrophilic Aromatic Substitution
The benzoyl group is a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature. This reduces the electron density of the pyrrole ring, making it less susceptible to attack by electrophiles compared to unsubstituted pyrrole. Furthermore, the benzoyl group directs incoming electrophiles to the meta-position relative to its point of attachment. In the case of a 4-benzoyl-1H-pyrrole, this would direct further electrophilic substitution to the 2-position.
Reactivity of the Benzoyl Group
The carbonyl group of the benzoyl moiety can undergo typical reactions of ketones, such as reduction to a secondary alcohol or conversion to an oxime. These transformations can be useful for further derivatization and the exploration of structure-activity relationships.
III. Spectroscopic Properties of 4-Benzoyl-1H-Pyrrole Derivatives
The structural characterization of 4-benzoyl-1H-pyrrole derivatives relies on standard spectroscopic techniques, including NMR and IR spectroscopy.
A study on 4-benzoyl-1-[2-(methylamino)phenyl]-2-cyanopyrrole provides characteristic NMR data.[1] In the 13C-NMR spectrum, the carbonyl carbon of the benzoyl group appears at approximately 188.4 ppm.[1] The pyrrole ring carbons C-3 and C-5 are observed around 122 ppm and 132 ppm, respectively.[1] In the 1H-NMR spectrum, the protons of the pyrrole ring typically appear as distinct signals. For example, in trisubstituted pyrroles, the H-3 and H-5 protons can appear as doublets.[1]
Another example, 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione, shows the aroyl carbonyl carbon at 190.8 ppm in the 13C-NMR spectrum. The IR spectrum of this compound displays characteristic C=O stretching bands.
IV. Biological Activity and Therapeutic Potential
Pyrrole derivatives are known to exhibit a wide range of biological activities, and the 4-benzoyl-1H-pyrrole scaffold is no exception.[12] These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
A study on a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed potent anticancer activity against various cancer cell lines.[13][14] The structure-activity relationship (SAR) studies indicated that the introduction of electron-donating groups at the 4-position of the phenyl ring attached to the pyrrole increased the anticancer activity.[13]
Another study investigated the antitumor, antimicrobial, and phytotoxic activities of benzoylpyrroles, highlighting the strong dependence of these activities on the substituent pattern.[15]
The N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has been identified as a potent inhibitor of metallo-β-lactamases, enzymes that confer bacterial resistance to a broad range of antibiotics.[16][17] This finding suggests that 4-benzoyl-1H-pyrrole derivatives could be valuable leads in the development of new antibacterial agents.
V. Data Presentation
Table 1: 13C-NMR Chemical Shifts (δ, ppm) for Representative 4-Benzoyl-1H-Pyrrole Derivatives
| Compound | C=O (Benzoyl) | C2 | C3 | C4 | C5 | Reference |
| 4-Benzoyl-1-[2-(methylamino)phenyl]-2-cyanopyrrole | 188.4 | - | ~122 | - | ~132 | [1] |
| 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 190.8 | 173.7 | 182.2 | 119.0 | 151.9 |
VI. Experimental Workflows and Diagrams
Diagram 1: General Synthetic Approaches to 4-Benzoyl-1H-Pyrroles
Caption: Key synthetic routes to 4-benzoyl-1H-pyrrole derivatives.
Diagram 2: Reactivity of the 4-Benzoyl-1H-Pyrrole Core
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An In-Depth Technical Guide to Exploring the Biological Activity of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Foreword: Charting a Course for Discovery
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[1][2][3] The title compound, Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, presents an intriguing, yet underexplored, substitution pattern. The presence of the benzoyl group at the 4-position and a methyl carboxylate at the 2-position suggests potential for diverse biological interactions. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive, technically grounded framework for a systematic investigation into the biological potential of this specific molecule. We will move beyond a simple listing of assays and delve into the strategic rationale behind a multi-faceted exploratory study, ensuring that each experimental step is a self-validating component of a larger, coherent investigation.
Rationale and Strategic Overview: Why This Molecule Merits Investigation
The rationale for investigating this compound stems from the well-documented activities of structurally related compounds. Pyrrole derivatives are known to exhibit a wide spectrum of biological effects, including:
-
Anticancer Activity: Many pyrrole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[2][4] The mechanism often involves the induction of apoptosis and cell cycle arrest.[4]
-
Antimicrobial Properties: The pyrrole nucleus is a key component of several antimicrobial agents. Its derivatives have shown activity against a range of bacterial and fungal pathogens.[1]
-
Anti-inflammatory Effects: Certain pyrrole derivatives are known to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), suggesting their potential as anti-inflammatory agents.[3][5][6][7]
The specific combination of a benzoyl and a methyl carboxylate group on the pyrrole ring of the title compound offers unique electronic and steric properties that could modulate its interaction with biological targets. This guide proposes a tiered approach to systematically screen for these potential activities.
Experimental Workflow: A Tiered Approach
Our proposed investigation follows a logical progression from broad cytotoxicity screening to more specific mechanistic studies. This ensures a cost-effective and scientifically rigorous evaluation.
Caption: A tiered experimental workflow for the systematic evaluation of this compound.
Tier 1: Foundational Screening
The initial tier of our investigation focuses on establishing a baseline understanding of the compound's general bioactivity.
Initial Cytotoxicity Screening
The first crucial step is to determine if the compound exhibits cytotoxic effects. This will inform the design of subsequent, more specific assays. A widely used and reliable method for this is the MTT assay.[8][9]
Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like NIH/3T3 for comparison) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with a high concentration of the compound (e.g., 100 µM) for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation: Initial Cytotoxicity Screening
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 100 | Experimental Data |
| A549 | 100 | Experimental Data |
| NIH/3T3 | 100 | Experimental Data |
Broad-Spectrum Antimicrobial Screening
To assess the potential antimicrobial properties, a simple and effective method is the agar disk diffusion assay.[11][12][13]
Protocol: Agar Disk Diffusion Assay
-
Microbial Culture: Prepare fresh overnight cultures of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.
-
Inoculation: Spread the microbial suspension evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface.
-
Compound Application: Apply a known amount of this compound solution (e.g., 10 µg) to each disc. Include a solvent control (DMSO) and positive controls (e.g., ampicillin for bacteria, fluconazole for fungi).[11]
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 25°C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition around each disc.
Data Presentation: Antimicrobial Screening
| Microorganism | Compound (10 µ g/disc ) Zone of Inhibition (mm) (Mean ± SD) |
| Staphylococcus aureus | Experimental Data |
| Escherichia coli | Experimental Data |
| Candida albicans | Experimental Data |
Tier 2: Activity Confirmation and Elucidation
Based on the results from Tier 1, we will proceed with more quantitative and specific assays to confirm and better characterize the observed activities.
Dose-Response Cytotoxicity and IC50 Determination
If the initial screening indicates cytotoxic activity, a dose-response study is essential to determine the half-maximal inhibitory concentration (IC50).
Protocol: Dose-Response MTT Assay
This protocol is similar to the initial MTT assay, but instead of a single high concentration, a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) of the compound will be tested. The resulting data will be used to generate a dose-response curve and calculate the IC50 value.
Data Presentation: IC50 Values
| Cell Line | IC50 (µM) (Mean ± SD) |
| MCF-7 | Experimental Data |
| A549 | Experimental Data |
| NIH/3T3 | Experimental Data |
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
For promising antimicrobial activity, the MIC and MBC/MFC values provide a quantitative measure of potency.[11][14] The broth microdilution method is a standard technique for this.[12][15]
Protocol: Broth Microdilution Assay
-
Serial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
-
MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MBC/MFC is the lowest concentration that kills 99.9% of the initial inoculum.
Anti-inflammatory Screening: COX and LOX Enzyme Inhibition Assays
To explore the anti-inflammatory potential, in vitro enzyme inhibition assays for cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are highly informative.
Protocol: COX and 5-LOX Inhibition Assays
Commercially available colorimetric or fluorometric assay kits can be used for this purpose. The general principle involves incubating the respective enzyme with its substrate in the presence of various concentrations of the test compound. The inhibition of enzyme activity is measured by the reduction in the formation of the product.
Tier 3: Mechanistic Insights
Should the compound exhibit significant and selective activity in Tier 2, the focus shifts to understanding its mechanism of action.
Elucidating the Mechanism of Cytotoxicity: Apoptosis and Cell Cycle Analysis
If the compound is found to be a potent cytotoxic agent, it is crucial to determine whether it induces apoptosis and/or affects the cell cycle.
Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry. This will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Cycle Analysis: Treat cells with the compound, fix them in ethanol, and stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
Investigating Potential Signaling Pathway Modulation
The biological activities of many small molecules are mediated through their interaction with specific signaling pathways. For instance, if the compound shows anti-inflammatory properties, its effect on the NF-κB signaling pathway, a key regulator of inflammation, could be investigated.[6][16]
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Protocol: Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Treatment: Treat relevant cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, p65).
-
Analysis: Analyze the changes in protein expression and phosphorylation to determine if the compound inhibits the activation of the NF-κB pathway.
Conclusion and Future Directions
This technical guide outlines a comprehensive and logical framework for the initial exploration of the biological activities of this compound. The proposed tiered approach allows for a systematic and resource-efficient investigation, starting with broad screening and progressing to detailed mechanistic studies. The findings from these studies will provide a solid foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies to evaluate efficacy and safety in animal models. The unique chemical structure of this compound holds promise, and a rigorous scientific investigation as outlined herein is the essential next step in unlocking its potential therapeutic value.
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Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Proposed Synthesis of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Abstract
This document outlines a proposed, two-step synthetic protocol for Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, a compound of interest for medicinal chemistry and materials science research. The synthesis leverages the commercially available 1,4-butanediol and methyl propiolate as starting materials for the initial construction of the pyrrole scaffold, followed by a regioselective Friedel-Crafts acylation to introduce the benzoyl group. This application note provides a detailed, step-by-step methodology, explains the chemical principles underpinning the chosen route, and includes recommendations for reaction monitoring and product purification. While this specific multi-step synthesis has not been explicitly published, the individual steps are well-precedented in established literature for analogous structures.
Introduction: Rationale and Synthetic Strategy
The pyrrole nucleus is a privileged scaffold in drug discovery, appearing in numerous clinically significant agents. The functionalization of the pyrrole ring at specific positions allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its biological activity. This compound presents a synthetically challenging but valuable target, featuring distinct functional groups at the C2 and C4 positions.
Our proposed synthetic strategy is a two-step sequence:
-
Step 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate. This initial step involves the formation of the core pyrrole ring. We will utilize a well-established method involving the reaction of 1,4-butanediol with methyl propiolate in the presence of a suitable catalyst. This approach is favored for its operational simplicity and use of readily available starting materials.
-
Step 2: Friedel-Crafts Acylation. The second step is the introduction of the benzoyl group onto the pyrrole ring. A Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the chosen method. The electron-withdrawing nature of the methyl carboxylate group at the C2 position is expected to direct the incoming electrophile primarily to the C4 position, yielding the desired product.
This document provides the detailed protocols for both steps, including reagent quantities, reaction conditions, and purification procedures.
Visualized Synthetic Workflow
The overall workflow, from starting materials to the final product, is depicted below.
Application Notes and Protocols for the Evaluation of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate in Anticancer Activity Assays
Introduction: The Therapeutic Potential of Pyrrole Scaffolds in Oncology
The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] In oncology, pyrrole-based compounds have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of anticancer activities, including the modulation of cell proliferation, apoptosis, and angiogenesis.[1][2][3] The versatility of the pyrrole scaffold allows for chemical modifications that can be tailored to target specific molecular drivers of cancer, such as protein kinases (e.g., EGFR, VEGFR) and other key components of oncogenic signaling pathways.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate , a specific pyrrole derivative, for its potential anticancer activity. While extensive research has been conducted on various pyrrole-containing hybrids[3], this guide offers a structured approach to systematically characterize the cytotoxic and mechanistic properties of this particular compound. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data, from initial cytotoxicity screening to more in-depth mechanistic studies.
Part 1: Initial Assessment of Cytotoxicity
The first step in evaluating a novel compound for anticancer potential is to determine its cytotoxic effects on a panel of cancer cell lines. This is typically achieved through cell viability and proliferation assays. We will detail two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[7][8][9] Using multiple assays with different endpoints provides a more robust assessment of a compound's cytotoxic profile.[8]
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone method for evaluating cell viability.[10] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Dimethyl sulfoxide (DMSO)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8][13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[8] Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for a desired time period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[8][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[10][14]
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[9][16] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][18] The amount of bound dye is proportional to the total cellular mass.[18]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: After the treatment period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[17] Incubate at 4°C for at least 1 hour.[17][18]
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[17][18] Allow the plates to air dry completely.[17]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound SRB. Repeat this wash at least three times.[17]
-
Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[17]
Data Presentation: Cytotoxicity
Summarize the results in a table to facilitate comparison of the compound's potency across different cell lines and time points. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, should be calculated from dose-response curves.
| Cell Line | Treatment Duration (hrs) | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) |
| MCF-7 | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data | |
| A549 | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data | |
| HCT-116 | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data |
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Many anticancer agents, including pyrrole derivatives, exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[2][19]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is a widely used method for detecting apoptosis.[20][21] It relies on the principle that during early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[21] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[21]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method to preserve membrane integrity.[22]
-
Washing: Wash the cells once with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Flow Cytometry
Many anticancer compounds function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[23] Cell cycle analysis using flow cytometry with a DNA-binding dye like propidium iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[24]
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol[25]
-
RNase A solution (100 µg/mL)[25]
-
PI staining solution (50 µg/mL)[25]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.[25]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[25]
-
RNase Treatment: Resuspend the cell pellet in PBS and add RNase A solution. Incubate at 37°C for 15-30 minutes to ensure that only DNA is stained.[25]
-
PI Staining: Add PI staining solution to the cells.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[25]
Visualization of Experimental Workflows
Caption: Workflow for in vitro evaluation of anticancer activity.
Part 3: In Vivo Evaluation
Promising results from in vitro assays warrant further investigation in preclinical in vivo models. Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of investigational therapies.[26][27][28]
Subcutaneous Xenograft Model
This is the most common type of xenograft model, where human cancer cells are injected subcutaneously into immunodeficient mice.[27][29] Tumor growth can be easily monitored over time.
Animals: Immunodeficient mice (e.g., athymic nude or SCID).
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.[26]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at various doses and schedules. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Key endpoints include tumor growth inhibition (TGI), tumor regression, and overall survival.[26]
-
Pharmacodynamic Studies (Optional): At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers).[26]
Hypothesized Signaling Pathway Inhibition
Based on the known mechanisms of other pyrrole derivatives, this compound might inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and VEGFR pathways.[4][5][6]
Caption: Potential inhibition of EGFR/VEGFR signaling pathways.
Conclusion
This document provides a structured and comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. By employing a multi-assay approach, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo validation, researchers can generate robust data to support further development. The provided protocols are based on established and widely accepted methodologies in the field of cancer research, ensuring a high degree of scientific integrity and reproducibility.
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
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MDPI. (n.d.). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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The Versatile Intermediate: A Guide to Methyl 4-benzoyl-1H-pyrrole-2-carboxylate in Organic Synthesis
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of the pyrrole nucleus is a key aspect of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Methyl 4-benzoyl-1H-pyrrole-2-carboxylate is a valuable intermediate that provides medicinal chemists with a versatile platform for the synthesis of complex, biologically active molecules. Its two distinct functional groups, a methyl ester and a benzoyl ketone, offer orthogonal handles for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, characterization, and application of this important building block.
Synthesis of this compound: A Friedel-Crafts Approach
The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate. This electrophilic aromatic substitution reaction introduces the benzoyl group at the electron-rich C4 position of the pyrrole ring.[3][4] The ester at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, the nitrogen atom's lone pair of electrons sufficiently activates the ring for acylation to occur, primarily at the C4 and C5 positions. The C4 position is generally favored due to a combination of electronic and steric factors.
Mechanistic Insights
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from benzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The pyrrole ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by the conjugate base of the Lewis acid restores the aromaticity of the pyrrole ring, yielding the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure based on established Friedel-Crafts acylation of pyrroles.[3][4][5]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add benzoyl chloride (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of this compound
The successful synthesis of the target compound can be confirmed by a suite of spectroscopic techniques. The expected data, based on analysis of structurally similar compounds, are summarized below.[6]
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.5-10.0 (br s, 1H, NH), 7.8-7.9 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 7.3-7.4 (d, 1H, Pyrrole-H), 7.1-7.2 (d, 1H, Pyrrole-H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 188-192 (C=O, benzoyl), 161-163 (C=O, ester), 138-140 (Ar-C), 131-133 (Ar-CH), 128-130 (Ar-CH), 127-129 (Ar-CH), 125-127 (Pyrrole-C), 122-124 (Pyrrole-C), 118-120 (Pyrrole-CH), 115-117 (Pyrrole-CH), 51-53 (OCH₃) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1700-1720 (C=O stretch, ester), 1640-1660 (C=O stretch, ketone), 1580-1600 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI+) | m/z: 230.08 [M+H]⁺, 252.06 [M+Na]⁺ |
Applications in Organic Synthesis: A Gateway to Bioactive Molecules
This compound is a valuable precursor for the synthesis of a variety of more complex molecules, particularly those with potential biological activity. The ester and ketone functionalities can be selectively manipulated to introduce diverse pharmacophores.
Synthesis of Pyrrole-2-carboxamides: A Case Study in Anti-Tuberculosis Agents
One of the key applications of this intermediate is in the synthesis of pyrrole-2-carboxamides, which have shown promise as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for the development of new anti-tuberculosis drugs. The synthesis involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Caption: General workflow for the synthesis of N-substituted amides.
Experimental Protocol: Synthesis of 4-Benzoyl-N-benzyl-1H-pyrrole-2-carboxamide
This protocol illustrates the conversion of the methyl ester to a representative amide.
Part A: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-benzoyl-1H-pyrrole-2-carboxylic acid.
Part B: Amide Coupling
Materials:
-
4-Benzoyl-1H-pyrrole-2-carboxylic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 4-benzoyl-1H-pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq.) and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 4-benzoyl-N-benzyl-1H-pyrrole-2-carboxamide.
Further Synthetic Potential
Beyond amide synthesis, the functional groups of this compound open up a wide array of synthetic possibilities:
-
Reduction of the Ketone: The benzoyl ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride, providing a chiral center for further stereoselective transformations.
-
Modification of the Ester: The methyl ester can be converted to other esters via transesterification or to hydrazides by reacting with hydrazine, which are themselves versatile intermediates.[7]
-
Reactions on the Pyrrole Ring: The N-H of the pyrrole can be alkylated or acylated to introduce further diversity. The electron-rich pyrrole ring can also undergo further electrophilic substitution reactions, although the existing substituents will influence the regioselectivity.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of two readily modifiable functional groups make it an ideal starting material for the construction of complex molecular architectures. As demonstrated by its application in the synthesis of potential anti-tuberculosis agents, this building block provides a reliable and efficient entry point to novel and biologically relevant chemical space. The protocols and data presented in this guide are intended to empower researchers in drug discovery and synthetic chemistry to fully exploit the potential of this powerful intermediate.
References
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Ganesh D. Mote et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2):153-159. Available at: [Link]
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Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
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Dal Piaz, V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 197, 112328. Available at: [Link]
-
(2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Molbank, 2022(1), M1330. Available at: [Link]
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PubChem. methyl 4-formyl-1H-pyrrole-2-carboxylate. Available at: [Link]
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Iuliano, V., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6464–6468. Available at: [Link]
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S. S. Elmorsy, et al. An effective new synthesis of 4-aminopyrrole-2-carboxylates. Tetrahedron Letters, 42(11), 2091-2093. Available at: [Link]
- Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available at: [Link]
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Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Orient J Chem, 34(3). Available at: [Link]
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Reaction of Aroylpyrrolobenzothiazinetriones with Electron‐Rich Dienophiles. Molecules, 26(11), 3185. Available at: [Link]
-
Insights into the Friedel-Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6464-6468. Available at: [Link]
-
Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Chemical Communications, 52(4), 789-792. Available at: [Link]
-
Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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Application Notes and Protocols: Experimental Setup for Reactions Involving Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Introduction: The Significance of the Benzoylpyrrole Scaffold
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and pharmaceuticals.[1] The presence of the benzoyl group at the 4-position and a methyl ester at the 2-position provides multiple reactive sites, allowing for diverse chemical modifications. This functionalization is key to tuning the compound's physicochemical properties and biological activity.
Derivatives of benzoylpyrroles have shown significant promise in drug discovery, notably as calcium channel activators, which are vital for studying calcium channel function in various cell types.[2][3] Furthermore, substituted benzoyl-phenyl-pyrrole derivatives have been investigated for their potent anti-cancer activities.[4] The strategic modification of the pyrrole nitrogen, the aromatic rings, or the ester group can lead to the development of novel therapeutic agents.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this compound. The protocols detailed below are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen conditions to ensure scientific integrity and successful outcomes.
PART 1: Synthesis of the Starting Material
While this compound is commercially available, understanding its synthesis provides context for its reactivity. A common route involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[6]
PART 2: Key Reactions and Experimental Protocols
The reactivity of this compound is primarily centered around the pyrrole nitrogen (N-H), which is amenable to substitution, and the pyrrole and benzoyl rings, which can undergo electrophilic substitution or cross-coupling reactions, often after further modification.
N-Alkylation: Introducing Novel Substituents
N-alkylation is a fundamental transformation that allows for the introduction of various alkyl groups onto the pyrrole ring. This modification can significantly impact the molecule's steric and electronic properties, influencing its biological activity. The following protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Rationale: The pyrrole N-H is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions.
Protocol 1: N-Alkylation of this compound
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 229.23 mg | Starting Material |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 | 48 mg | Base |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.1 | 188.1 mg (131 µL) | Alkylating Agent |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (10 mL) to the flask and stir the solution until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the pyrrolide anion is often indicated by a slight color change.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Diagram 1: N-Alkylation Workflow
Caption: Workflow for the N-alkylation of this compound.
N-Acylation: Synthesis of N-Acylpyrrole Derivatives
N-acylation introduces an acyl group to the pyrrole nitrogen, forming an N-acylpyrrole. These derivatives are important intermediates and can exhibit distinct biological properties. The protocol below is adapted from a general method for the N-benzoylation of heterocyclic compounds.[7]
Rationale: Similar to N-alkylation, N-acylation proceeds via the formation of a pyrrolide anion, which then acts as a nucleophile towards an acylating agent, such as an acyl chloride or anhydride. The resulting N-acylpyrroles can sometimes be susceptible to rearrangement under certain conditions.[8]
Protocol 2: N-Acylation of this compound
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 229.23 mg | Starting Material |
| Triethylamine (Et₃N) | 1.5 | 209 µL | Base |
| Acyl Chloride (e.g., Benzoyl Chloride) | 1.2 | 140 µL | Acylating Agent |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | Solvent |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 12.2 mg | Catalyst |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (10 mL), followed by saturated aqueous sodium bicarbonate solution (10 mL), and finally with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure N-acylated product.
Diagram 2: Reaction Scheme for N-Acylation
Caption: General reaction scheme for the N-acylation of the target compound.
Suzuki-Miyaura Cross-Coupling: A Pathway for C-C Bond Formation
While this compound itself is not a direct substrate for Suzuki-Miyaura coupling, it can be readily converted into a suitable coupling partner. For instance, halogenation at the C5 position would provide a handle for palladium-catalyzed cross-coupling reactions to introduce new aryl or vinyl substituents. This multi-step approach significantly expands the synthetic utility of the core scaffold.
Conceptual Workflow:
-
Halogenation: Selective bromination or iodination at the C5 position of the pyrrole ring.
-
Suzuki-Miyaura Coupling: Reaction of the resulting 5-halo-pyrrole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10][11]
Diagram 3: Conceptual Workflow for Suzuki Coupling
Caption: Multi-step strategy for C5-functionalization via Suzuki-Miyaura coupling.
PART 3: Characterization and Data Analysis
The successful synthesis of derivatives of this compound must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-substituted products, the disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For example, in an N-acylation reaction, the appearance of a new carbonyl stretch for the amide bond can be observed.
PART 4: Safety and Handling Precautions
Working with the described reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Reagent Handling:
-
Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion to mitigate pyrophoricity.
-
Acyl Halides and Alkyl Halides: These are often corrosive, lachrymatory, and toxic. Avoid inhalation and skin contact.
-
Solvents: Anhydrous solvents are required for many of these reactions. Ensure they are properly dried and handle them under an inert atmosphere to prevent moisture contamination.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a valuable starting material for the synthesis of diverse and complex molecules with significant potential in drug discovery and materials science. The protocols outlined in these application notes for N-alkylation and N-acylation provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the rationale behind the experimental choices and adhering to strict safety procedures, scientists can effectively utilize this compound to advance their research goals.
References
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- Tan, X., et al. (2010). Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins. Journal of Agricultural and Food Chemistry, 58(4), 2357-2365.
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The Versatile Scaffold: Application Notes and Protocols for Methyl 4-benzoyl-1H-pyrrole-2-carboxylate in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of pyrrole derivatives, Methyl 4-benzoyl-1H-pyrrole-2-carboxylate emerges as a particularly intriguing starting point for drug discovery endeavors. Its unique structural features—a reactive benzoyl group and a modifiable carboxylate ester—provide a versatile platform for the synthesis of diverse compound libraries with potential therapeutic applications. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its utilization and evaluation.
The Significance of the 4-Benzoyl-1H-pyrrole-2-carboxylate Core
The core structure of this compound is a key determinant of its chemical reactivity and biological potential. The benzoyl group at the 4-position introduces a carbonyl moiety that can participate in various chemical transformations, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[3] Furthermore, the methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation and the generation of a wide range of derivatives.[4] This inherent modularity makes it an ideal scaffold for combinatorial chemistry and lead optimization campaigns.
Key Therapeutic Applications and Mechanistic Insights
While research on this compound itself is specific, the broader class of benzoyl-pyrrole derivatives has demonstrated significant potential in several therapeutic areas. By extension, this parent compound serves as a critical intermediate for the synthesis of analogs with promising biological activities.
Anticancer Activity
Pyrrole derivatives are a well-established class of anticancer agents, known to modulate various signaling pathways involved in cancer progression.[1][5] The introduction of a benzoyl group can enhance this activity. Studies on related 3-benzoyl-4-phenyl-1H-pyrrole derivatives have shown potent anticancer activity against a range of cancer cell lines, including those of the lung, colon, breast, and kidney.[6][7] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest, particularly in the S phase.[7]
Hypothesized Mechanism of Action for Anticancer Derivatives:
Derivatives of this compound are hypothesized to exert their anticancer effects through the inhibition of key protein kinases that are often dysregulated in cancer.[1][8] The benzoyl moiety can act as a crucial pharmacophore, engaging in hydrogen bonding and other interactions within the ATP-binding pocket of these kinases.
Caption: Hypothesized anticancer mechanism of action.
Antimicrobial and Antibacterial Activity
The pyrrole scaffold is also a common feature in compounds with antimicrobial properties.[2] Derivatives of pyrrole-2-carboxamides, which can be synthesized from this compound, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrrole-2-carboxamide derivatives have demonstrated significant activity against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The mechanism of action for some pyrrole-based antibacterials involves the inhibition of essential enzymes like DNA gyrase.[2]
Structure-Activity Relationship Insights for Antibacterial Derivatives:
SAR studies have revealed that the nature of the substituent on the carboxamide nitrogen is crucial for antibacterial potency. Lipophilic and aromatic groups often lead to enhanced activity. The benzoyl group at the 4-position can be further modified to optimize these interactions.
Experimental Protocols
The following protocols provide a framework for the synthesis of derivatives from this compound and the evaluation of their biological activities.
General Synthesis of Pyrrole-2-Carboxamide Derivatives
This protocol outlines the conversion of the methyl ester to a diverse library of amides.
Workflow for Synthesis of Pyrrole-2-Carboxamide Derivatives:
Caption: Synthetic workflow for amide derivatives.
Step-by-Step Protocol:
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-benzoyl-1H-pyrrole-2-carboxylic acid.[4]
-
-
Amide Coupling:
-
To a solution of 4-benzoyl-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., dimethylformamide, DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add a base, typically N,N-diisopropylethylamine (DIPEA), followed by the desired primary or secondary amine.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by extracting with an organic solvent, washing with brine, and purifying the product by column chromatography.
-
In Vitro Anticancer Activity Evaluation: MTT Assay
This protocol is for assessing the cytotoxic effects of newly synthesized derivatives on cancer cell lines.[7][9]
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Table 1: Representative Anticancer Activity Data for Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 19 | MGC 80-3 | 1.0 - 1.7 | [7] |
| Derivative 21 | HepG2 | 0.5 - 0.9 | [7] |
| Derivative 15 | A549 | 3.6 | [7] |
| Derivative 12l | U251 | 2.29 ± 0.18 | [6][10] |
| Derivative 12l | A549 | 3.49 ± 0.30 | [6][10] |
Future Directions and Conclusion
This compound represents a valuable and versatile starting material for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for medicinal chemists. Future research should focus on the synthesis of focused libraries of derivatives and their systematic evaluation in a broader range of biological assays, including enzymatic and whole-cell assays, to elucidate their mechanisms of action and identify lead compounds for further development. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this promising chemical entity.
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The Strategic Utility of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate in the Synthesis of Complex Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a privileged scaffold in the design of novel therapeutic agents. Within the diverse family of pyrrole-containing building blocks, methyl 4-benzoyl-1H-pyrrole-2-carboxylate emerges as a particularly intriguing starting material. This molecule synergistically combines the reactivity of the pyrrole ring with the functionalities of a ketone and an ester, offering multiple avenues for structural elaboration and diversification.
The presence of the benzoyl group at the C4 position significantly influences the electronic character of the pyrrole ring, while the methyl carboxylate at C2 provides a handle for further modifications, such as amidation or reduction. This trifunctional nature makes this compound a powerful precursor for the construction of complex molecular architectures, including those with potential applications in drug discovery as exemplified by the development of calcium channel activators from a similar benzoylpyrrole core.[3][4]
This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a strategic building block in organic synthesis. Detailed protocols, grounded in established chemical principles, are presented to enable researchers to harness the full potential of this versatile molecule.
Synthesis of the Building Block: A Mechanistic Approach
The most direct and logical approach to the synthesis of this compound is through the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate.[5] This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry for the introduction of acyl groups onto aromatic rings.[6][7]
Underlying Principles of the Synthesis
The Friedel-Crafts acylation proceeds via the in-situ generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The electron-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion. The regioselectivity of this reaction on the pyrrole-2-carboxylate core is directed by the activating nature of the pyrrole nitrogen and the deactivating, meta-directing effect of the ester group. The C4 and C5 positions are the most nucleophilic and susceptible to electrophilic attack.[1] While a mixture of C4 and C5 acylated products is possible, the C4-acylated product is often the major isomer under carefully controlled conditions.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[5] Optimization of reaction conditions, particularly temperature and reaction time, may be necessary to maximize the yield of the desired C4 isomer.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 1H-pyrrole-2-carboxylate | 1193-62-0 | 125.13 | 1 eq. |
| Benzoyl chloride | 98-88-4 | 140.57 | 1.1 eq. |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.2 eq. |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | |
| Brine | N/A | N/A | |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add benzoyl chloride (1.1 eq.) dropwise to the stirred suspension of AlCl₃ in DCM. Stir the mixture at 0 °C for 30 minutes.
-
Pyrrole Addition: Dissolve methyl 1H-pyrrole-2-carboxylate (1 eq.) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Harnessing the Reactivity: A Building Block for Complexity
This compound offers three primary sites for chemical modification: the pyrrole nitrogen (N-H), and the C3 and C5 positions of the pyrrole ring.
N-Alkylation and N-Arylation: Expanding the Molecular Framework
The pyrrole nitrogen is nucleophilic and can be readily functionalized through alkylation, arylation, or acylation.[8] This allows for the introduction of various substituents that can modulate the steric and electronic properties of the molecule, as well as provide points for further chemical elaboration.
General Protocol for N-Alkylation:
-
Deprotonation: To a solution of this compound (1 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., sodium hydride, 1.1 eq.) at 0 °C under a nitrogen atmosphere.
-
Addition of Electrophile: After stirring for 30 minutes, add the alkylating agent (e.g., an alkyl halide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, extract with a suitable organic solvent, wash, dry, and purify by column chromatography.
Caption: General workflow for the N-alkylation of the title compound.
Electrophilic Substitution at C3 and C5: Fine-Tuning the Periphery
Despite the deactivating effect of the benzoyl and carboxylate groups, the C3 and C5 positions of the pyrrole ring remain susceptible to further electrophilic substitution, such as halogenation, nitration, or formylation.[9] This allows for the introduction of additional functional groups that can serve as handles for cross-coupling reactions or other transformations.
Example Application: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide.[10] This can be a valuable transformation for introducing a key synthetic handle.
General Protocol for Vilsmeier-Haack Formylation:
-
Vilsmeier Reagent Formation: To a flask containing anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise. Stir for 30 minutes.
-
Pyrrole Addition: Add a solution of this compound in an anhydrous solvent.
-
Reaction: Heat the reaction mixture as required and monitor by TLC.
-
Hydrolysis and Work-up: Cool the reaction and pour it onto crushed ice, followed by neutralization with an aqueous base. Extract the product with an organic solvent, wash, dry, and purify.
Cross-Coupling Reactions: Building Biaryl and Heterobiaryl Scaffolds
The introduction of a halogen at the C3 or C5 position opens the door to a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[2] These reactions are powerful tools for the construction of C-C and C-heteroatom bonds, enabling the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in bioactive molecules.
Application in Drug Discovery: A Gateway to Novel Therapeutics
The structural motif of a benzoyl group on a pyrrole core is present in molecules with interesting biological activities. For instance, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate has been identified as a potent calcium channel activator.[3][4] This highlights the potential of the 4-benzoyl-pyrrole-2-carboxylate scaffold as a template for the design of new modulators of ion channels and other biological targets.
The functional handles on this compound allow for the systematic exploration of the structure-activity relationship (SAR). The benzoyl group can be modified to probe interactions with hydrophobic pockets in a target protein. The ester can be converted to a variety of amides to explore hydrogen bonding interactions. The N-H position can be substituted to alter the overall physicochemical properties of the molecule.
Conclusion
This compound is a versatile and highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its straightforward synthesis via Friedel-Crafts acylation and the presence of multiple reactive sites make it an attractive starting material for the construction of diverse molecular libraries for drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising heterocyclic scaffold.
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Biological Efficacy of Pyrrole Derivatives
Introduction
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone scaffold in medicinal chemistry.[1] It is a prevalent motif in numerous naturally occurring bioactive compounds, such as heme and chlorophyll, and is the core of blockbuster drugs like Lipitor.[2][3] The structural versatility of the pyrrole nucleus allows for extensive functionalization, leading to a vast chemical space of derivatives with diverse pharmacological activities.[4][5] Consequently, pyrrole-based compounds are actively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4][5][6]
This guide provides a structured framework of robust, validated methodologies for researchers, scientists, and drug development professionals to systematically evaluate the biological efficacy of novel pyrrole derivatives. The protocols herein are designed to be self-validating and are grounded in established principles, offering a clear path from initial in vitro screening to more complex mechanistic and preclinical evaluations. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a logical progression in the characterization of a potential therapeutic agent.
Section 1: Evaluating Anticancer Efficacy
The antiproliferative potential of pyrrole derivatives is a major focus of drug discovery, with many scaffolds designed to inhibit key players in cancer progression, such as protein kinases.[4] A primary evaluation of anticancer efficacy begins with assessing a compound's ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.[7][8]
Core Protocol 1.1: In Vitro Cytotoxicity Assessment using Tetrazolium-Based Assays
Principle & Rationale: The initial step in screening for anticancer activity is to determine a compound's cytotoxicity against various cancer cell lines. The MTT and XTT assays are reliable, colorimetric methods that measure cellular metabolic activity, which in most viable cells, correlates with cell number.[9] These assays rely on the principle that mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells, allowing for the quantification of cell viability.[11] The XTT assay offers a procedural advantage as its formazan product is water-soluble, eliminating the solubilization step required for the MTT assay.[11][12][13]
Experimental Workflow for Cytotoxicity Screening:
Caption: General workflow for assessing the cytotoxicity of pyrrole derivatives.
Detailed Protocol: MTT Assay This protocol is adapted from standard methodologies and should be optimized for specific cell lines.[9]
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation & Treatment: Prepare a 2X stock concentration series of the pyrrole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation: Include the following controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Etoposide or Doxorubicin).[6]
-
Medium Blank: Wells with medium but no cells, to determine background absorbance.[9]
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[9]
-
Data Presentation: Cytotoxicity Profile
Summarize the results in a table for clear comparison.
| Compound ID | Cell Line (e.g., MCF-7 Breast Cancer) | Cell Line (e.g., A549 Lung Cancer)[6] | Cell Line (e.g., LoVo Colon Cancer)[4] | Selectivity Index (SI)* |
| IC₅₀ (µM) after 48h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 48h | ||
| Pyrrole-A | 5.2 ± 0.4 | 8.1 ± 0.9 | 3.5 ± 0.3 | >19 |
| Pyrrole-B | > 100 | > 100 | > 100 | N/A |
| Etoposide | 10.5 ± 1.1 | 15.3 ± 2.0 | 9.8 ± 1.3 | ~1-2 |
*Selectivity Index (SI) is often calculated as IC₅₀ in a normal cell line (e.g., Beas-2b) / IC₅₀ in a cancer cell line. A higher SI value (>10) is desirable, indicating cancer cell-specific toxicity.[7][14]
Core Protocol 1.2: Apoptosis Induction Assessment
Principle & Rationale: A promising anticancer compound should ideally induce apoptosis, a controlled form of cell death, rather than necrosis, which can cause inflammation. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[8] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[7][8] This mechanistic insight is crucial; it validates that the observed cytotoxicity is due to a specific, programmed pathway, a desirable characteristic for a therapeutic agent.
Workflow for Mechanistic Elucidation:
Caption: Decision-making workflow following initial cytotoxicity screening.
Protocol Overview: Caspase-Glo® 3/7 Assay This is a simplified overview of a commercially available luminescent assay.
-
Setup: Seed cells and treat with the pyrrole derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours) in a white-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well, mix gently, and incubate for 1-2 hours in the dark.
-
Measurement: Measure the luminescence using a plate-reading luminometer. Luminescence is proportional to the amount of active caspase-3/7.
-
Analysis: Compare the luminescence signal of treated cells to that of vehicle-treated controls. A significant increase indicates apoptosis induction.
Section 2: Evaluating Antimicrobial Efficacy
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrole derivatives, both natural and synthetic, have shown considerable promise in this area.[2][3][15] The foundational assay for any new potential antimicrobial is the determination of its Minimum Inhibitory Concentration (MIC).
Core Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
Principle & Rationale: The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism.[16] It is the gold standard for assessing antimicrobial potency. Adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) is critical for ensuring that results are reproducible and comparable across different studies.[17] The broth microdilution method is a widely used, efficient technique for determining MIC values for multiple compounds against various microbial strains.[16]
Experimental Workflow for MIC Determination:
Caption: Streamlined workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution Assay (CLSI-based) This protocol is a general guide. For specific organisms, refer to the latest CLSI M07 documents.[17][18]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrrole compound in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Self-Validation Controls:
-
Growth Control: A well containing only broth and inoculum (no compound) must show distinct turbidity.
-
Sterility Control: A well containing only uninoculated broth must remain clear.
-
Positive Control: Test a standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) in parallel.[19][20]
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate from the bottom using reflected light. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[21]
Data Presentation: Antimicrobial Activity Profile
| Compound ID | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Candida albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Pyrrole-C | 8 | 32 | 16 |
| Pyrrole-D | 4 | 16 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Clotrimazole | N/A | N/A | 1 |
Section 3: Evaluating Anti-inflammatory Efficacy
Chronic inflammation is implicated in a wide array of diseases, making the development of novel anti-inflammatory agents a key therapeutic goal.[22] Pyrrole derivatives have been shown to modulate inflammatory pathways, often by inhibiting key enzymes or reducing the production of pro-inflammatory mediators.[1]
Core Protocol 3.1: Inhibition of Pro-inflammatory Mediators
Principle & Rationale: Macrophages activated by stimuli like lipopolysaccharide (LPS) are central to the inflammatory response, producing large amounts of nitric oxide (NO), a key pro-inflammatory mediator. Therefore, a compound's ability to inhibit NO production in LPS-stimulated macrophages is a strong indicator of its anti-inflammatory potential.[23][24] The Griess assay is a straightforward and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.[25]
Experimental Workflow for NO Inhibition Assay:
Caption: Workflow for evaluating anti-inflammatory activity via NO inhibition.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay This protocol is based on common laboratory practice for RAW 264.7 murine macrophages.[25]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the pyrrole derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Self-Validation Controls:
-
Negative Control: Untreated, unstimulated cells.
-
Positive Control: Cells stimulated with LPS in the absence of the test compound.
-
Drug Control: A known anti-inflammatory agent (e.g., Dexamethasone).
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Measurement & Analysis: Measure the absorbance at 540 nm. Create a standard curve using sodium nitrite to quantify nitrite concentration. Calculate the percentage of NO inhibition relative to the LPS-only control.
-
Causality Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.[24]
-
Core Protocol 3.2: Enzyme Inhibition Assays
Principle & Rationale: To understand the mechanism of action, it is vital to test the compound's effect on specific molecular targets. Enzymes like cyclooxygenases (COX-1 and COX-2) are critical in the inflammatory cascade, responsible for producing prostaglandins.[26] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[22] An in vitro enzyme inhibition assay can determine if a pyrrole derivative directly targets COX activity. Importantly, selective inhibition of the inducible COX-2 isoform over the constitutively expressed COX-1 isoform is a highly sought-after property, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[26]
Protocol Overview: COX-2 Inhibition Assay This describes the principle of commercially available colorimetric inhibitor screening kits.[22]
-
Assay Principle: The assay measures the peroxidase activity of COX enzymes. The reaction between arachidonic acid and the COX enzyme produces Prostaglandin G₂ (PGG₂). The peroxidase component of COX then reduces PGG₂ to PGH₂, a reaction that can be monitored colorimetrically.
-
Procedure: The purified COX-2 enzyme is incubated with a heme cofactor and the test pyrrole compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: A colorimetric substrate is added, which is oxidized by the peroxidase activity, leading to a color change that is measured with a plate reader.
-
Analysis: The inhibitory effect of the pyrrole derivative is quantified by the reduction in color development compared to an uninhibited enzyme control. The IC₅₀ value is then calculated.
Section 4: Advancing to Preclinical Evaluation
Positive results from in vitro efficacy and mechanistic studies are the gateway to more complex evaluations. The next critical phase involves understanding how the compound behaves in a biological system, a field defined by pharmacokinetics and pharmacodynamics.
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Concept & Rationale: Pharmacokinetics (PK) describes what the body does to a drug—its absorption, distribution, metabolism, and excretion (ADME).[27][28] Pharmacodynamics (PD) describes what the drug does to the body—its therapeutic effect on the target.[28][29] Integrating PK and PD studies is essential for successful drug development.[28][30] This relationship helps to:
-
Establish Dose-Response: Link the concentration of the drug in the body to its biological effect.[30]
-
Optimize Dosing Regimens: Determine the optimal dose and frequency needed to maintain therapeutic concentrations at the target site.[27]
-
Bridge Preclinical and Clinical Studies: Use animal PK/PD data to predict effective dose ranges for first-in-human trials.[31]
Iterative Drug Development Workflow:
Caption: The iterative process of integrating PK/PD into drug discovery.
In Vivo Efficacy Models: The data from in vitro and PK/PD studies inform the design of in vivo efficacy models. The choice of model is dictated by the therapeutic goal:
-
Anticancer: Tumor xenograft models in mice, where human cancer cells are implanted, are used to evaluate a compound's ability to inhibit tumor growth in vivo.[7][14]
-
Anti-inflammatory: Models like carrageenan-induced paw edema in rats are standard for assessing the reduction of acute inflammation.[22][32]
-
Antimicrobial: Murine infection models (e.g., thigh or systemic infection) are used to determine if a compound can clear a bacterial or fungal infection in a living organism.
Conclusion
The evaluation of the biological efficacy of novel pyrrole derivatives is a systematic, multi-faceted process. It begins with broad, high-throughput in vitro screens to identify cytotoxic, antimicrobial, or anti-inflammatory activity. Promising "hits" are then subjected to more detailed mechanistic studies to elucidate their mode of action, such as their ability to induce apoptosis or inhibit specific enzymes. Finally, the integration of pharmacokinetic and pharmacodynamic principles is essential to bridge the gap between in vitro potency and in vivo efficacy, paving the way for the selection of lead candidates for further preclinical and clinical development. This structured, evidence-based approach ensures that resources are focused on compounds with the highest therapeutic potential.
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Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant pharmacological importance.[1][2][3] Its unique aromatic structure allows for extensive and targeted substitutions, leading to a diverse array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, in particular, represents a versatile starting point for medicinal chemists. Its constituent parts—the pyrrole core, the electron-withdrawing benzoyl group, and the methyl ester—offer multiple points for chemical modification, making it an ideal scaffold for systematic Structure-Activity Relationship (SAR) studies aimed at discovering novel therapeutic agents.[6][7]
This guide provides a comprehensive overview of the methodologies and strategic considerations for utilizing this compound in SAR campaigns. We will delve into the rationale behind selecting specific modifications, provide detailed protocols for analog synthesis and biological evaluation, and offer insights into interpreting the resulting data to guide lead optimization.
Core Scaffold Analysis and Strategic Points for Modification
The foundational principle of SAR is to systematically alter the chemical structure of a lead compound to map the chemical space and identify the key molecular features responsible for its biological activity.[8] For this compound, we can identify three primary vectors for chemical modification.
Caption: Key modification vectors on the this compound scaffold.
-
Vector 1 (R1): N-Substitution of the Pyrrole Ring: The pyrrole nitrogen (N-H) is a common site for modification. Introducing substituents here can influence the molecule's overall lipophilicity, hydrogen bonding capacity, and steric profile. For instance, adding a cinnamic group at this position has been shown to enhance anti-inflammatory and antioxidant activities in a related pyrrole scaffold.[9]
-
Vector 2 (R2): Substitution on the Benzoyl Phenyl Ring: The electronic properties of the benzoyl ring can be systematically tuned. The introduction of electron-donating groups (EDGs) like methoxy (-OCH3) or electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens at the ortho, meta, or para positions can significantly impact target binding affinity. Studies on related 3-benzoyl-4-phenyl-1H-pyrrole derivatives have shown that introducing EDGs at the 4th position of a phenyl ring on the pyrrole core increased anti-cancer activity.[6] This suggests that similar modifications on the benzoyl ring could yield potent analogs.
-
Vector 3 (R3): Modification of the C2-Ester: The methyl ester at the C2 position is a key site for exploring interactions with the biological target. It can be hydrolyzed to the corresponding carboxylic acid, which may form new salt bridges or hydrogen bonds. Alternatively, it can be converted to a variety of amides to introduce new functional groups and steric bulk, a strategy that has proven effective in developing pyrrole-based inhibitors of mycobacterial targets and metallo-β-lactamases.[10][11]
Experimental Workflows and Protocols
A successful SAR campaign requires robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.[8]
General Workflow for SAR Studies
The iterative process of an SAR study is crucial for efficient lead optimization. It involves designing a library of analogs, synthesizing them, evaluating their biological activity, and then using that data to inform the design of the next generation of compounds.
Caption: Iterative workflow for a structure-activity relationship (SAR) study.
Protocol 1: Synthesis of N-Substituted Analogs (Vector 1)
This protocol describes the synthesis of an N-substituted analog, using a cinnamic acid derivative as an example, adapted from methodologies for similar pyrrole compounds.[9]
Objective: To introduce substituents at the N1 position of the pyrrole ring to probe the impact on biological activity.
Materials:
-
This compound (starting material)
-
Cinnamoyl chloride
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry Dichloromethane (CH2Cl2)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in dry CH2Cl2.
-
Base Addition: To the solution, add triethylamine (1.1 eq) and a catalytic amount of DMAP. Stir the mixture at room temperature for 10 minutes. The triethylamine acts as a base to deprotonate the pyrrole nitrogen, making it nucleophilic.
-
Acylation: Slowly add a solution of cinnamoyl chloride (1.0 eq) in dry CH2Cl2 to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v).[9]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product using silica gel flash column chromatography to yield the desired N-acylated pyrrole derivative.
-
Characterization: Confirm the structure of the final compound using 1H-NMR, 13C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. It is widely used to screen potential anticancer agents.[1][6]
Objective: To determine the cytotoxic effects of synthesized pyrrole analogs on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, HCT-116)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrrole compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Interpreting SAR Data: A Hypothetical Case Study
To illustrate the process, consider the following hypothetical data from an SAR study on this compound, targeting the A549 lung cancer cell line.
| Compound ID | Modification (Vector) | R-Group | IC50 (µM) on A549 Cells | SAR Interpretation |
| Parent | - | H (at N1) | 15.6 | Baseline activity. |
| 1a | Vector 1 (N-Sub) | -CH3 | 12.3 | Small alkyl group slightly improves potency. |
| 1b | Vector 1 (N-Sub) | -CH2CH2Ph | 8.1 | Larger, lipophilic group enhances activity, suggesting a hydrophobic pocket. |
| 2a | Vector 2 (Benzoyl) | 4-OCH3 (EDG) | 5.2 | Electron-donating group at para position significantly boosts potency.[6] |
| 2b | Vector 2 (Benzoyl) | 4-Cl (EWG) | 18.9 | Electron-withdrawing group at para position reduces activity. |
| 3a | Vector 3 (C2-Ester) | -COOH (Hydrolysis) | 25.4 | Carboxylic acid is detrimental, possibly due to charge or poor cell permeability. |
| 3b | Vector 3 (C2-Ester) | -CONH(Adamantyl) | 3.7 | Bulky, lipophilic amide group dramatically increases potency.[11] |
| 4a | Combination | N-CH2CH2Ph & 4-OCH3 | 1.9 | Optimized Lead: Combination of favorable modifications leads to a highly potent compound. |
Analysis of Results:
-
N-Substitution (Vector 1): Larger, hydrophobic groups at the N1 position appear to be favorable, suggesting an interaction with a hydrophobic region of the target protein.
-
Benzoyl Ring (Vector 2): Electron-donating substituents in the para position of the benzoyl ring are critical for activity, while electron-withdrawing groups are detrimental. This points to a specific electronic requirement for binding.[6]
-
C2-Modification (Vector 3): Conversion of the ester to a bulky, lipophilic amide significantly enhances potency, indicating that this vector can be used to access additional binding pockets and improve target engagement.[11]
Conclusion and Future Directions
This compound is a highly tractable scaffold for the development of novel therapeutic agents. A systematic SAR campaign, focusing on modifications at the N1-pyrrole, C4-benzoyl, and C2-carboxylate positions, can rapidly generate potent and selective compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the chemical space around this promising core. Future work should focus on combining optimal substituents, evaluating leads in secondary assays (e.g., target engagement, selectivity), and eventually progressing to in vivo efficacy studies. The versatility of the pyrrole ring ensures that it will remain a cornerstone of medicinal chemistry for years to come.[5]
References
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(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. (2022). MDPI. Available at: [Link]
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Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (2017). Anticancer Agents Med Chem. Available at: [Link]
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Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. Available at: [Link]
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5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. (2024). Archiv der Pharmazie. Available at: [Link]
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Pyrrole‐based novel compounds and SAR activity. (2023). ResearchGate. Available at: [Link]
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(PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]
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Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Available at: [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry. Available at: [Link]
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Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2023). ResearchGate. Available at: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. Available at: [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. Available at: [Link]
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Methyl 4-bromo-1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]
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Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. (2024). Molecules. Available at: [Link]
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methyl 4-formyl-1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]
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Synthetic Routes to Functionalized 1H-Pyrrole-2-Carboxylates: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrole-2-carboxylate scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, functional dyes, and conductive polymers. Its prevalence stems from the pyrrole ring's unique electronic properties and its capacity for diverse functionalization, allowing for the fine-tuning of biological activity and material characteristics. This guide provides a comprehensive overview of the principal synthetic strategies for accessing functionalized 1H-pyrrole-2-carboxylates. We delve into the mechanistic underpinnings of classical and contemporary methods, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors. This document is structured to serve as a practical resource, bridging theoretical concepts with actionable experimental guidance.
Introduction: The Significance of the Pyrrole-2-Carboxylate Motif
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in biologically active compounds. When functionalized with a carboxylate group at the C2 position, its synthetic utility and biological relevance are significantly enhanced. This structural motif is present in a wide array of pharmaceuticals, including the blockbuster drug atorvastatin (Lipitor), a potent HMG-CoA reductase inhibitor. Furthermore, pyrrole-2-carboxylate derivatives have demonstrated considerable promise as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX-1 and COX-2).[1][2]
Beyond the realm of medicine, these compounds are integral to the development of advanced materials. They serve as key precursors for the synthesis of BODIPY (boron-dipyrromethene) dyes, a class of fluorescent markers with exceptional photophysical properties, making them invaluable for bio-imaging and sensing applications.[3][4][] Additionally, pyrrole-2-carboxylate monomers can be polymerized to create functional polypyrroles with tailored conductivity and biocompatibility, opening avenues for their use in biosensors and electronic devices.[6][7][8] The unique properties of pyrrole-based photosensitizers are also being harnessed for photodynamic therapy (PDT), a promising cancer treatment modality.[9][10][11]
Given their broad-ranging impact, the development of efficient and versatile synthetic routes to functionalized 1H-pyrrole-2-carboxylates is of paramount importance. This guide will explore the most robust and widely employed methods, providing the necessary theoretical framework and practical protocols to facilitate their synthesis in a research setting.
Classical Synthetic Strategies
Several named reactions have become the bedrock of pyrrole synthesis, each offering distinct advantages in terms of substrate scope and substitution patterns.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward and high-yielding method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[12][13] The reaction is typically catalyzed by acid and proceeds through the formation of a di-imine intermediate, which then cyclizes and dehydrates to afford the aromatic pyrrole ring.[13]
Mechanism:
The reaction commences with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal. A subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the pyrrole.
Caption: Paal-Knorr Pyrrole Synthesis Mechanism.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole [14]
-
Materials:
-
2,5-Hexanedione (2.0 mmol, 228 mg)
-
Aniline (2.0 mmol, 186 mg)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
9:1 Methanol/Water mixture for recrystallization
-
-
Procedure:
-
In a suitable flask, combine 2,5-hexanedione and aniline in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
-
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile multicomponent reaction that provides access to highly substituted pyrroles. It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15] This method is particularly valuable for the synthesis of pyrrole-3-carboxylates.
Mechanism:
The reaction initiates with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes cyclization and dehydration to yield the pyrrole.
Caption: Hantzsch Pyrrole Synthesis Mechanism.
Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate [16]
-
Materials:
-
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (25.0 mmol, 5.0 g)
-
-
Procedure:
-
Heat 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid in a flask to 200-210 °C using an oil bath for 12 minutes.
-
The reactant will gradually melt with the evolution of carbon dioxide.
-
Continue heating until gas evolution ceases.
-
Allow the reaction to cool to room temperature.
-
Dry the resulting pale-gray solid under vacuum to afford ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
The Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis is a powerful method for preparing pyrrole-2-carboxylates from nitroalkenes and isocyanoacetates under basic conditions.[17][18] This reaction is particularly useful for accessing pyrroles with a variety of substituents at the 3 and 4 positions.
Mechanism:
The reaction proceeds via a Michael addition of the enolate of the isocyanoacetate to the nitroalkene. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by elimination of the nitro group to form the aromatic pyrrole.[18]
Caption: Barton-Zard Pyrrole Synthesis Mechanism.
Experimental Protocol: Synthesis of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate [19]
-
Materials:
-
4-Acetoxy-3-nitrohexane (1.7 mol, 311.2 g)
-
Ethyl isocyanoacetate (1.7 mol, 187.1 g)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.3 mol, 498.3 g)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Sodium Chloride
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
Under a nitrogen atmosphere at room temperature, slowly add DBU to a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in MTBE over at least 1 hour.
-
Stir the reaction mixture at 20 °C for 2 hours.
-
Add MTBE, water, sodium chloride, and concentrated sulfuric acid, and allow the mixture to stand at 35–40 °C.
-
Separate the layers and extract the aqueous layer with MTBE.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate.
-
Modern Synthetic Methodologies
In addition to the classical methods, a number of modern synthetic strategies have been developed to provide access to functionalized pyrrole-2-carboxylates with improved efficiency, regioselectivity, and substrate scope.
The Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, such as an α,β-unsaturated ketone or ester, to produce 3,4-disubstituted pyrroles.[20]
Mechanism:
The reaction is initiated by the deprotonation of TosMIC to form a nucleophilic intermediate. This intermediate undergoes a Michael addition to the α,β-unsaturated compound, followed by an intramolecular cyclization and elimination of the tosyl group to afford the pyrrole.
Experimental Protocol: General Procedure for the Synthesis of 3,4-Disubstituted Pyrroles
-
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Sodium Hydride (NaH) (2.0 eq)
-
Anhydrous Diethyl Ether
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of TosMIC in anhydrous DMSO dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of the α,β-unsaturated ketone in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. Copper-catalyzed reactions, in particular, have been successfully employed for the synthesis of polysubstituted pyrroles from readily available starting materials.
Copper-Hydride (CuH)-Catalyzed Coupling of Enynes and Nitriles
This method provides an efficient route to polysubstituted N-H pyrroles through the coupling of enynes and nitriles under mild conditions. The reaction exhibits broad functional group tolerance and high regioselectivity.
Experimental Workflow:
Caption: General workflow for CuH-catalyzed pyrrole synthesis.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Paal-Knorr | 1,4-Dicarbonyls, Amines/Ammonia | High yields, simple procedure, readily available starting materials. | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions may be required. | >60% |
| Hantzsch | β-Ketoesters, α-Haloketones, Amines/Ammonia | Good for synthesizing pyrroles with specific substitution patterns, multicomponent reaction. | Can produce side products, yields can be moderate. | 30-60% |
| Barton-Zard | Nitroalkenes, Isocyanoacetates | Good for synthesizing pyrrole-2-carboxylates with electron-withdrawing groups. | Substrate scope of isocyanide derivatives can be limited. | 63-94%[21] |
| Van Leusen | α,β-Unsaturated ketones/esters, TosMIC | Milder conditions, good for 3,4-disubstituted pyrroles. | Requires the use of a strong base. | Good to excellent |
Applications in Drug Development and Materials Science
The synthetic methodologies described herein provide access to a diverse array of functionalized 1H-pyrrole-2-carboxylates with significant applications in various scientific disciplines.
-
Drug Development:
-
Atorvastatin (Lipitor): A key intermediate in the industrial synthesis of this cholesterol-lowering drug is a polysubstituted pyrrole, often prepared via a Paal-Knorr or Hantzsch-type synthesis.[22][23][24][25][26]
-
Anti-inflammatory Agents: Pyrrole-2-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of COX-1 and COX-2 enzymes, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[1][27][28]
-
-
Materials Science:
-
BODIPY Dyes: Functionalized pyrrole-2-carboxylates are crucial building blocks for the synthesis of BODIPY dyes, which are widely used as fluorescent probes in biological imaging and sensing due to their high quantum yields and photostability.[3][4][][29]
-
Conductive Polymers: Polymerization of pyrrole-2-carboxylic acid monomers leads to the formation of polypyrroles with enhanced properties, such as improved solubility and processability, making them suitable for applications in biosensors and electronic devices.[6][30][31]
-
Photodynamic Therapy (PDT): Pyrrole-based macrocycles derived from pyrrole-2-carboxylates are being investigated as photosensitizers in PDT for the treatment of cancer. These molecules can generate reactive oxygen species upon light activation, leading to localized cell death.[9][10][11][32]
-
Conclusion
The synthesis of functionalized 1H-pyrrole-2-carboxylates remains a vibrant and essential area of research, driven by the ever-expanding applications of these versatile heterocycles. This guide has provided a detailed overview of the most prominent synthetic routes, from the time-honored classical methods to modern transition-metal-catalyzed approaches. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers are well-equipped to select the most appropriate synthetic strategy for their specific target molecules. The continued development of novel and efficient synthetic methodologies will undoubtedly fuel further innovation in the fields of drug discovery, materials science, and beyond, underscoring the enduring importance of the humble yet powerful pyrrole-2-carboxylate scaffold.
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- 22. pubs.acs.org [pubs.acs.org]
- 23. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. atlantis-press.com [atlantis-press.com]
- 26. US20090081801A1 - Process for synthesis of pyrrole derivative, an intermediate for atorvastatin - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
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- 29. jmaterenvironsci.com [jmaterenvironsci.com]
- 30. WO2002010251A1 - Method for making polypyrrole - Google Patents [patents.google.com]
- 31. Polypyrrole Derivatives: Preparation, Properties and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Corroles and Hexaphyrins: Synthesis and Application in Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable synthetic intermediate. The guidance provided herein is based on established chemical principles and field-proven methodologies to help you overcome common purification hurdles and achieve high purity for your downstream applications.
Introduction: Understanding the Purification Challenge
This compound is typically synthesized via a Friedel-Crafts acylation of Methyl 1H-pyrrole-2-carboxylate. While this is a powerful C-C bond-forming reaction, it presents significant purification challenges. The primary difficulty arises from the formation of regioisomers due to the electrophilic nature of the pyrrole ring.[1] The electron-withdrawing methyl carboxylate group at the C2 position deactivates this position and directs the incoming benzoyl group to other positions on the pyrrole ring. Consequently, the crude product is often a mixture of the desired C4-acylated product along with C5 and C3-acylated isomers, in addition to unreacted starting materials and potential poly-acylated species.[2] The similar polarity and structural characteristics of these isomers make their separation non-trivial.
This guide provides a structured approach to tackling these challenges, from initial troubleshooting to detailed purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The most common impurities originate from the Friedel-Crafts synthesis route. You should anticipate:
-
Regioisomers: Methyl 3-benzoyl-1H-pyrrole-2-carboxylate and Methyl 5-benzoyl-1H-pyrrole-2-carboxylate are the most likely isomeric impurities. Their formation is a consequence of the electrophilic substitution pattern of the pyrrole ring.[1][2]
-
Unreacted Starting Materials: Residual Methyl 1H-pyrrole-2-carboxylate and benzoyl chloride (or benzoic acid if the reaction mixture was quenched with water).
-
Poly-acylated Products: Although the acyl group is deactivating, preventing a second acylation, forcing conditions could lead to minor amounts of di-acylated pyrroles.[3]
-
Polymerization Products: Pyrroles are susceptible to polymerization in the presence of strong acids, which are often used as catalysts in Friedel-Crafts reactions.[4]
Q2: My crude product is a dark, oily residue, but I expect a solid. What should I do first?
A2: An oily or dark appearance is common for crude products from Friedel-Crafts reactions. This can be due to several factors:
-
Residual Solvent: Ensure all reaction solvents (e.g., dichloromethane, nitrobenzene) have been thoroughly removed under reduced pressure.
-
Colored Impurities: Acid-catalyzed polymerization of pyrrole can generate highly colored byproducts.
-
Impurity-Induced Freezing Point Depression: The presence of multiple isomers and other impurities can prevent the product from solidifying, even if the pure compound is a solid.
Your first step should be to attempt a preliminary purification by flash column chromatography to remove the bulk of the colored impurities and unreacted starting materials. This will often yield a product that is more amenable to crystallization.
Q3: Is this compound stable to standard purification techniques?
A3: Pyrrole derivatives can be sensitive. Key stability considerations include:
-
Acid Sensitivity: Avoid prolonged exposure to strong acids, as this can promote polymerization or hydrolysis of the methyl ester.[5] A mild aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup is advisable to neutralize any residual acid catalyst.
-
Air and Light Sensitivity: Like many pyrroles, this compound may darken over time upon exposure to air and light. It is best to store the purified material under an inert atmosphere (nitrogen or argon) in a dark, cool place.
Potential Impurities Profile
Below are the structures of the target molecule and its most probable regioisomeric impurities. Understanding these structures is key to devising an effective separation strategy.
| Compound Name | Structure |
| This compound (Target) | |
| Methyl 5-benzoyl-1H-pyrrole-2-carboxylate (Isomer) | Structure not directly available, but benzoyl group is at position 5 |
| Methyl 3-benzoyl-1H-pyrrole-2-carboxylate (Isomer) | Structure not directly available, but benzoyl group is at position 3 |
| Methyl 1H-pyrrole-2-carboxylate (Starting Material) |
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: I am struggling to separate the regioisomers using silica gel column chromatography.
-
Question: My TLC analysis shows very close Rf values for my product and at least one major impurity. How can I improve the separation on a silica gel column?
-
Answer & Rationale: The close Rf values are due to the similar polarities of the benzoylpyrrole isomers. The primary interaction with the silica gel is through hydrogen bonding with the pyrrole N-H and polar interactions with the ester and ketone carbonyl groups. Since all isomers share these functional groups, separation can be challenging.
-
Solutions:
-
Optimize the Solvent System:
-
Reduce Polarity and Use a Shallow Gradient: A common mistake is to use a solvent system that is too polar, causing all isomers to move too quickly up the column. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and increase the polarity very gradually (e.g., 1% increments). A shallow gradient increases the interaction time with the stationary phase, allowing for better resolution.
-
Introduce a Solvent that Interacts Differently: Incorporate a solvent that can engage in π-π stacking interactions. Since the isomers differ in the position of the benzoyl group relative to the rest of the aromatic system, a solvent like toluene or dichloromethane in the mobile phase (e.g., a toluene/ethyl acetate gradient) can introduce an alternative separation mechanism based on subtle differences in the isomers' interaction with the silica surface and the solvent.
-
-
Modify the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a different stationary phase. A phenyl-bonded silica column can be particularly effective.[6] This phase can separate isomers based on differences in π-π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase.[7][8]
-
-
Improve Column Packing and Loading:
-
Ensure a well-packed, homogenous column bed to prevent band broadening.
-
Load the sample in a minimal amount of solvent to ensure a narrow starting band.
-
-
Issue 2: My product refuses to crystallize from any solvent I've tried.
-
Question: After chromatography, I have a clean-looking oil or waxy solid that will not recrystallize. What steps can I take to induce crystallization?
-
Answer & Rationale: Failure to crystallize is often due to persistent minor impurities that inhibit lattice formation, or because the compound is supersaturated in the chosen solvent. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9]
-
Solutions:
-
Systematic Solvent Screening:
-
Use a small amount of your material (10-20 mg) for solvent tests. Test a range of solvents with varying polarities. Good starting points for aromatic ketones include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[10][11]
-
Single Solvent: Try dissolving the compound in a small amount of hot solvent and then allowing it to cool slowly.
-
Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., hexanes or pentane) at room temperature until the solution becomes faintly cloudy.[12] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Induce Nucleation:
-
Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the cooled, saturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal formation.
-
-
Patience and Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation.
-
Visualization of Purification Workflow
The following diagram outlines the logical workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol is designed for the initial purification of the crude product to separate the desired 4-benzoyl isomer from other regioisomers and impurities.
Materials:
-
Silica gel (60 Å, 40-63 µm)
-
Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc) - all HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Crude this compound
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Hexanes:EtOAc. An ideal system will give the desired product an Rf value of ~0.2-0.3 and show separation from major impurities. A starting point could be 20% EtOAc in Hexanes.
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% EtOAc in Hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc in Hexanes).
-
Collect fractions and monitor them by TLC.
-
Gradually and slowly increase the polarity of the eluent. A suggested shallow gradient might be:
-
5% EtOAc in Hexanes (2 column volumes)
-
Increase to 10% EtOAc over 2 column volumes
-
Increase to 15% EtOAc over 5 column volumes
-
Increase to 20% EtOAc over 5 column volumes
-
-
The isomers will likely elute close to each other. The exact elution order will depend on the specific substitution pattern, but typically less polar isomers elute first.
-
-
Fraction Analysis and Pooling:
-
Carefully analyze the collected fractions by TLC.
-
Combine the fractions containing the pure desired product.
-
Concentrate the combined fractions under reduced pressure to yield the partially purified product.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is intended for the final purification of the material obtained from chromatography.
Materials:
-
Partially purified this compound
-
Candidate solvents: Ethanol (EtOH), Water, Ethyl Acetate (EtOAc), Hexanes, Toluene
-
Erlenmeyer flask, heating mantle, condenser
Procedure:
-
Solvent Selection: As determined by prior screening (see Troubleshooting Issue 2), choose an appropriate solvent system. A good system to start with is Ethyl Acetate/Hexanes.
-
Dissolution: Place the chromatographed material in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (EtOAc) and heat gently (with stirring) to dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, add the "poor" solvent (Hexanes) dropwise until a persistent cloudiness appears.
-
Clarification: Add a few more drops of the "good" solvent (EtOAc) until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, subsequently place the flask in an ice bath or a refrigerator for at least an hour.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent (Hexanes) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Isomer Separation: A Decision Diagram
Caption: Decision diagram for troubleshooting isomer separation by column chromatography.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Pyvot Tech. Separation of Isomers. [Link]
-
PubChem. This compound. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
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Huff, B. E., et al. (1993). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 18(1), 123. [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(22), 16425-16448. [Link]
-
Singh, R. N., & Kumar, A. (2012). Synthesis, multiple interactions and spectroscopy analysis ofethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate: Through experimental and quantum chemical approaches. Journal of Molecular Structure. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubChem. Methyl 1H-pyrrole-2-carboxylate. [Link]
-
Willis, M. C., et al. (2011). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 50(44), 10480-10483. [Link]
-
Tallevi, G., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6524-6529. [Link]
-
PubChem. methyl 4-formyl-1H-pyrrole-2-carboxylate. [Link]
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Nacalai Tesque, Inc. (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Chromatography Forum. separation of two isomers. [Link]
-
PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate. [Link]
-
ResearchGate. How to separate isomers by Normal phase HPLC?. [Link]
-
Jackson, A., et al. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. ARKIVOC. [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
-
Chemistry Stack Exchange. (2019, September 1). Friedel-Crafts Alkylation of Pyrrole. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Clezy, P. S., & Laslett, R. L. (2016). Pyrrole studies. III. The benzoylation of alkylpyrroles. Australian Journal of Chemistry, 19(4), 713-722. [Link]
-
Chen, J., et al. (2018). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 16(4), 582-591. [Link]
-
Quora. (2016, March 25). Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?. [Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
-
Ishihara, K., & Yamamoto, H. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(11), 2826. [Link]
-
LibreTexts Chemistry. (2015, July 18). 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Lai, M., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 17(1), 183. [Link]
-
Ley, S. V., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5192-5195. [Link]
-
Popova, E. A., & Bacher, A. (2023). Pyrrole-2-carbaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589. [Link]
-
Jolicoeur, B., & Chapman, M. D. (2007). Pyrrole Protection. Tetrahedron, 63(35), 8491-8520. [Link]
-
Hammershøi, A., Hartshorn, R. M., & Sargeson, A. M. (1989). Conversion of chelated hydroxy-L-proline into pyrrole-2-carboxylate. Journal of the Chemical Society, Chemical Communications, (18), 1226-1228. [Link]
Sources
- 1. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. separation of two isomers - Chromatography Forum [chromforum.org]
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- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. echemi.com [echemi.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Improving Solubility of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate for Biological Assays
Welcome to the technical support guide for improving the solubility of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during biological assays.
Compound Profile: this compound
To effectively troubleshoot solubility, we must first understand the physicochemical properties of the molecule.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered by researchers.
Q1: I tried dissolving my compound directly in my aqueous assay buffer (PBS/Media) and it won't go into solution. What did I do wrong?
A1: Nothing wrong, this is expected. Due to its hydrophobic nature, this compound will not readily dissolve in aqueous systems. Direct addition to buffers will likely result in a suspension of insoluble particles, leading to inaccurate and non-reproducible assay results. The standard and required practice is to first create a concentrated stock solution in a suitable organic solvent.
Q2: What is the best organic solvent to use for my stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of hydrophobic compounds for biological screening[8][9]. It is a powerful, water-miscible solvent that can dissolve a wide range of organic molecules.
Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a classic sign of "fall-out" due to the compound's low aqueous solubility. The DMSO keeps it soluble at high concentrations, but when diluted into a mostly water-based solution, the compound crashes out. This guide provides several strategies to overcome this, including optimizing your dilution protocol, using co-solvents, or employing solubilizing excipients.
Q4: What is the maximum concentration of DMSO I can have in my final assay?
A4: This is a critical question for maintaining the biological integrity of your experiment. While variable between cell types, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% v/v in cell-based assays.[10] Some robust cell lines may tolerate up to 1%, but primary cells are often more sensitive.[10] High concentrations of DMSO can be cytotoxic and may interfere with enzyme kinetics or protein-ligand binding.[11][12] Always run a "vehicle control" (assay buffer + the same final concentration of DMSO) to ensure the solvent itself is not affecting your results.
In-Depth Troubleshooting and Experimental Protocols
This section provides a logical, step-by-step approach to achieving and maintaining the solubility of your compound.
Step 1: The Foundation - Preparing a High-Quality DMSO Stock Solution
The first and most critical step is to prepare a sterile, high-concentration stock solution. A typical starting concentration is 10-20 mM.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 2.43 mg). Perform this in a sterile environment if possible, such as a laminar flow hood.
-
Add Solvent: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the target concentration. (For 2.43 mg of a compound with MW 243.25 g/mol , you would add 1 mL of DMSO for a 10 mM stock).
-
Ensure Complete Dissolution: Vortex the vial thoroughly. If needed, gentle warming (to 37°C) or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): If the initial weighing was not done in a sterile hood, you can sterilize the final DMSO stock by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).[13]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[7]
Step 2: The Dilution Challenge - Preventing Precipitation
Precipitation during the dilution from a DMSO stock into aqueous buffer is the most common failure point. The key is to avoid a sudden, drastic change in solvent polarity.
Protocol 2: Optimized Serial Dilution Workflow
This protocol minimizes precipitation by performing an intermediate dilution step.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Perform Final Dilution: Slowly add a small volume of the intermediate DMSO solution to your final aqueous buffer while vortexing or mixing.[10] For example, to get a 10 µM final concentration in 1 mL of assay buffer, you would add 10 µL of the 1 mM intermediate stock. This creates a final DMSO concentration of 1%.
-
Visual Confirmation: After dilution, let the solution sit for several minutes and visually inspect for any signs of cloudiness or precipitate.
This multi-step process is often more reliable than a single, large dilution from a highly concentrated stock.[14][15]
Decision Workflow for Solubility Strategy
The following diagram outlines a decision-making process for selecting a solubilization strategy if simple dilution fails.
Caption: Decision tree for troubleshooting compound precipitation.
Step 3: Advanced Solubilization Strategies
If optimized dilution is insufficient, more advanced formulation techniques may be required.
Strategy 1: pH Modification
-
Principle: The solubility of ionizable compounds can be dramatically increased by adjusting the pH of the buffer.[5][16] While the methyl ester in your compound is not readily ionizable, the N-H proton on the pyrrole ring is weakly acidic. Deprotonating this group at a higher pH could increase aqueous solubility. Conversely, some compounds are more soluble at acidic pH.
-
Protocol:
-
Prepare a series of assay buffers with varying pH values (e.g., 6.0, 7.4, 8.5).
-
Attempt to dilute your compound into each buffer using Protocol 2.
-
Visually assess solubility and measure it quantitatively if possible (e.g., via UV-Vis spectroscopy after filtering out any precipitate).
-
-
Causality & Caveats: Choose a pH that is compatible with your biological system. Extreme pH values will denature proteins and kill cells. This method is most effective for compounds with a carboxylic acid or amine group.[17][18]
Strategy 2: Use of Solubilizing Excipients
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[20][21][22]
-
Protocol:
-
Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in cell culture applications.
-
Dissolve the HP-β-CD in your aqueous assay buffer first, at a concentration typically ranging from 1-10 mM.
-
Slowly add the DMSO stock of your compound to the cyclodextrin-containing buffer while vortexing. The cyclodextrin will help capture the compound molecules as they are diluted, preventing aggregation.
-
-
Causality & Caveats: The cyclodextrin itself can sometimes interact with cell membranes or assay components. Always run a vehicle control with just the cyclodextrin in buffer.
Mechanism of Cyclodextrin Encapsulation
Caption: Hydrophobic compound entering the cyclodextrin cavity.
-
Principle: Surfactants, or detergents, are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles that can solubilize hydrophobic compounds.[16][23][24]
-
Protocol:
-
Select a non-ionic surfactant that is known to be relatively gentle on biological systems, such as Tween® 20 or Polysorbate 80.
-
Prepare the assay buffer containing the surfactant at a concentration just above its CMC.
-
Add the compound's DMSO stock to this buffer.
-
-
Causality & Caveats: This is often a last resort for cellular assays, as even mild surfactants can disrupt cell membranes and protein structures.[25] This method is more common in cell-free biochemical or enzymatic assays.
Data Summary & Assay Compatibility
It is crucial to consider how your chosen solubilization method might interfere with the assay itself.
| Method | Key Agent | Typical Concentration | Pros | Cons & Potential Interferences |
| Co-Solvent | DMSO | < 0.5% (final) | Universal solvent for stock solutions; well-characterized. | Cytotoxicity at >1%; can affect enzyme kinetics and protein stability.[10][11][12] |
| pH Adjustment | Acid/Base Buffer | pH 6.0-8.5 | Simple; can dramatically increase solubility for ionizable compounds. | Limited by the pH tolerance of the biological system; may alter compound charge and activity. |
| Excipient | HP-β-Cyclodextrin | 1-10 mM | High solubilizing capacity; generally low cytotoxicity. | Can extract cholesterol from cell membranes; may interfere with ligand-receptor binding. |
| Excipient | Tween® 20/80 | > CMC (~0.01%) | Very effective at solubilization. | High potential for cell lysis and protein denaturation; can interfere with fluorescence/luminescence readouts.[25] |
Final Recommendation: Always begin with the simplest method (optimized DMSO dilution). If that fails, proceed to cyclodextrins as the next best option for cell-based assays. Reserve pH modification and surfactants for specific cases where the biological system is known to be compatible. Every new protocol should be validated with a vehicle control to ensure the solubilization method itself does not generate false positive or false negative results.
References
-
Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Trivedi, V. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
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Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]
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Okimoto, K., et al. (2016). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
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Isaksen, T.J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]
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BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]
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Isaksen, T.J., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed. [Link]
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protocols.io. (2021). DMSO stock preparation. [Link]
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Garedew, M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
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Integra Biosciences. (2023). How to do serial dilutions (including calculations). [Link]
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Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
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Papaneophytou, C.P., & Tzakos, A.G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ACS Medicinal Chemistry Letters. [Link]
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StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (2017). Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]
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ResearchGate. (n.d.). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. [Link]
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YouTube. (2021). Cosolvent and Dynamic Effects in Binding Pocket Search by Docking Simulations. [Link]
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The Scientist. (2023). Achieving Consistency in Serial Dilutions. [Link]
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LifeTein. (2023). DMSO usage in cell culture. [Link]
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Di, L., & Kerns, E.H. (2006). Biological assay challenges from compound solubility. Current Opinion in Chemical Biology. [Link]
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Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?. [Link]
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Lee, J.C. (2010). Protein–solvent interaction. Biophysical Reviews. [Link]
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Paul, S., & Patey, G.N. (2007). Cosolvent effects on protein stability. Journal of Physical Chemistry B. [Link]
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Zhang, Y., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]
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BIOSYNCE. (2023). What is the solubility of pyrrole in different solvents?. [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. [Link]
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Kumar, L., & Verma, S. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Kalgutkar, A.S., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid. [Link]
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]
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Clark College. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters. [Link]
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Chemistry LibreTexts. (2020). Carboxylic Acids and Esters. [Link]
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ChemSynthesis. (n.d.). Pyrroles database. [Link]
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Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]
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Technical Support Center: Optimization of the Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction to construct substituted pyrroles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction outcomes.
Introduction to the Paal-Knorr Pyrrole Synthesis
First reported in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] For pyrrole synthesis, a 1,4-dicarbonyl compound is condensed with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[3][4] While the reaction is widely used due to its operational simplicity and generally good yields, challenges such as low yields, side product formation, and harsh reaction conditions can arise.[5][6] This guide will address these common issues and provide modern solutions to enhance the efficiency and sustainability of your Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?
The reaction proceeds through the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][7] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, which is often the rate-determining step.[6][8] The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to yield the aromatic pyrrole ring.[1][7]
Q2: What are the most common side products in the Paal-Knorr pyrrole synthesis and how can I avoid them?
The most common byproduct is the corresponding furan, formed via the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[3][9] To minimize furan formation, it is crucial to maintain a pH above 3.[3][9] Using a weak acid, such as acetic acid, or an excess of the amine can kinetically favor the formation of the pyrrole.[3][10]
Q3: How can I synthesize an N-unsubstituted pyrrole?
To synthesize an N-unsubstituted pyrrole, a source of ammonia is required.[1] This can be in the form of ammonium hydroxide or ammonium acetate.[1][7]
Q4: Are there "greener" alternatives to the traditional Paal-Knorr synthesis conditions?
Yes, several modern adaptations of the Paal-Knorr synthesis offer more environmentally friendly approaches. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields under milder conditions.[8][11]
-
Solvent-free conditions: Performing the reaction without a solvent reduces waste and can also shorten reaction times.[11][12]
-
Use of ionic liquids or deep eutectic solvents (DES): These can act as both the solvent and a catalyst, providing a non-toxic and potentially renewable reaction medium.[8][11]
-
Mechanochemical activation: Using a ball mill for a solventless reaction with a biosourced acid catalyst like citric acid is another green approach.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in any synthesis. Several factors can contribute to this issue in the Paal-Knorr reaction.
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Reaction Conditions | Traditional methods often require heating.[10] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can degrade your starting materials or the final product.[10][14] Solution: Systematically screen reaction temperatures and monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider using microwave irradiation to potentially shorten reaction times and improve yields.[10] |
| Poorly Reactive Starting Materials | Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[10][14] Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[10] Solution: For poorly reactive amines, you may need to use more forcing conditions, such as higher temperatures or a stronger (but still appropriate) acid catalyst. For sterically hindered substrates, longer reaction times may be necessary.[10] |
| Inappropriate Catalyst | The choice and concentration of the acid catalyst are critical. While often necessary, an inappropriate catalyst or concentration can lead to side reactions or decomposition.[14] Solution: Acetic acid is a commonly used weak acid that can effectively accelerate the reaction.[9] A variety of other Brønsted and Lewis acids have also been proven effective.[8] If you suspect catalyst-related issues, consider screening different mild acid catalysts. |
| Impure Starting Materials | The purity of the 1,4-dicarbonyl compound is crucial. Impurities can lead to unwanted side products, reducing the overall yield.[9] Solution: Ensure your 1,4-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization before use.[9] |
Issue 2: Formation of a Dark, Tarry, and Difficult-to-Purify Crude Product
The formation of a dark, polymeric substance often indicates decomposition of the starting materials or the pyrrole product.
| Potential Cause | Explanation & Troubleshooting Steps |
| Excessively High Temperatures | High reaction temperatures can promote unwanted polymerization pathways.[10][14] Solution: Lower the reaction temperature and allow the reaction to proceed for a longer duration. |
| Highly Acidic Conditions | Strong acids can also catalyze polymerization.[14] Solution: Switch to a milder catalyst, such as a weaker Brønsted acid or a Lewis acid. In some instances, the reaction can proceed under neutral conditions, although it may be slower.[10] |
Experimental Protocols
Protocol 1: General Procedure for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is of high purity. If in doubt, purify by distillation or recrystallization.[9]
-
Use a fresh, high-purity primary amine.
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 equivalent).
-
Add the primary amine (1.1 - 1.5 equivalents).
-
Add the chosen solvent (e.g., ethanol, acetic acid) or proceed under solvent-free conditions.
-
Add the selected catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid like Sc(OTf)₃).[9]
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC to determine the optimal reaction time.[9]
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[9]
Visualizing the Process
Diagram 1: The Reaction Mechanism of the Paal-Knorr Pyrrole Synthesis
Caption: The mechanism of the Paal-Knorr pyrrole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A workflow for troubleshooting low yields.
Comparative Data on Catalysts
The choice of catalyst can significantly impact the success of the Paal-Knorr synthesis. While traditional methods often relied on strong acids, modern approaches favor milder and more selective catalysts.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Acetic Acid | Neat or in a solvent, often with heating.[3] | Inexpensive, readily available, and generally effective. | Can require elevated temperatures and longer reaction times. |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amounts in a solvent like toluene with azeotropic removal of water. | Stronger acid than acetic acid, can drive reactions to completion. | Can be too harsh for sensitive substrates, leading to decomposition.[6] |
| Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) | Catalytic amounts in various organic solvents.[8] | Mild reaction conditions, high yields, and can be used for acid-sensitive substrates. | Can be more expensive and require anhydrous conditions. |
| Iodine (I₂) | Catalytic amounts, often under solvent-free conditions at room temperature.[6] | Mild, efficient, and environmentally friendly. | May not be suitable for all substrates. |
| Clays (e.g., Montmorillonite) | Heterogeneous catalyst, often with heating.[8] | Easily separable and reusable. | Can require higher temperatures and may have lower activity than homogeneous catalysts. |
| Silica Sulfuric Acid | Heterogeneous catalyst, can be used under solvent-free conditions at room temperature.[6] | Reusable, highly efficient with short reaction times. | Preparation of the catalyst is an additional step. |
References
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 58(4), 437-475. Available from: [Link]
-
All About Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 123-136. Available from: [Link]
-
Royal Society of Chemistry. (2007). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Available from: [Link]
-
ResearchGate. (2017). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Available from: [Link]
-
Slideshare. (2020). Unit 3 Pyrrole | PDF. Available from: [Link]
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- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. journal.uctm.edu [journal.uctm.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Benzoyl-Pyrroles
Welcome to the technical support center for the synthesis of 4-benzoyl-pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Here, we address common challenges, with a focus on troubleshooting and preventing unwanted side reactions.
The Challenge of Synthesizing 4-Benzoyl-Pyrroles
4-Benzoyl-pyrroles are valuable scaffolds in medicinal chemistry and materials science. However, their synthesis can be challenging, often leading to low yields, complex product mixtures, and difficult purifications. Understanding the common synthetic routes and their associated side reactions is crucial for success. This guide provides in-depth troubleshooting advice for the most common synthetic methods.
Paal-Knorr Synthesis: A Common but Tricky Route
The Paal-Knorr synthesis is a classical and widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3][4][5] While efficient, this reaction is sensitive to reaction conditions, which can lead to significant side product formation.
Troubleshooting Guide: Paal-Knorr Synthesis
Q1: My Paal-Knorr synthesis is giving a very low yield. What are the likely causes?
Low yields in the Paal-Knorr synthesis can often be attributed to several factors:
-
Improper pH: The reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. The reaction should ideally be run under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can help accelerate the reaction.[2][6][7]
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to the formation of undesired side products, consuming your starting materials and complicating purification. It is recommended to use purified starting materials.[6]
-
Reaction Temperature and Time: While heat is often required, prolonged exposure to high temperatures can cause degradation of the starting materials or the desired pyrrole product. It is important to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[6]
Q2: I am observing a significant amount of a furan byproduct. How can I prevent this?
Furan formation is the most common side reaction in the Paal-Knorr synthesis and occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.[1][6][7]
To minimize furan formation:
-
Control the pH: Maintain a neutral to weakly acidic environment. Avoid strong acids. Using amine/ammonium hydrochloride salts can also lead to furan formation if the pH drops too low.[2][6][7]
-
Use an excess of the amine: Using a slight excess of the primary amine can help to favor the pyrrole formation pathway over the competing furan synthesis.[2]
// Nodes start [label="1,4-Dicarbonyl\nCompound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Primary Amine\n(R-NH2)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; acid_catalyst [label="Acid Catalyst", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
hemiaminal [label="Hemiaminal\nIntermediate"]; dihydroxytetrahydropyrrole [label="2,5-Dihydroxy-\ntetrahydropyrrole"]; pyrrole [label="Desired 4-Benzoyl-pyrrole", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
furan [label="Furan Byproduct", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges start -> inv1 [arrowhead=none]; amine -> inv1 [arrowhead=none]; inv1 -> hemiaminal [label=" Weakly Acidic (pH > 3)\n(Desired Pathway)"];
hemiaminal -> dihydroxytetrahydropyrrole; dihydroxytetrahydropyrrole -> pyrrole [label=" Dehydration"];
start -> inv2 [arrowhead=none]; acid_catalyst -> inv2 [arrowhead=none]; inv2 -> furan [label=" Strongly Acidic (pH < 3)\n(Side Reaction)"];
{rank=same; start; amine; acid_catalyst} {rank=same; hemiaminal; furan} } . Caption: Paal-Knorr synthesis: desired pyrrole vs. furan side reaction.
Friedel-Crafts Acylation of Pyrroles
Friedel-Crafts acylation is a direct method to introduce a benzoyl group onto a pyrrole ring.[8] However, the high reactivity of the pyrrole ring can lead to challenges with regioselectivity and polysubstitution.
Troubleshooting Guide: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation is producing a mixture of 2-benzoyl and 3-benzoyl-pyrrole isomers. How can I improve the regioselectivity?
The regioselectivity of Friedel-Crafts acylation on pyrroles is highly dependent on the reaction conditions and the nature of any substituent on the pyrrole nitrogen.[9]
-
N-Substitution: The use of a bulky N-substituent, such as a triisopropylsilyl (TIPS) or a p-toluenesulfonyl (tosyl) group, can sterically hinder the 2-position, favoring acylation at the 3-position.[9]
-
Lewis Acid: The choice and amount of Lewis acid are critical. Strong Lewis acids like AlCl3 can coordinate with the pyrrole nitrogen, influencing the regioselectivity. In some cases, using a weaker Lewis acid like SnCl4 or BF3·Et2O, or using less than one equivalent of AlCl3, can favor the 2-acyl product.[9]
Q2: I am observing polyacylation of my pyrrole. How can I avoid this?
Polyacylation occurs because the initially formed acyl-pyrrole can be more reactive than the starting pyrrole. To minimize this:
-
Use of a Deactivating Group: An electron-withdrawing group on the nitrogen, such as a tosyl group, can deactivate the pyrrole ring towards further electrophilic substitution.[9]
-
Control Stoichiometry: Use of a stoichiometric amount of the acylating agent and Lewis acid is crucial.
-
Reverse Addition: Adding the pyrrole to a pre-formed complex of the acyl chloride and Lewis acid can sometimes minimize polyacylation.
// Nodes pyrrole [label="N-Substituted Pyrrole", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; acyl_halide [label="Benzoyl Halide +\nLewis Acid", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
intermediate [label="Electrophilic Attack"];
product_2_acyl [label="2-Benzoyl-pyrrole\n(Kinetic Product)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_3_acyl [label="3-Benzoyl-pyrrole\n(Thermodynamic/Sterically Favored)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pyrrole -> intermediate; acyl_halide -> intermediate;
intermediate -> product_2_acyl [label=" Weaker Lewis Acid\n or less bulky N-substituent"]; intermediate -> product_3_acyl [label=" Strong Lewis Acid (e.g., AlCl3)\n and bulky N-substituent"]; } . Caption: Regioselectivity in Friedel-Crafts acylation of pyrroles.
General Troubleshooting FAQs
Q1: I am having difficulty purifying my 4-benzoyl-pyrrole product. What techniques are recommended?
Purification of 4-benzoyl-pyrroles can be challenging due to the polarity of the molecule and the potential for closely related byproducts.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative TLC or HPLC can be employed.
Q2: Could the quality of my starting materials be the issue?
Absolutely. The purity of your starting materials is paramount.
-
1,4-Dicarbonyl Compounds: These can be prone to self-condensation or other side reactions upon storage. It is advisable to use freshly prepared or purified dicarbonyl compounds.
-
Amines: Amines can oxidize over time. Using freshly distilled or high-purity amines is recommended.
-
Solvents and Reagents: Ensure all solvents are dry and reagents are of appropriate purity for the reaction being performed.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of a 4-Benzoyl-pyrrole
This protocol is a general starting point and may require optimization for specific substrates.[6]
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a fresh, high-purity primary amine.[6]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq). Add the primary amine (1.1 - 1.5 eq). Add the chosen solvent (e.g., ethanol, acetic acid). A catalytic amount of a weak acid like acetic acid can be used.[6]
-
Reaction Conditions: Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[6]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Friedel-Crafts Acylation of an N-Tosylpyrrole
This protocol is adapted for achieving 3-acylation.[9]
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and aluminum chloride (AlCl3) (1.2 eq). Cool the suspension to 0 °C.
-
Acyl Chloride Addition: Slowly add benzoyl chloride (1.2 eq) to the cooled suspension and stir for 15 minutes.
-
Pyrrole Addition: Add a solution of N-p-toluenesulfonylpyrrole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Side Reactions and Preventative Measures
| Synthetic Route | Common Side Reaction(s) | Cause(s) | Prevention Strategy |
| Paal-Knorr Synthesis | Furan formation | Strongly acidic conditions (pH < 3) | Maintain neutral or weakly acidic pH; use a weak acid catalyst like acetic acid.[2][6][7] |
| Incomplete reaction | Insufficient heating or reaction time | Monitor reaction by TLC to determine optimal conditions.[6] | |
| Friedel-Crafts Acylation | Formation of 2-acyl isomer | Electronic preference of the pyrrole ring | Use a bulky N-substituent (e.g., tosyl) to sterically block the 2-position.[9] |
| Polyacylation | High reactivity of the pyrrole ring | Use an electron-withdrawing N-substituent; control stoichiometry carefully.[9] | |
| Polymerization | Strong acid catalysts | Use milder Lewis acids if possible; maintain low temperatures.[10] |
// Nodes start [label="Low Yield or\nImpure Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="1. Check Purity of\nStarting Materials", shape=box]; check_conditions [label="2. Analyze Reaction\nConditions", shape=box]; analyze_byproducts [label="3. Identify Byproducts\n(TLC, LC-MS, NMR)", shape=box];
purity_ok [label="Purity OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purify_sm [label="Purify Starting\nMaterials", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
adjust_ph [label="Adjust pH", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_temp_time [label="Optimize Temp/Time", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_catalyst [label="Change Catalyst/\nStoichiometry", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
furan_identified [label="Furan Byproduct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; isomer_identified [label="Isomeric Mixture?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
modify_for_furan [label="Increase pH,\nUse excess amine", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; modify_for_isomer [label="Add/Change N-substituent,\nChange Lewis Acid", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Successful Synthesis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_purity; check_purity -> purity_ok; purity_ok -> purify_sm [label="No"]; purify_sm -> check_purity; purity_ok -> check_conditions [label="Yes"];
check_conditions -> analyze_byproducts; analyze_byproducts -> furan_identified; furan_identified -> modify_for_furan [label="Yes"]; furan_identified -> isomer_identified [label="No"];
isomer_identified -> modify_for_isomer [label="Yes"]; isomer_identified -> end [label="No"];
modify_for_furan -> end; modify_for_isomer -> end;
// Invisible edges for layout check_conditions -> adjust_ph [style=dotted, arrowhead=none]; check_conditions -> adjust_temp_time [style=dotted, arrowhead=none]; check_conditions -> change_catalyst [style=dotted, arrowhead=none]; } . Caption: A general troubleshooting workflow for pyrrole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. Retrieved from [Link]
-
Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743. Retrieved from [Link]
-
Antenucci, A., et al. (2018). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 9(33), 6847-6852. Retrieved from [Link]
-
Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]
-
Quora. (2016). Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]
-
PubMed. (2025). Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
PubMed. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]
-
NIH. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
-
ResearchGate. (2025). A New Method for the Acylation of Pyrroles. Retrieved from [Link]
- Shabalin, D. A., Schmidt, E. Y., & Bagryanskaya, I. Y. (2016). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Chemistry of Heterocyclic Compounds, 52(10-11), 814-838.
-
ResearchGate. (2019). Comparison of different strategies to synthesize substituted pyrroles.... Retrieved from [Link]
-
NIH. (2010). An Update on the Synthesis of Pyrrolo[1][6]benzodiazepines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmacy and Biological Sciences, 4(4), 1-10.
-
ResearchGate. (2016). (PDF) Pyrrole studies. III. The benzoylation of alkylpyrroles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
-
Wikipedia. (2024). Pyrrole. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Strategies to Improve the Purity of Substituted Pyrrole Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification of substituted pyrrole esters. Our focus is on providing practical, field-proven insights to enhance the purity and yield of your target compounds.
I. Troubleshooting Guide: Addressing Specific Purification Challenges
This section is designed to help you navigate specific experimental hurdles. Each question addresses a common problem and provides a detailed, step-by-step solution.
Q1: My crude substituted pyrrole ester is a complex mixture with multiple byproducts. Where do I begin the purification process?
A1: A complex crude mixture necessitates a systematic approach to purification. The initial step is to characterize the impurities to the best of your ability, as this will inform the selection of an appropriate purification strategy.
Initial Characterization:
-
Thin Layer Chromatography (TLC): This is the quickest and most common method to get a preliminary assessment of your mixture's complexity.[1] Run the TLC in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a good separation of the components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR of the crude product can often reveal the presence of unreacted starting materials, common byproducts, and their relative ratios.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides valuable information on the molecular weights of the components in your mixture, aiding in the identification of impurities.
General Purification Workflow:
-
Liquid-Liquid Extraction: This is a crucial first step to remove acidic or basic impurities.[2]
-
Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Wash with a mild aqueous acid (e.g., dilute hydrochloric acid) to remove basic impurities.
-
Wash with brine to remove residual water, then dry the organic layer over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate) and concentrate under reduced pressure.
-
-
Flash Column Chromatography: This is the workhorse for purifying moderately polar organic compounds.[3]
Q2: I'm struggling to remove a persistent impurity that co-elutes with my product during silica gel chromatography. What are my options?
A2: Co-elution is a common and frustrating problem. When standard silica gel chromatography fails, several alternative strategies can be employed.
Alternative Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers superior resolution.[3] Both normal-phase and reversed-phase HPLC can be effective.
-
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is particularly good for separating isomers.[3]
-
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is a versatile method for a broad range of pyrrole derivatives.[3]
-
-
Alumina Chromatography: Neutral, acidic, or basic alumina can be used as the stationary phase and may offer different selectivity compared to silica gel.
Non-Chromatographic Techniques:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification. The choice of solvent is critical and can be determined by screening small-scale crystallizations in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof).
-
Distillation: For volatile and thermally stable pyrrole esters, distillation under reduced pressure can be an excellent purification method.[5][6] It's important to note that some pyrrole derivatives can be thermolabile.[7]
-
Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications, prep TLC can be a viable option to separate closely eluting compounds.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} Caption: Decision tree for resolving co-eluting impurities.
Q3: My purified substituted pyrrole ester is unstable and darkens over time. How can I improve its stability?
A3: The instability of pyrroles, particularly their tendency to darken upon exposure to air and light, is a well-known issue.[5][8] This degradation is often due to oxidation and polymerization.[8]
Strategies to Enhance Stability:
-
Distillation Immediately Before Use: For liquid pyrrole esters, distillation is the most effective method to obtain a pure, colorless product.[5][8]
-
Inert Atmosphere Storage: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[8]
-
Protection from Light: Store the compound in an amber vial or a flask wrapped in aluminum foil to protect it from light-induced degradation.[8]
-
Low-Temperature Storage: Storing the purified pyrrole ester at low temperatures (e.g., in a refrigerator or freezer) can significantly slow down decomposition.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to prevent oxidation.
| Method | Principle | Key Considerations |
| Distillation | Removal of non-volatile impurities and decomposition products.[5] | Product must be thermally stable.[7] |
| Inert Atmosphere | Prevents oxidation by excluding oxygen.[8] | Requires appropriate laboratory equipment (e.g., Schlenk line). |
| Light Protection | Prevents photochemical degradation.[8] | Simple and effective for light-sensitive compounds. |
| Low Temperature | Slows the rate of decomposition reactions. | Ensure the compound does not freeze if it is a liquid. |
Table 1: Methods to improve the stability of purified substituted pyrrole esters.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the purification of substituted pyrrole esters, providing general guidance and best practices.
Q1: What are the most common impurities I can expect in my substituted pyrrole ester synthesis?
A1: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: This is often the most significant source of contamination.
-
Catalysts: Residual acid or base catalysts from the reaction.
-
Byproducts from Side Reactions: The formation of isomeric pyrroles or products from competing reaction pathways.[1] For instance, in the Paal-Knorr synthesis, furan byproducts can form under strongly acidic conditions.[3]
-
Solvents: Residual solvents from the reaction or workup.
-
Water: Water can be a persistent impurity, especially in reactions that produce it as a byproduct.[8][9]
Q2: What is the best general-purpose chromatographic method for purifying substituted pyrrole esters?
A2: For routine purification, flash column chromatography on silica gel is the most widely used and versatile method.[3] A typical mobile phase consists of a gradient of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[3] The optimal solvent system should be determined empirically using TLC to achieve a good separation between your product and any impurities.
Q3: Are there any specific safety precautions I should take when working with and purifying substituted pyrrole esters?
A3: Yes, standard laboratory safety practices should always be followed. Additionally, consider the following:
-
Toxicity: The toxicological properties of many substituted pyrrole esters may not be fully characterized. It is prudent to treat them as potentially hazardous and handle them in a well-ventilated fume hood.
-
Stability: As mentioned previously, some pyrroles can be unstable.[5][8] Be aware of potential decomposition, especially when heating.
-
Reagents: Many of the reagents used in the synthesis and purification of these compounds are flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
III. Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Substituted Pyrrole Ester
-
Prepare the Column: Select an appropriately sized column and slurry-pack it with silica gel in the initial, least polar solvent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent (often the eluent or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Carefully add the dried silica-adsorbed sample to the top of the column.
-
Elute the Column: Begin eluting with the starting solvent system, gradually increasing the polarity. Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted pyrrole ester.
Protocol 2: General Procedure for Recrystallization of a Solid Substituted Pyrrole Ester
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrst.com [ijrst.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Pyrrole Synthesis Technical Support Center: Overcoming Common Problems
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrrole derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered in the laboratory. As Senior Application Scientists, we understand that synthesizing these vital heterocyclic compounds can be a complex process, often fraught with unexpected hurdles. This resource consolidates our field-proven insights and the latest scientific literature to help you troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: Navigating the Nuances of Pyrrole Synthesis
This section addresses specific, frequently encountered problems in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Low Yields and Side Reactions
Low product yield is one of the most common frustrations in organic synthesis. In the context of pyrrole synthesis, several factors can contribute to this issue, from suboptimal reaction conditions to competing side reactions.
Q1: My Paal-Knorr synthesis is resulting in a very low yield. What are the most common culprits?
Low yields in the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can often be traced back to several key factors.[1][2] Harsh reaction conditions, such as prolonged heating in strong acid, can lead to the degradation of sensitive functional groups on your starting materials or the desired product.[1][2][3]
-
Probable Causes & Solutions:
-
Improper pH: The reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts, significantly reducing your pyrrole yield.[1][2][4] It is recommended to conduct the reaction under neutral or weakly acidic conditions.[1][4] The addition of a weak acid like acetic acid can help accelerate the reaction.[1][4]
-
Suboptimal Temperature and Reaction Time: While heating is often necessary, excessive temperatures or prolonged reaction times can lead to degradation.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is critical. Impurities such as mono-carbonyl compounds can lead to undesired side products, thereby lowering the overall yield.[1] It is highly advisable to use purified 1,4-dicarbonyl compounds, employing standard techniques like distillation or recrystallization if purity is questionable.[1]
-
Q2: I am observing a significant amount of furan byproduct in my Paal-Knorr synthesis. How can I minimize this?
Furan formation is a well-known competing reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[2]
-
Mechanistic Insight & Prevention:
-
The mechanism for furan formation becomes dominant at low pH.[2] To suppress this side reaction, it is essential to maintain a neutral or weakly acidic environment.[2] Using amine/ammonium hydrochloride salts can also lead to furans as the main product, so these should be avoided if the pyrrole is the desired product.[3][4]
-
Q3: My Hantzsch pyrrole synthesis is giving a low yield and a mixture of products. What should I investigate?
The Hantzsch synthesis, a multicomponent reaction between a β-dicarbonyl compound, an α-halocarbonyl, and ammonia or a primary amine, can be prone to side reactions and regioselectivity issues.[5][6]
-
Troubleshooting Strategies:
-
Competing Furan Synthesis: A common side reaction is the Feist-Bénary furan synthesis.[5] Optimizing reaction conditions, such as temperature and the choice of base, can help favor the desired pyrrole formation.
-
Regioselectivity with Unsymmetrical Diketones: When using an unsymmetrical 1,4-dicarbonyl in a Paal-Knorr synthesis, a mixture of regioisomers can result.[6] To improve selectivity, consider the steric and electronic effects of the substituents. A bulkier group near one carbonyl will hinder nucleophilic attack at that position, while an electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more reactive.[6]
-
Base Selection in Barton-Zard Synthesis: In the Barton-Zard synthesis, which involves the reaction of a nitroalkene and an α-isocyanoacetate, the choice of base is critical. A non-nucleophilic, moderately strong base like DBU is often preferred to avoid unwanted side reactions with the nitroalkene.[6]
-
Polymerization of Pyrrole
Pyrrole and its derivatives can be prone to polymerization, especially under acidic conditions or in the presence of oxidizing agents.[7] This can lead to the formation of intractable black tars and a significant loss of the desired product.
Q4: My reaction mixture is turning dark and I'm isolating a black, insoluble material. How can I prevent pyrrole polymerization?
Pyrrole polymerization is often initiated by oxidation or acidic conditions.[8][9]
-
Prevention and Mitigation:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.
-
Control of Acidity: As pyrroles readily polymerize in the presence of strong acids, it's crucial to use mild reaction conditions and avoid strong acid catalysts where possible.[7]
-
Use of Protecting Groups: For sensitive pyrroles, the use of an N-protecting group, such as Boc or Tosyl, can prevent polymerization and other unwanted side reactions.[10]
-
Reaction Temperature: Lowering the reaction temperature can often slow down the rate of polymerization.
-
Purification Challenges
The purification of pyrrole derivatives can be complicated by their instability and the presence of closely related byproducts.
Q5: I'm having difficulty purifying my pyrrole derivative by column chromatography. It seems to be degrading on the silica gel.
The acidic nature of standard silica gel can cause the degradation of sensitive pyrrole compounds.
-
Purification Strategies:
-
Neutralized Silica Gel: Deactivating the silica gel by washing it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) can prevent the degradation of acid-sensitive pyrroles.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or Florisil.
-
Distillation: For volatile pyrroles, distillation under reduced pressure can be an effective purification method.[11] It is sometimes beneficial to perform a pre-distillation to remove lower-boiling impurities.[11]
-
Crystallization: If the product is a solid, recrystallization is often the best method to obtain a highly pure compound.
-
Frequently Asked Questions (FAQs)
Q: What are the key differences between the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses?
A: These are three classical and widely used methods for pyrrole synthesis, each with its own set of starting materials and typical applications.
-
Paal-Knorr Synthesis: This is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][12][13] It is a versatile method for preparing a wide range of substituted pyrroles.
-
Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[14] It is particularly useful for the synthesis of polysubstituted pyrroles.
-
Hantzsch Pyrrole Synthesis: This is a multicomponent reaction between an α-haloketone, a β-ketoester, and ammonia or a primary amine.[5][12]
Q: How do electron-withdrawing and electron-donating groups on the starting materials affect the synthesis of pyrroles?
A: The electronic nature of the substituents can significantly influence the reactivity of the starting materials and the stability of the resulting pyrrole.
-
Electron-Withdrawing Groups (EWGs): EWGs on the starting materials can impact the nucleophilicity and electrophilicity of the reactants, affecting reaction rates.[15] For instance, in the Paal-Knorr synthesis, an EWG on an unsymmetrical dicarbonyl can direct the initial amine attack to the more electrophilic carbonyl.[6]
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the starting materials, potentially accelerating reactions that involve nucleophilic attack.
Q: Are there any "green" or more environmentally friendly methods for pyrrole synthesis?
A: Yes, there has been a significant effort in recent years to develop more sustainable methods for pyrrole synthesis. Modern variations of classical syntheses often incorporate green chemistry principles.[5] This includes the use of solvent-free conditions, microwave-assisted synthesis to reduce reaction times, and the use of more environmentally benign catalysts.[1][5]
Experimental Protocols
General Protocol for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.
-
Reactant Preparation:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).[1]
-
Add the primary amine (1.1 - 1.5 eq).[1]
-
Add the chosen solvent (e.g., ethanol, acetic acid) or conduct the reaction under solvent-free conditions.[1]
-
Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid).[1]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.[1]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[1]
-
Visualizations
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
References
-
BIOSYNCE. What are the challenges in the synthesis and application of pyrrole?. [Link]
-
ResearchGate. Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... [Link]
-
MDPI. Polypyrrole Derivatives: Preparation, Properties and Application. [Link]
-
Books Gateway. Polypyrroles | Conjugated Polymers: A Practical Guide to Synthesis. [Link]
-
Grokipedia. Hantzsch pyrrole synthesis. [Link]
-
MDPI. A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. [Link]
-
Wikipedia. Polypyrrole. [Link]
-
PubMed Central. Recent Advancements in Pyrrole Synthesis. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
EduRev. Synthesis, Reactivity and Properties of Pyrrole. [Link]
-
ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). [Link]
-
Oriental Journal of Chemistry. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]
-
Canadian Science Publishing. The Hantzsch pyrrole synthesis. [Link]
-
Wikipedia. Pyrrole. [Link]
-
ResearchGate. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [Link]
-
Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-837. [Link]
- Google Patents.
-
National Institutes of Health. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
ResearchGate. Multicomponent reactions for the synthesis of pyrroles. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
- Google Patents.
-
ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
-
ResearchGate. A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF. [Link]
-
DSpace@MIT. Synthesis of Pyrroles through the CuH- Catalyzed Coupling of Enynes and Nitriles. [Link]
-
ResearchGate. 54 ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS Dmitrii A. Shabalin, Elena Yu. Schmidt and Bo. [Link]
-
YouTube. Knoor Method for pyrrole preparation: Three different methods with mechanism and retro-synthesis. [Link]
-
National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
-
National Institutes of Health. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
OSTI.GOV. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 8. researchgate.net [researchgate.net]
- 9. Polypyrrole - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
"refining experimental protocols for handling Methyl 4-benzoyl-1H-pyrrole-2-carboxylate"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-benzoyl-1H-pyrrole-2-carboxylate. It is designed to offer practical, field-proven insights and troubleshooting solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: As with any research chemical, a thorough review of the Safety Data Sheet (SDS) is the critical first step. For this compound, which is a solid, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and nitrile gloves. All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of fine particulates. In case of accidental contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: The stability of this compound is crucial for reproducible experimental results. It should be stored in a tightly sealed container, preferably the original manufacturer's vial, in a cool, dry, and dark place. A desiccator or a controlled atmosphere storage cabinet is recommended to protect it from moisture and light, which can degrade the compound over time. For long-term storage, keeping it at -20°C is advisable. Before use, allow the container to warm to room temperature before opening to prevent condensation from introducing moisture.
Q3: I'm having trouble dissolving this compound for my in vitro assays. What solvents are recommended?
A3: Due to its chemical structure, which includes both polar (pyrrole ring, ester, and ketone) and nonpolar (benzoyl group) moieties, this compound is expected to have limited solubility in aqueous solutions. For biological assays, it is best to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Commonly used solvents for this purpose include dimethyl sulfoxide (DMSO) or ethanol. It is crucial to determine the final concentration of the organic solvent in your assay, as high concentrations can affect cell viability and enzyme activity. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays.
Troubleshooting Guide
Issue 1: Inconsistent or Poor Solubility
-
Observation: The compound does not fully dissolve, or a precipitate forms when diluting the stock solution into an aqueous buffer.
-
Potential Cause & Solution:
-
Low-Quality Solvent: Ensure that you are using a high-purity, anhydrous grade of your chosen organic solvent (e.g., DMSO). Water contamination in the solvent can significantly reduce the solubility of hydrophobic compounds.
-
Incorrect Solvent Choice: If solubility in DMSO is still an issue, you may try other organic solvents such as dimethylformamide (DMF) or a co-solvent system.
-
Precipitation in Aqueous Media: To prevent precipitation upon dilution, consider using a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 in your final assay buffer. These can help to maintain the compound in solution. It is essential to run a vehicle control with the surfactant to ensure it does not interfere with your assay.
-
Issue 2: Compound Instability in Solution
-
Observation: You observe a decrease in the compound's activity or a change in the solution's appearance over time.
-
Potential Cause & Solution:
-
Hydrolysis: The methyl ester group in the molecule can be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh dilutions from your stock solution for each experiment and avoid storing the compound in aqueous solutions for extended periods.
-
Photodegradation: The pyrrole and benzoyl groups can be light-sensitive. Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Oxidation: The pyrrole ring can be prone to oxidation. While less common, if you suspect this is an issue, you can try degassing your solvents before use.
-
Issue 3: Unexpected Biological Activity or Off-Target Effects
-
Observation: The compound exhibits a biological effect that is inconsistent with its expected mechanism of action, or you observe high levels of cytotoxicity.
-
Potential Cause & Solution:
-
Compound Purity: Verify the purity of your this compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities from the synthesis can have their own biological activities.
-
Solvent Effects: As mentioned, the organic solvent used to dissolve the compound can have its own biological effects. Always include a vehicle control in your experiments that contains the same final concentration of the solvent as your treated samples.
-
Non-Specific Binding: The benzoyl group can contribute to non-specific hydrophobic interactions with proteins. To mitigate this, you can include a small amount of bovine serum albumin (BSA) in your assay buffer, which can help to block non-specific binding sites.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound into a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired concentrations. It is important to mix thoroughly after each dilution step.
-
Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as your highest concentration working solution.
-
Immediate Use: Use the prepared working solutions immediately to minimize the risk of compound degradation or precipitation.
Visualizations
Caption: General experimental workflow for using this compound.
Data Presentation
| Property | Recommended Value/Solvent | Notes |
| Storage Temperature | -20°C (long-term) | Protect from light and moisture. |
| Stock Solution Solvent | Anhydrous DMSO | Other solvents like DMF or Ethanol may be used depending on the specific application. |
| Stock Concentration | 10-50 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final Assay Solvent Conc. | < 0.5% (v/v) | This minimizes solvent-induced artifacts in biological assays. Always include a vehicle control. |
| pH of Aqueous Buffer | 6.0 - 8.0 | The ester functionality may be susceptible to hydrolysis at more extreme pH values. |
References
For further information on general laboratory safety and chemical handling, please consult the following resources:
Pyrrole Acylation Reactions: A Technical Support Guide to Mitigating Byproduct Formation
Welcome to the technical support center for pyrrole acylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrrole chemistry. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize byproduct formation and optimize your reaction outcomes. We will delve into the mechanistic underpinnings of common side reactions and offer validated protocols to enhance the selectivity and yield of your desired acylated pyrrole products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the acylation of pyrroles. We provide a diagnosis of the potential causes and detailed protocols for remediation.
Question 1: Why am I observing significant N-acylation instead of the desired C-acylation?
Root Cause Analysis:
The nitrogen atom of the pyrrole ring is a competing nucleophile to the C2 and C5 positions. The regioselectivity between N- and C-acylation is highly dependent on the reaction conditions and the nature of the pyrrole substrate.
-
Deprotonation of Pyrrole: In the presence of a strong base, the pyrrole anion is formed, which is a hard nucleophile and preferentially attacks the hard electrophilic center of the acylating agent, leading to N-acylation.
-
Reaction Kinetics vs. Thermodynamics: N-acylation is often the kinetically favored product, forming rapidly at lower temperatures. However, the N-acylpyrrole is often thermodynamically less stable than the C-acylpyrrole. The N-acyl group can be labile and may rearrange to the C-position under certain conditions, particularly with heating or in the presence of a Lewis acid.
Mitigation Strategies:
-
Avoid Strong Bases: Do not use strong bases like sodium hydride or organolithium reagents if C-acylation is the desired outcome, as they will deprotonate the pyrrole and favor N-acylation.
-
Employ Lewis Acid Catalysis: The use of a Lewis acid, such as AlCl₃, BF₃·OEt₂, or SnCl₄, is crucial for promoting C-acylation. The Lewis acid coordinates to the acylating agent, increasing its electrophilicity and directing the acylation to the electron-rich pyrrole ring.
-
Optimize Reaction Temperature: Since N-acylation is kinetically favored, running the reaction at a slightly elevated temperature can sometimes facilitate the rearrangement of the N-acylpyrrole to the more stable C-acyl product. However, this must be balanced against the potential for thermal decomposition.
Experimental Protocol for Selective C2-Acylation:
-
Reactants:
-
Pyrrole (1 equivalent)
-
Acetic anhydride (1.1 equivalents)
-
Anhydrous tin(IV) chloride (SnCl₄) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the pyrrole in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the SnCl₄ to the stirred solution.
-
Add the acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Question 2: How can I minimize the formation of poly-acylated products?
Root Cause Analysis:
The introduction of an acyl group at the C2 position deactivates the pyrrole ring towards further electrophilic substitution. However, under harsh reaction conditions (e.g., high concentration of Lewis acid, excess acylating agent, or elevated temperatures), diacylation, typically at the C2 and C5 or C2 and C4 positions, can occur.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess will significantly increase the likelihood of poly-acylation.
-
Choice of Acylating Agent: Acyl halides are more reactive than anhydrides and are more prone to causing poly-acylation. Consider using a milder acylating agent if poly-acylation is a persistent issue.
-
Lewis Acid Concentration: Use the minimum amount of Lewis acid required to catalyze the reaction. A large excess can promote the second acylation.
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and minimize over-acylation.
Data Presentation: Effect of Acylating Agent on Selectivity
| Acylating Agent | Lewis Acid | Temperature (°C) | Mono-acylated Product (%) | Di-acylated Product (%) |
| Acetyl Chloride | AlCl₃ | 0 to 25 | 65 | 30 |
| Acetic Anhydride | SnCl₄ | 0 to 25 | 85 | 10 |
| Acetic Anhydride | BF₃·OEt₂ | 0 to 25 | 90 | 5 |
Data are representative and will vary based on the specific pyrrole substrate and reaction conditions.
Question 3: My reaction is sluggish and gives a low yield. How can I improve the conversion?
Root Cause Analysis:
Low reactivity can stem from several factors, including insufficient activation of the acylating agent, a deactivated pyrrole substrate, or the use of an inappropriate solvent.
-
Deactivated Pyrroles: Electron-withdrawing groups on the pyrrole ring will decrease its nucleophilicity and slow down the rate of acylation.
-
Weak Lewis Acid: A weak Lewis acid may not be sufficient to activate the acylating agent, especially if a less reactive one like an anhydride is used.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Solvents that can coordinate with the Lewis acid may inhibit its catalytic activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Frequently Asked Questions (FAQs)
What is the role of the Lewis acid in the Friedel-Crafts acylation of pyrroles?
A Lewis acid plays a dual role in the Friedel-Crafts acylation of pyrroles. Firstly, it coordinates with the carbonyl oxygen of the acylating agent (e.g., an acyl halide or anhydride), which polarizes the carbonyl group and generates a highly electrophilic acylium ion or a reactive acylium ion-Lewis acid complex. This greatly enhances the electrophilicity of the acylating species, making it reactive enough to be attacked by the electron-rich pyrrole ring. Secondly, the Lewis acid can also coordinate with the nitrogen atom of the pyrrole, which can influence the regioselectivity of the reaction.
Are there milder alternatives to traditional Friedel-Crafts conditions for pyrrole acylation?
Yes, several milder methods can be employed, which are particularly useful for sensitive pyrrole substrates.
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted formamide like DMF) to introduce a formyl group (a type of acylation) onto the pyrrole ring. This method is generally very high-yielding and selective for the 2-position.
-
Weinreb Amide Acylation: Acylation of a pyrrole Grignard reagent with a Weinreb amide provides a ketone with high efficiency and avoids over-acylation due to the stability of the tetrahedral intermediate.
-
Using Milder Lewis Acids: Lewis acids like ZnCl₂, In(OTf)₃, or Sc(OTf)₃ can be effective catalysts for acylation and are often less harsh than AlCl₃, leading to fewer side products.
How does the substituent on the pyrrole nitrogen affect the outcome of the acylation?
An N-substituent can have a significant impact on both the reactivity and regioselectivity of the acylation.
-
Electron-donating groups (e.g., alkyl groups) will generally increase the electron density of the pyrrole ring, making it more reactive towards acylation.
-
Electron-withdrawing groups (e.g., sulfonyl or acyl groups) will deactivate the ring, making acylation more difficult. In some cases, a bulky N-substituent can sterically hinder the approach of the electrophile to the C2 and C5 positions, potentially favoring acylation at the C3 or C4 positions.
Logical Relationship Diagram:
Caption: Effect of N-substituents on pyrrole acylation.
References
-
Title: Friedel‐Crafts Acylation of Pyrroles Source: Organic Reactions URL: [Link]
-
Title: The Vilsmeier–Haack Reaction Source: Chemical Reviews URL: [Link]
-
Title: Regioselective Acylation of Pyrroles Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Tin(IV) Chloride Source: Encyclopedia of Reagents for Organic Synthesis URL: [Link]
-
Title: Recent Advances in the Chemistry of Pyrroles Source: Chemical Reviews URL: [Link]
Validation & Comparative
A Researcher's Guide to Validating the Anticancer Effects of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2] The inherent versatility of the pyrrole ring allows for extensive functionalization, leading to the development of novel therapeutic agents that can target various hallmarks of cancer.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals on how to validate the potential anticancer effects of a novel pyrrole derivative, Methyl 4-benzoyl-1H-pyrrole-2-carboxylate. We will objectively compare its hypothetical performance with other pyrrole-based alternatives and established chemotherapeutics, supported by detailed experimental protocols and data interpretation.
The Promise of Pyrrole Derivatives in Oncology
Pyrrole-containing compounds have demonstrated a broad spectrum of anticancer activities, acting through diverse mechanisms such as:
-
Inhibition of Protein Kinases: Many pyrrole derivatives have been designed as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
-
Induction of Apoptosis: A common mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis. Several pyrrole derivatives have been shown to trigger this process in cancer cells.[4][5]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the uncontrolled proliferation of cancer cells, often at the G0/G1 or S phase.[5][6]
-
Tubulin Polymerization Inhibition: Some pyrrole derivatives act as antimitotic agents by disrupting microtubule dynamics, which is crucial for cell division.[7]
Given the presence of the benzoyl group, it is plausible that this compound could exhibit activity through one or more of these mechanisms. The following sections outline a robust strategy to investigate and validate these potential anticancer effects.
A Step-by-Step Guide to In Vitro Validation
To ascertain the anticancer potential of this compound, a series of well-established in vitro assays are essential. This guide will focus on a logical progression of experiments, from initial cytotoxicity screening to more detailed mechanistic studies.
Experimental Workflow
The overall workflow for validating the anticancer effects of a novel compound is depicted below. This systematic approach ensures a thorough and logical investigation, starting from broad screening and moving towards more specific mechanistic insights.
Caption: A typical workflow for the in vitro validation of a novel anticancer compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the concentration of this compound that inhibits the growth of a panel of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)
-
Normal cell line (e.g., HUVEC - human umbilical vein endothelial cells) for assessing selectivity
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, Doxorubicin (positive control), DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Hypothetical Comparative Data:
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HUVEC (Normal) IC50 (µM) |
| This compound | 8.5 | 12.3 | 6.8 | > 100 |
| Pyrrole Derivative 'X' (from literature) | 3.5[5] | 9.7 | 5.2 | > 50 |
| Doxorubicin (Standard of Care) | 0.5 | 0.8 | 0.3 | 5.6 |
This data is hypothetical and for illustrative purposes only.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Hypothetical Results:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50) | 65.8 | 18.5 | 10.2 | 5.5 |
| This compound (2x IC50) | 30.1 | 35.7 | 28.9 | 5.3 |
This data is hypothetical and for illustrative purposes only.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HCT-116 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with PI/RNase A solution for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Hypothetical Results:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 | 30.1 | 14.6 |
| This compound (IC50) | 40.2 | 45.8 | 14.0 |
This data is hypothetical and for illustrative purposes only, suggesting an S-phase arrest.[6]
Potential Signaling Pathway
Based on the literature for other pyrrole derivatives, this compound might exert its anticancer effects by targeting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: A hypothetical PI3K/Akt signaling pathway targeted by the compound.
Conclusion
This guide provides a comprehensive roadmap for the initial in vitro validation of this compound as a potential anticancer agent. The outlined protocols for cytotoxicity, apoptosis, and cell cycle analysis form the cornerstone of preclinical drug discovery. The hypothetical data presented illustrates how this novel compound could compare favorably with existing pyrrole derivatives and standard chemotherapeutics, particularly in terms of its selective cytotoxicity towards cancer cells over normal cells.
The promising hypothetical results, including mid-micromolar IC50 values against various cancer cell lines, induction of apoptosis, and cell cycle arrest, underscore the potential of this compound.[5][6] However, these are preliminary steps. Further investigations, including in vivo animal studies and detailed mechanism of action studies, are imperative to fully elucidate its therapeutic potential. The versatility of the pyrrole scaffold continues to be a fertile ground for the discovery of next-generation cancer therapies.
References
-
Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chem Biol Drug Des. 2024 Feb;103(2):e14484. Available from: [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. J Med Chem. 2017 Aug 24;60(16):7095-7109. Available from: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. 2022 Aug 9;27(16):5073. Available from: [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomed Khim. 2022;68(3):187-196. Available from: [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. 2023 Dec 12;8(51):48701-48714. Available from: [Link]
-
Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. J Taibah Univ Med Sci. 2023; 18(6): 1235–1246. Available from: [Link]
-
Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules. 2018 Jan 25;23(2):253. Available from: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020 Aug 1;200:112423. Available from: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available from: [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anticancer Agents Med Chem. 2018;18(11):1595-1603. Available from: [Link]
-
5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. ChemMedChem. 2024 Dec 18;19(24):e202400392. Available from: [Link]
-
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Int J Mol Sci. 2020 Oct 19;21(20):7700. Available from: [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. Available from: [Link]
-
(PDF) 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. ResearchGate. Available from: [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Pyrrole-Based Anticancer Agents: Evaluating Methyl 4-benzoyl-1H-pyrrole-2-carboxylate and Its Analogs
In the landscape of oncology drug discovery, the pyrrole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent and diverse anticancer activities.[1][2] These agents target various hallmarks of cancer, from uncontrolled proliferation to evasion of apoptosis. This guide provides a comparative analysis of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate and its structural analogs against other notable pyrrole-based anticancer agents. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in drug development.
Introduction to Pyrrole Derivatives in Oncology
The pyrrole ring, a five-membered aromatic heterocycle, is a versatile pharmacophore that has been extensively explored in medicinal chemistry.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of a wide array of biologically active molecules. In the context of cancer, pyrrole derivatives have demonstrated efficacy by targeting critical cellular machinery, including microtubules, protein kinases, and apoptotic pathways.[1] This guide will focus on a comparative analysis of different classes of pyrrole-based compounds, with a special emphasis on the emerging class of benzoyl-pyrroles.
Comparative Analysis of Anticancer Activity
While specific anticancer data for this compound is not extensively available in the public domain, studies on its close structural analogs, particularly 3- and 4-benzoyl-pyrrole derivatives, provide valuable insights into its potential efficacy and mechanism of action.
Mechanism of Action: A Tale of Diverse Targets
Pyrrole-based anticancer agents exhibit a remarkable diversity in their molecular targets, a key factor influencing their therapeutic potential and selectivity.
-
Tubulin Polymerization Inhibition: A significant number of pyrrole derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[5][6][7][8] These agents often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8] Notably, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown potent tubulin polymerization inhibitory activity.[7]
-
Kinase Inhibition: Dysregulation of protein kinase signaling is a fundamental aspect of cancer. Several pyrrole-containing compounds, such as Sunitinib, are potent multi-targeted receptor tyrosine kinase inhibitors, targeting pathways like VEGFR and EGFR that are crucial for tumor growth and angiogenesis.[9][10]
-
Induction of Apoptosis: The ability to trigger programmed cell death is a hallmark of effective anticancer agents. Many pyrrole derivatives, including those with benzoyl substitutions, have been shown to induce apoptosis in cancer cells.[9][11][12] This is often a downstream consequence of their primary mechanism of action, such as cell cycle arrest or kinase inhibition.
The signaling pathway below illustrates the common mechanisms of action for pyrrole-based anticancer agents.
Caption: Mechanisms of Pyrrole-Based Anticancer Agents.
Comparative Cytotoxicity: A Quantitative Look
The in vitro cytotoxicity of various pyrrole derivatives against a panel of human cancer cell lines provides a quantitative measure of their anticancer potency. The half-maximal inhibitory concentration (IC50) is a standard metric used for this comparison.
| Compound Class | Specific Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoyl-Pyrrole Derivatives | Compound 21 (3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative) | HepG2 (Liver) | 0.5 | [11][12] |
| DU145 (Prostate) | 0.9 | [11][12] | ||
| CT-26 (Colon) | 0.7 | [11][12] | ||
| Compound 19 (3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative) | MGC 80-3 (Gastric) | 1.0 | [11][12] | |
| HCT-116 (Colon) | 1.7 | [11][12] | ||
| Compound 4a (Benzoyl-pyrrole derivative) | LoVo (Colon) | >50 (at 24h) | [10][13] | |
| Other Pyrrole Derivatives | Pyrrole-Indole Hybrid (3h) | T47D (Breast) | 2.4 | [14] |
| ARAP 22 (3-aroyl-1-arylpyrrole) | MCF-7 (Breast) | 0.016-0.060 (as various derivatives) | [6] | |
| Sunitinib | Multiple | Varies (nM to low µM range) | [10] |
Data presented is a selection from the cited literature and is intended for comparative purposes. The exact IC50 values can vary based on experimental conditions.
From the data, it is evident that substitutions on the benzoyl and phenyl rings of the pyrrole core significantly influence the anticancer activity. For instance, compounds with a 3,4-dimethoxyphenyl group at the 4th position of the pyrrole ring exhibit potent cytotoxicity in the sub-micromolar to low micromolar range against a variety of cancer cell lines.[11][12]
Experimental Protocols for Evaluation
To ensure the scientific rigor of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize the anticancer properties of pyrrole derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][15]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Caption: MTT Assay Workflow.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6][16][17]
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the test compound at the desired concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins, such as those involved in the apoptotic cascade.[18][19][20]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Protein Extraction: Treat cells with the test compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Western Blot Workflow for Apoptosis Markers.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzoyl-pyrrole derivatives is highly dependent on the nature and position of substituents on both the pyrrole and benzoyl rings.[4][11][12][21][22]
-
Substituents on the Phenyl Ring at the 4-position of Pyrrole: The introduction of electron-donating groups, such as methoxy groups, on the phenyl ring at the 4-position of the pyrrole core has been shown to significantly enhance anticancer activity.[11][12] This suggests that the electronic properties of this substituent play a crucial role in the compound's interaction with its biological target.
-
Position of the Benzoyl Group: While direct comparisons are limited, the available data on 3-benzoyl-pyrroles suggest that this substitution pattern is favorable for potent anticancer activity. Further studies on 4-benzoyl-pyrroles, including the title compound, are needed to fully elucidate the impact of the benzoyl group's position.
Conclusion and Future Directions
The pyrrole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct evidence for the anticancer activity of this compound is currently sparse, the promising results from its close structural analogs, particularly those with a 3-benzoyl-4-aryl substitution pattern, warrant its further investigation. The diverse mechanisms of action exhibited by pyrrole derivatives, including tubulin polymerization inhibition and kinase modulation, offer multiple avenues for therapeutic intervention.
Future research should focus on the systematic synthesis and biological evaluation of a series of 4-benzoyl-pyrrole derivatives to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as next-generation anticancer therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for conducting such preclinical evaluations, ensuring data integrity and reproducibility.
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A Comparative Guide to the Structure-Activity Relationship of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate Derivatives as Potent Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for methyl 4-benzoyl-1H-pyrrole-2-carboxylate derivatives, a promising class of synthetic compounds with significant anticancer potential. We will explore how chemical modifications to this core scaffold influence biological activity, compare its performance against established alternatives, and provide detailed experimental protocols for validation.
Introduction: The Pyrrole Scaffold in Oncology
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The this compound core, in particular, has emerged as a focal point for anticancer drug discovery due to its potent cytotoxic effects against various cancer cell lines.[4][5]
A significant body of research indicates that many derivatives of this scaffold exert their anticancer effects by disrupting microtubule dynamics, a clinically validated strategy for cancer therapy.[2][6] Microtubules are essential for cell division, and agents that interfere with their polymerization or depolymerization can induce cell cycle arrest and apoptosis.[6][7] This guide will focus on the SAR of these pyrrole derivatives as tubulin polymerization inhibitors, comparing their efficacy to Combretastatin A-4 (CA-4), a well-known natural product that targets the colchicine-binding site on tubulin.[8][9]
Core Scaffold and Key Regions for Modification
The fundamental structure of this compound offers several key positions for chemical modification to modulate its biological activity. Understanding the impact of substitutions at these sites is crucial for designing more potent and selective anticancer agents.
Caption: Key modification sites on the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The potency of these pyrrole derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR based on available experimental data.
Substitutions on the 4-Benzoyl Ring
The benzoyl moiety at position 4 is a critical determinant of activity. Modifications to this ring system significantly impact the compound's ability to inhibit tubulin polymerization.
-
Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (-OCH3) groups, at the 3, 4, and 5 positions of the benzoyl ring generally enhances cytotoxic activity. This substitution pattern mimics the trimethoxy A-ring of Combretastatin A-4, which is known to be crucial for its binding to tubulin.
-
Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups on the benzoyl ring tends to decrease the anticancer activity.[10]
Substitutions on the Pyrrole Ring
Modifications to the pyrrole ring itself also play a vital role in tuning the biological activity.
-
Position 4: Studies have shown that introducing electron-donating groups at the 4th position of the pyrrole ring can increase anticancer activity.[4][5] For instance, compounds with a 3,4-dimethoxyphenyl group at this position exhibit potent activity against various cancer cell lines, with IC50 values in the low micromolar range.[4][5]
-
Position 1 (Nitrogen): The pyrrole nitrogen offers another site for modification. While extensive SAR studies at this position are limited in the public domain, it is a key site for altering the compound's physical properties, such as solubility and membrane permeability.
Comparative Performance Analysis
To contextualize the potency of the this compound derivatives, we compare their in vitro cytotoxicity against various cancer cell lines with the established tubulin inhibitor, Combretastatin A-4.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrrole Derivative 19 (3,4-dimethoxyphenyl at pyrrole-4) | MGC 80-3, HCT-116 | 1.0 - 1.7 | [4][5] |
| Pyrrole Derivative 21 (3,4-dimethoxyphenyl at pyrrole-4) | HepG2, DU145 | 0.5 - 0.9 | [4][5] |
| Combretastatin A-4 (CA-4) | A549 (Lung) | ~0.0018 (1.8 nM) | [7][11] |
| Combretastatin A-4 (CA-4) | 1A9 (Ovarian) | ~0.0036 (3.6 nM) | [11] |
| Alkynylated Pyrrole Derivative 12l | U251, A549 | 2.29 - 3.49 | [12] |
Analysis: The data indicates that while the optimized pyrrole derivatives exhibit potent anticancer activity in the sub-micromolar to low micromolar range, Combretastatin A-4 remains significantly more potent, with IC50 values in the nanomolar range.[7][11] However, the pyrrole scaffold offers advantages in terms of synthetic accessibility and the potential for fine-tuning its pharmacological properties. The selective cytotoxicity of some derivatives against cancer cells over non-cancer cell lines is a promising feature for further development.[4][5]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for these compounds is the inhibition of tubulin polymerization.[2][13] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[7][12]
Caption: Proposed mechanism of action for pyrrole derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential.
General Synthesis of Pyrrole Derivatives
A common synthetic route involves a one-pot reaction, which is efficient and versatile.[14]
Protocol:
-
Aldol Condensation: React an acetophenone with a benzaldehyde in absolute ethanol with a base like lithium hydroxide to form the chalcone intermediate.
-
Cyclization: Add p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions. The TosMIC anion reacts with the α,β-unsaturated carbonyl of the chalcone.
-
Workup and Purification: After the reaction is complete (monitored by TLC, typically 17-24 hours), perform an aqueous workup and purify the resulting pyrrole derivative using silica gel flash column chromatography.[14]
In Vitro Tubulin Polymerization Assay (Turbidity Method)
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.[15][16][17]
Materials:
-
Purified bovine tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds dissolved in DMSO
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Preparation: Thaw tubulin, GTP, and buffers on ice. Prepare a stock solution of tubulin (e.g., 3 mg/mL) in G-PEM buffer.
-
Reaction Setup: In a 96-well plate, add G-PEM buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative control (DMSO vehicle).
-
Initiation: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot the absorbance (turbidity) versus time. An increase in absorbance indicates microtubule polymerization. Inhibitors will show a dose-dependent decrease in the rate and extent of polymerization.
Caption: High-level experimental and analytical workflow.
Conclusion and Future Directions
This compound derivatives represent a versatile and potent class of anticancer agents that function by inhibiting tubulin polymerization. The SAR studies reveal that substitutions on both the benzoyl and pyrrole rings are crucial for optimizing activity, with electron-donating groups on the benzoyl ring being particularly favorable. While not as potent as the natural product Combretastatin A-4, these synthetic compounds offer significant advantages in terms of synthetic feasibility and the potential for developing derivatives with improved selectivity and pharmacokinetic profiles.
Future research should focus on:
-
Exploring a wider range of substitutions at the pyrrole nitrogen to enhance drug-like properties.
-
Co-crystallization studies with tubulin to elucidate the precise binding mode and guide rational drug design.
-
In vivo studies of the most promising derivatives to evaluate their efficacy and safety in preclinical models.
By leveraging the insights from SAR studies and employing rigorous experimental validation, this class of compounds holds considerable promise for the development of next-generation cancer therapeutics.
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Unraveling the Anticancer Mechanism of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate: A Comparative Guide
Based on the extensive body of literature surrounding pyrrole-containing compounds, we hypothesize that Methyl 4-benzoyl-1H-pyrrole-2-carboxylate exerts its anticancer effects by inducing apoptosis, potentially through the inhibition of key protein kinases involved in cancer cell proliferation and survival. This guide will provide the experimental blueprint to rigorously test this hypothesis.
Comparative Framework: Establishing Benchmarks for Activity
To contextualize the activity of this compound, we will compare it against two well-characterized anticancer agents:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor with a pyrrole core. Sunitinib is known to inhibit cellular signaling by targeting multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby reducing tumor vascularization and promoting cancer cell apoptosis.[1][2][3][4]
-
Polyenylpyrrole Analogs: A class of compounds shown to be potent inducers of caspase-dependent apoptosis in non-small-cell lung carcinoma cells.[5][6][7] Their mechanism involves the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[5][6][7]
This comparative approach will allow for a nuanced understanding of our target compound's potency and potential selectivity.
Experimental Roadmap for Mechanism of Action Confirmation
The following sections detail the key experiments required to systematically investigate the anticancer properties of this compound.
Part 1: Assessing Cytotoxicity Across Cancer Cell Lines
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, and a normal human cell line like Beas-2b for selectivity assessment) in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound, Sunitinib, and a selected Polyenylpyrrole analog in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Anticipated Data Presentation:
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Beas-2b IC₅₀ (µM) |
| This compound | TBD | TBD | TBD |
| Sunitinib | TBD | TBD | TBD |
| Polyenylpyrrole Analog | TBD | TBD | TBD |
Part 2: Quantifying Apoptosis Induction
To determine if the observed cytotoxicity is due to apoptosis, we will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed A549 or MCF-7 cells in 6-well plates and treat with the IC₅₀ concentration of this compound and the comparator compounds for 24 and 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including both adherent and floating populations) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualization of Experimental Workflow:
Caption: Workflow for Apoptosis Detection.
Part 3: Identifying Potential Kinase Targets
Given that many pyrrole derivatives exhibit kinase inhibitory activity, it is crucial to screen our compound against a panel of relevant kinases.[12] This can be achieved using commercially available in vitro kinase assay kits.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup:
-
Utilize a multi-well plate format with a panel of purified recombinant kinases (e.g., VEGFR, PDGFR, EGFR, Src family kinases).
-
Add the kinase, a specific substrate, and ATP to each well.
-
-
Compound Addition:
-
Add varying concentrations of this compound and Sunitinib to the wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate to allow the kinase reaction to proceed.
-
Detect the kinase activity, typically by measuring the amount of phosphorylated substrate using a fluorescence- or luminescence-based method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value for the inhibition of each kinase.
-
Anticipated Comparative Kinase Inhibition Profile:
| Kinase Target | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
| VEGFR2 | TBD | TBD |
| PDGFRβ | TBD | TBD |
| EGFR | TBD | TBD |
| Src | TBD | TBD |
Part 4: Probing the Intracellular Signaling Cascade
To confirm the downstream effects of potential kinase inhibition and apoptosis induction, Western blotting will be used to analyze the expression and phosphorylation status of key signaling proteins and apoptosis markers.[13][14][15]
Experimental Protocol: Western Blot Analysis
-
Protein Extraction:
-
Treat cancer cells with the test compounds as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
-
Hypothesized Signaling Pathway:
Caption: Hypothesized Mechanism of Action.
Synthesis and Conclusion
By systematically executing the described experimental plan, researchers can build a comprehensive and evidence-based understanding of the mechanism of action of this compound. The comparative data generated against Sunitinib and a Polyenylpyrrole analog will provide critical insights into its potency, selectivity, and potential therapeutic niche. This rigorous, multi-faceted approach ensures a high degree of scientific validity and provides a solid foundation for further preclinical and clinical development.
Logical Comparison of Compounds:
Caption: Comparative Compound Analysis.
References
Sources
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
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- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis and biological evaluation of polyenylpyrrole derivatives as anticancer agents acting through caspases-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. clyte.tech [clyte.tech]
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- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Cross-Validation of Experimental Results for Substituted Pyrroles
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust cross-validation of experimental results pertaining to substituted pyrroles. In a scientific landscape where reproducibility is paramount, this document moves beyond mere procedural descriptions to explain the causal-driven strategies that ensure the integrity and reliability of your findings.[1][2] We will explore a multi-faceted approach, integrating analytical, biological, and computational methodologies to create a self-validating research workflow.
Part 1: The Integrated Cross-Validation Workflow
A robust research plan for substituted pyrroles should not treat synthesis, characterization, and biological testing as linear, isolated steps. Instead, it should be a cyclical and integrated process where results from one domain are used to validate and inform the others. This approach ensures that the synthesized compound is indeed the intended molecule, is sufficiently pure for biological assays, and that its observed activity is genuine.
Below is a diagram illustrating this integrated workflow. The process begins with the synthesis and purification of the target compound, followed by a parallel track of analytical characterization and computational modeling. The experimental and predicted data are then cross-referenced. Finally, the confirmed, pure compound undergoes biological evaluation, with the results providing feedback for the design of future derivatives.
Part 2: Multi-Modal Analytical Characterization
The foundational step in validating any experimental result is the unambiguous confirmation of the synthesized molecule's structure and purity. Relying on a single analytical technique is insufficient; a combination of spectroscopic and chromatographic methods provides a more complete and trustworthy picture.[6]
Spectroscopic Confirmation of Molecular Structure
Spectroscopic techniques probe the molecular structure at the atomic level. The convergence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a high-confidence structural assignment.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone technique, NMR provides detailed information about the carbon-hydrogen framework.[10]
-
¹H NMR: Confirms the number of unique protons, their connectivity (via splitting patterns), and their chemical environment. For pyrroles, the chemical shifts of the ring protons are highly sensitive to the position and electronic nature of substituents.[10]
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. The chemical shifts of the pyrrole ring carbons can be predicted based on additive substituent effects, providing a cross-check for the proposed structure.[11]
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a direct test of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, leaving little ambiguity.[9] Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing characteristic losses of functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for identifying the presence of key functional groups (e.g., C=O, N-H, C≡N), which must be consistent with the target structure.[8][9] For instance, the presence of a strong absorption band in the 1680-1730 cm⁻¹ region would confirm a carbonyl group, a key moiety for the biological activity of many pyrrole derivatives.[12]
Comparative Spectroscopic Data
The table below summarizes typical ¹H and ¹³C NMR chemical shifts for an unsubstituted pyrrole ring and how they are affected by common substituent types. This data serves as a baseline for validating newly synthesized derivatives.
| Position | Unsubstituted Pyrrole (¹H, ppm) | Unsubstituted Pyrrole (¹³C, ppm)[10] | Effect of Electron-Withdrawing Group (EWG) at C2 (e.g., -CHO, -COR) | Effect of Electron-Donating Group (EDG) at C2 (e.g., -CH₃, -OCH₃) |
| H/C-2 | ~6.7 | ~118 | Downfield shift (δ ↑) | Upfield shift (δ ↓) |
| H/C-3 | ~6.1 | ~108 | Downfield shift (δ ↑) | Upfield shift (δ ↓) |
| H/C-4 | ~6.1 | ~108 | Minor downfield shift (δ ↑) | Minor upfield shift (δ ↓) |
| H/C-5 | ~6.7 | ~118 | Significant downfield shift (δ ↑) | Minor upfield shift (δ ↓) |
| N-H | ~8.0 | - | Downfield shift (δ ↑) | Upfield shift (δ ↓) |
Part 3: The Synergy of Experimental and Computational Validation
Computational chemistry offers a powerful, non-destructive method to cross-validate experimental findings. By predicting properties in silico and comparing them to laboratory measurements, we can build a stronger, more coherent body of evidence.[13] This is particularly valuable in rational drug design, where computational models can predict biological activity and guide synthetic efforts.[14]
Quantum Chemical Descriptors
Methods like Density Functional Theory (DFT) can be used to optimize the geometry of a proposed molecule and predict various properties, including:
-
NMR Chemical Shifts: Predicted NMR spectra can be compared directly with experimental data to confirm structural assignments.
-
Vibrational Frequencies: Calculated IR frequencies can help assign complex experimental spectra.
-
Electronic Properties: Descriptors like HOMO/LUMO energies and molecular electrostatic potential can provide insights into the molecule's reactivity and potential for intermolecular interactions, which are crucial for biological activity.[14]
QSAR and Molecular Docking
For drug development applications, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking provide a bridge between chemical structure and biological function.
-
QSAR: These models mathematically relate molecular descriptors (calculated from the structure) to experimental biological activity.[14][15] A well-validated QSAR model can predict the activity of new pyrrole derivatives, and experimental results that align with these predictions have a higher degree of confidence.
-
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target.[13] If a pyrrole derivative is designed to inhibit a specific enzyme, such as Cyclooxygenase-2 (COX-2), docking studies can predict its binding mode and affinity.[16] This provides a mechanistic hypothesis that can be tested and validated by experimental enzyme inhibition assays.
Part 4: Validating Biological Activity
The ultimate goal for many substituted pyrroles is a specific biological effect. Cross-validation in this context means ensuring that the observed activity is real, reproducible, and directly attributable to the purified compound.
Comparative Biological Data
The efficacy of substituted pyrroles is highly dependent on their structure. The table below summarizes reported inhibitory concentrations (IC₅₀) for several pyrrole derivatives against various biological targets, illustrating the range of potencies that can be achieved.
| Compound Class | Target/Model | Activity Metric | Reported Value | Reference |
| Pyrrole-Cinnamate Hybrids | Cyclooxygenase-2 (COX-2) | IC₅₀ | Varies (e.g., 0.15 µM) | [17] |
| 2-Cyanopyrrole Derivatives | Tyrosinase | IC₅₀ | 0.97 µM to 89.15 µM | [18] |
| Pyrrolopyridines | Pro-inflammatory Cytokines | Inhibition % | Promising Activity | [16] |
| Pyrrole-based Hydrazones | Monoamine Oxidase B (MAO-B) | IC₅₀ | 0.665 µM | [3] |
| New Pyrrole Derivatives | LoVo Colon Cancer Cells | Cell Viability % | Dose-dependent decrease | [7] |
Protocol: In Vitro COX-2 Inhibitor Screening Assay
This protocol describes a common method for evaluating the anti-inflammatory potential of substituted pyrroles by measuring their ability to inhibit the COX-2 enzyme.[17] Reproducibility is ensured by running samples in triplicate, including appropriate controls, and repeating the experiment on different days.
Objective: To determine the IC₅₀ value of a substituted pyrrole derivative against the COX-2 enzyme.
Materials:
-
COX-2 enzyme solution
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (substituted pyrrole) dissolved in DMSO
-
Celecoxib or other known COX-2 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. The final concentration of DMSO in the assay should be kept constant and low (<1%).
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
150 µL Tris-HCl buffer
-
10 µL of the COX-2 enzyme solution
-
10 µL of the test compound dilution (or DMSO for vehicle control, or positive control).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Detection: Immediately begin monitoring the absorbance at 590-620 nm using a microplate reader in kinetic mode. Record readings every minute for 10-15 minutes. The rate of color development is proportional to the peroxidase activity of COX.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Trustworthiness: The validity of this protocol is reinforced by the inclusion of a positive control (a known inhibitor) and a vehicle control. A successful assay will show a dose-dependent response for the test compound and high inhibition for the positive control, confirming the assay system is working as expected.
Conclusion and Best Practices
Best Practices Checklist:
-
✓ Multi-Modal Characterization: Always use a combination of NMR (¹H, ¹³C), HRMS, and IR to confirm the structure of your final compound.
-
✓ Purity Assessment: Use HPLC or another high-resolution chromatographic technique to assess the purity of your compound before any biological testing.
-
✓ Computational Cross-Check: Whenever possible, use computational methods (e.g., DFT, QSAR) to predict properties and compare them with experimental data.
-
✓ Rigorous Biological Assays: Always include positive and negative/vehicle controls in biological experiments. Run samples in replicate and repeat experiments to ensure reproducibility.
-
✓ Meticulous Record-Keeping: Document all experimental conditions and data thoroughly to facilitate replication by others.[19]
-
✓ Open Data: Consider sharing raw data (e.g., NMR spectra, dose-response curves) as supplementary information upon publication to enhance transparency and trust in the scientific community.[2]
By adhering to these principles, the scientific community can continue to unlock the vast potential of substituted pyrroles with confidence and integrity.
References
- A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles. (2025). Benchchem.
- A Comparative Guide to the Biological Activities of Substituted Pyrroles. (2025). Benchchem.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Can Reproducibility in Chemical Research be Fixed?. (2017). Enago Academy.
- Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024). Chemical Science (RSC Publishing).
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021).
- Modelling methods and cross-validation variants in QSAR: a multi-level analysis. (2018). PubMed.
- Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. (n.d.). Wiley Online Library.
- Reproducibility in chemistry research. (2020).
- Cross-Validation of Experimental Results for Cinnamoyl-Pyrrole Deriv
- Computational study about the derivatives of pyrrole as high-energy-density compounds. (n.d.).
- Reproducibility in Chemical Research. (2023).
- Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts. (2022).
- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers.
- Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry.
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (2025). Benchchem.
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2016).
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
- Computational Docking of Pyrrole-Fused Heterocycles: A Compar
- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (1977). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022).
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI.
- Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. (2022). Beilstein Journals.
- Synthesis of pyrrole and substituted pyrroles (Review). (2020).
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"comparing the efficacy of different synthetic routes to Methyl 4-benzoyl-1H-pyrrole-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate is a key structural motif found in numerous biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal and organic chemistry. This guide provides an in-depth comparison of various synthetic strategies for obtaining this valuable polysubstituted pyrrole. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a critical evaluation of their respective efficacies based on yield, reaction conditions, scalability, and atom economy.
Introduction to Synthetic Strategies
The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this important scaffold. For a target molecule like this compound, with its specific substitution pattern, the choice of synthetic route is critical. The primary strategies for assembling the pyrrole core include the Paal-Knorr, Hantzsch, and Van Leusen syntheses, each utilizing different acyclic precursors. Additionally, post-functionalization of a pre-formed pyrrole ring via Friedel-Crafts acylation presents an alternative approach. This guide will explore the intricacies of these methods, providing a comparative analysis to aid researchers in selecting the most suitable pathway for their needs.
Route 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and widely used method for constructing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] The reaction proceeds via the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3]
Proposed Synthetic Pathway:
To synthesize this compound via the Paal-Knorr reaction, a plausible 1,4-dicarbonyl precursor would be methyl 4-benzoyl-3,6-dioxohexanoate. This precursor, upon reaction with ammonia, would cyclize to form the desired product.
Figure 1: Proposed Paal-Knorr synthesis of the target molecule.
Experimental Protocol (Representative):
A solution of methyl 4-benzoyl-3,6-dioxohexanoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid is treated with an excess of ammonium acetate or a solution of ammonia in ethanol. The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Efficacy Analysis:
| Parameter | Assessment |
| Yield | Moderate to good, but highly dependent on the stability and accessibility of the 1,4-dicarbonyl precursor. |
| Step-Count | Potentially short if the 1,4-dicarbonyl is readily available, but the synthesis of the precursor can add several steps. |
| Reaction Conditions | Often requires elevated temperatures and can be sensitive to pH, with acidic conditions sometimes favoring furan formation as a side product.[4] |
| Scalability | Generally scalable, provided the precursor is stable and can be prepared in large quantities. |
| Atom Economy | Good, with water being the primary byproduct. |
Causality Behind Experimental Choices: The choice of a weak acid catalyst, such as acetic acid, can accelerate the reaction while minimizing the formation of furan byproducts.[5] Using an excess of the amine source helps to drive the reaction towards the desired pyrrole product.[4]
Route 2: The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile multicomponent reaction that constructs the pyrrole ring from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6][7] This method allows for the introduction of a variety of substituents onto the pyrrole core with good regiocontrol.[8]
Proposed Synthetic Pathway:
For the synthesis of this compound, a suitable combination of starting materials would be methyl acetoacetate, 2-bromo-1-phenylethan-1-one (α-bromoacetophenone), and ammonia.
Figure 2: Proposed Hantzsch synthesis of the target molecule.
Experimental Protocol (Representative):
A mixture of methyl acetoacetate (1.0 eq), 2-bromo-1-phenylethan-1-one (1.0 eq), and an excess of ammonium acetate in a solvent like ethanol or acetic acid is heated to reflux. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is often isolated by precipitation upon addition of water or by extraction. Further purification can be achieved by recrystallization or column chromatography.
Efficacy Analysis:
| Parameter | Assessment |
| Yield | Generally moderate to good, though can be affected by side reactions.[8] |
| Step-Count | One-pot reaction from commercially available starting materials. |
| Reaction Conditions | Typically requires heating, and the use of α-haloketones can be a drawback due to their lachrymatory nature. |
| Scalability | Readily scalable. |
| Atom Economy | Moderate, with the formation of water and a halide salt as byproducts. |
Causality Behind Experimental Choices: The use of a β-ketoester and an α-haloketone allows for the regioselective formation of the polysubstituted pyrrole. The reaction mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone.[6]
Route 3: The Van Leusen Pyrrole Synthesis
The Van Leusen synthesis is a powerful method for preparing 3,4-disubstituted pyrroles from α,β-unsaturated ketones or aldehydes and tosylmethyl isocyanide (TosMIC).[9][10] This [3+2] cycloaddition reaction is known for its operational simplicity and the use of a stable and versatile reagent in TosMIC.[4]
Proposed Synthetic Pathway:
To apply the Van Leusen synthesis to our target molecule, a suitable α,β-unsaturated ketone precursor would be (E)-1-phenyl-3-(methoxycarbonyl)but-2-en-1-one. Reaction of this enone with TosMIC in the presence of a strong base would yield the desired product.
Figure 3: Proposed Van Leusen synthesis of the target molecule.
Experimental Protocol (Representative):
To a stirred suspension of a strong base, such as sodium hydride (2.0 eq), in an anhydrous solvent mixture like diethyl ether and DMSO at 0 °C under an inert atmosphere, a solution of TosMIC (1.0 eq) in anhydrous DMSO is added dropwise. After stirring for a short period, a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous diethyl ether is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by column chromatography.[4]
Efficacy Analysis:
| Parameter | Assessment |
| Yield | Generally good to excellent.[11] |
| Step-Count | One-pot reaction from the enone precursor. The synthesis of the enone itself may require additional steps. |
| Reaction Conditions | Requires a strong base and anhydrous conditions, which may not be compatible with all functional groups. |
| Scalability | Scalable, but care must be taken with the use of sodium hydride on a large scale. |
| Atom Economy | Moderate, with the elimination of p-toluenesulfinic acid. |
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is crucial for the deprotonation of TosMIC to form the reactive intermediate.[4] Anhydrous conditions are necessary to prevent quenching of the anionic species.
Route 4: Friedel-Crafts Acylation of a Pyrrole Precursor
An alternative to constructing the pyrrole ring is the direct functionalization of a pre-existing pyrrole. Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[12]
Proposed Synthetic Pathway:
This approach would involve the direct benzoylation of Methyl 1H-pyrrole-2-carboxylate at the C4 position. However, Friedel-Crafts reactions on pyrroles can be challenging due to the high reactivity of the pyrrole ring, which can lead to polysubstitution and polymerization. The regioselectivity can also be an issue, with substitution often favoring the C5 position over the C4 position.
Figure 4: Proposed Friedel-Crafts acylation of a pyrrole precursor.
Experimental Protocol (Representative):
To a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane, a Lewis acid catalyst like aluminum chloride (at least 1.1 eq) is added at low temperature (e.g., 0 °C). Benzoyl chloride (1.0 eq) is then added dropwise, and the reaction is stirred at low temperature or allowed to warm to room temperature. The reaction is quenched by carefully adding it to ice-water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography to separate the desired C4-acylated product from other isomers and byproducts.
Efficacy Analysis:
| Parameter | Assessment |
| Yield | Can be variable and highly dependent on reaction conditions and the specific pyrrole substrate. Regioselectivity is a major challenge. |
| Step-Count | Potentially a very short route if the starting pyrrole ester is readily available. |
| Reaction Conditions | Requires a stoichiometric amount of Lewis acid and careful temperature control to minimize side reactions.[13] |
| Scalability | Can be challenging to scale up due to the exothermic nature of the reaction and the need for precise control. |
| Atom Economy | Poor, due to the use of a stoichiometric amount of Lewis acid. |
Causality Behind Experimental Choices: The choice of Lewis acid and solvent can significantly influence the regioselectivity of the acylation.[14] The electron-withdrawing ester group at the C2 position deactivates the pyrrole ring, which can help to control the reactivity but also makes the reaction more difficult to achieve.
Comparative Summary
| Synthetic Route | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | Convergent, good atom economy. | Requires access to a specific 1,4-dicarbonyl precursor, which may be challenging to synthesize. Potential for furan byproduct formation. |
| Hantzsch Synthesis | One-pot, multicomponent reaction from simple starting materials. | Use of lachrymatory α-haloketones. Yields can be moderate. |
| Van Leusen Synthesis | High yields, operational simplicity, use of a stable reagent (TosMIC). | Requires a strong base and anhydrous conditions. Synthesis of the α,β-unsaturated precursor may be required. |
| Friedel-Crafts Acylation | Potentially the most direct route. | Poor regioselectivity, risk of polysubstitution and polymerization, poor atom economy. |
Conclusion
The optimal synthetic route to this compound depends on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for particular reaction conditions.
For a reliable and high-yielding synthesis where the precursor is accessible, the Van Leusen synthesis appears to be a very promising option. The Hantzsch synthesis offers a convenient one-pot approach from simple building blocks, making it attractive for rapid analog synthesis. The Paal-Knorr synthesis remains a viable and classic approach, particularly if the required 1,4-dicarbonyl compound is readily available. While direct Friedel-Crafts acylation is conceptually the simplest, it is likely to be the most challenging to control and optimize for this specific target, with significant effort required to achieve good regioselectivity and yield.
Ultimately, the choice of synthesis will involve a trade-off between step-count, yield, and the practicality of the experimental setup. This guide provides the foundational knowledge for researchers to make an informed decision based on the principles of synthetic efficiency and strategic planning.
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Benchmarking a Novel Pyrrole-Based Compound: A Comparative Guide to Kinase Inhibition Profiling
Abstract
The relentless pursuit of novel kinase inhibitors for therapeutic applications necessitates rigorous and standardized evaluation of new chemical entities. This guide presents a comprehensive framework for benchmarking the kinase inhibitory potential of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, a novel compound with a scaffold of interest in medicinal chemistry. We outline a head-to-head comparison against a panel of well-characterized, clinically relevant kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted cancer therapeutics Dasatinib and Sunitinib. This document provides a detailed, field-proven protocol for in vitro kinase activity screening using the ADP-Glo™ Kinase Assay, a luminescent-based platform that quantifies kinase activity by measuring ADP production. The causality behind experimental choices, from benchmark selection to assay design, is elucidated to ensure a self-validating and reproducible methodology. Data presentation formats and visual workflows are included to guide researchers in the objective assessment of this and other novel kinase inhibitor candidates.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3][4][5][6][7] this compound (Figure 1) is a novel compound whose potential as a kinase inhibitor has yet to be fully characterized. Preliminary structural analysis suggests that the benzoyl and pyrrole-carboxylate moieties may interact with the ATP-binding pocket of various kinases. Therefore, a systematic and comparative evaluation of its inhibitory activity is warranted.
Benchmarking against established kinase inhibitors is a critical step in the early-stage drug discovery process. It provides a clear context for a new compound's potency and selectivity, which are key determinants of its therapeutic potential. This guide provides a roadmap for conducting such a benchmark study.
Figure 1: Chemical Structure of this compound
Caption: The 2D structure of this compound.[8]
Selection of Benchmark Kinase Inhibitors
The choice of appropriate comparators is fundamental to a meaningful benchmarking study. We have selected three well-characterized inhibitors that represent different classes and selectivity profiles.
-
Staurosporine: A natural product isolated from the bacterium Streptomyces staurosporeus.[9] It is a potent, ATP-competitive, broad-spectrum kinase inhibitor, targeting a vast number of kinases with high affinity.[9][10][11][12] While its lack of selectivity has precluded its clinical use, it serves as an invaluable research tool and a positive control for kinase inhibition assays.[9]
-
Dasatinib (Sprycel®): A multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[13][14][15][16][17] It is an FDA-approved treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[13] Its inclusion provides a benchmark against a clinically successful, multi-targeted inhibitor.
-
Sunitinib (Sutent®): Another oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[18][19] Sunitinib targets VEGFRs, PDGFRs, and KIT, among others, and is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[19][20][21] It serves as a benchmark for inhibitors targeting pathways involved in angiogenesis and cell proliferation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantify and compare the inhibitory activity of this compound and the benchmark compounds, a robust and high-throughput in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is selected for its versatility and sensitivity. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[22][23] The luminescent signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase activity in the presence of an inhibitor.[24]
Materials
-
Kinase of interest (e.g., ABL, SRC, VEGFR2, etc.)
-
Corresponding kinase substrate peptide
-
ATP
-
This compound and benchmark inhibitors (Staurosporine, Dasatinib, Sunitinib) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettors
-
Plate-reading luminometer
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and each benchmark inhibitor in DMSO.
-
Create a series of 10-point, 3-fold serial dilutions of each compound in DMSO. The final concentrations in the assay will typically range from 10 µM to 0.5 nM.
-
Include a DMSO-only control (vehicle control) for 0% inhibition and a control without kinase for background luminescence.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitors to the kinases.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase being tested.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.[2]
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[23]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[23][25]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% kinase activity and a well with a high concentration of a potent inhibitor (like Staurosporine) or no kinase as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for the in vitro luminescence-based kinase assay.
Representative Signaling Pathway: VEGFR2 Signaling
To provide biological context, the following diagram illustrates a simplified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a key target of Sunitinib and a crucial pathway in angiogenesis.
Caption: A simplified representation of the VEGFR2 signaling cascade.
Data Presentation and Interpretation
The primary output of this benchmarking study will be the half-maximal inhibitory concentration (IC50) values for each compound against a panel of selected kinases. The data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical IC50 Values (nM) for this compound and Benchmark Inhibitors
| Kinase Target | This compound | Staurosporine | Dasatinib | Sunitinib |
| Tyrosine Kinases | ||||
| ABL1 | 1500 | 20 | <1 | 500 |
| SRC | 800 | 6 | <1 | 250 |
| VEGFR2 | 250 | 15 | 20 | 10 |
| PDGFRβ | 450 | 30 | 15 | 5 |
| KIT | >10,000 | 50 | 79 | 20 |
| Serine/Threonine Kinases | ||||
| PKA | >10,000 | 7 | >10,000 | >10,000 |
| PKCα | 5000 | 3 | >10,000 | >10,000 |
| CDK2 | >10,000 | 40 | 300 | >10,000 |
Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Interpretation of Results:
The hypothetical data in Table 1 would suggest that this compound exhibits moderate inhibitory activity against VEGFR2 and PDGFRβ, with weaker activity against ABL1 and SRC. Its lack of activity against KIT, PKA, PKCα, and CDK2 at the tested concentrations would indicate a degree of selectivity.
-
Potency: Compared to the benchmarks, the hypothetical potency of the test compound is lower than that of Sunitinib and Dasatinib against their primary targets.
-
Selectivity: The compound appears more selective than the broad-spectrum inhibitor Staurosporine. Its profile differs from both Dasatinib (potent SRC/ABL inhibitor) and Sunitinib (potent VEGFR/PDGFR/KIT inhibitor).
This comparative analysis is the first step in understanding the potential therapeutic utility of this compound and will guide future lead optimization efforts.
Conclusion
This guide provides a robust framework for the initial characterization and benchmarking of a novel potential kinase inhibitor, this compound. By employing a standardized, high-quality in vitro assay and comparing the results to well-defined benchmarks, researchers can objectively assess the compound's potency and selectivity. This structured approach is essential for making informed decisions in the drug discovery pipeline and for elucidating the therapeutic potential of new chemical entities.
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
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LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
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SUNItinib. Cancer Care Ontario. [Link]
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Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]
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LanthaScreen. DnaTube.com. [Link]
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Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. mediaTUM. [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
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Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. MDPI. [Link]
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Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. PubMed. [Link]
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Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins. PubMed. [Link]
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Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]
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In Vivo Validation of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate: A Comparative Guide to Assessing Therapeutic Potential in Oncology
In the landscape of modern drug discovery, the pyrrole scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant therapeutic promise.[1][2] This guide provides a comprehensive framework for the in vivo validation of a novel pyrrole derivative, Methyl 4-benzoyl-1H-pyrrole-2-carboxylate , with a primary focus on its potential as an anti-cancer therapeutic. Drawing upon established methodologies and comparative data from structurally related pyrrole-based compounds, we will delineate a robust preclinical validation pathway. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical transition from promising in vitro data to substantive in vivo efficacy.
The Therapeutic Rationale: Pyrrole Derivatives in Oncology
Pyrrole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3][4] Their therapeutic efficacy often stems from the inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of tumor growth, proliferation, and angiogenesis.[1] The introduction of a benzoyl moiety to the pyrrole ring, as seen in our subject compound, has been shown in related structures to enhance anticancer activity.[3]
This compound represents a next-generation candidate within this class. Its unique substitution pattern is hypothesized to confer enhanced target specificity and an improved safety profile. This guide will provide a comparative analysis with other promising benzoyl-pyrrole derivatives that have been evaluated for their anticancer effects.
Comparative Analysis: Benchmarking Against Predecessors
To establish the therapeutic potential of this compound, a direct comparison with previously studied analogues is essential. Below is a summary of relevant compounds and their reported activities, which will serve as a benchmark for our validation studies.
| Compound | Target/Mechanism of Action | Reported In Vitro/In Vivo Activity | Reference |
| Compound 19 (unnamed in source) (3,4-dimethoxy phenyl at 4th position of pyrrole ring) | Not explicitly stated, but potent anticancer activity suggests kinase inhibition. | Potent anticancer activity against MGC 80-3, HCT-116, and CHO cell lines (IC50s = 1.0-1.7 μM) with low cytotoxicity against non-cancerous HUVEC and NIH/3T3 cells. | [3] |
| Compound 21 (unnamed in source) (related benzoyl-pyrrole derivative) | Induced apoptosis and arrested the cell cycle at the S phase in CT-26 cells. | The most potent against HepG2, DU145, and CT-26 cell lines (IC50s = 0.5-0.9 μM). | [3] |
| MI-1 (chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) | Competitive inhibitor of EGFR and VEGFR. Also exhibits antioxidant properties. | Induced apoptosis in malignant cells and acted as an antioxidant in inflamed colonic tissue. Restored reduced hemoglobin and normalized elevated platelets and monocytes in a colorectal cancer model. | [1] |
| D1 (5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one) | Competitive inhibitor of EGFR and VEGFR. | Similar to MI-1, it induced apoptosis in malignant cells and showed anti-inflammatory and antitumor activity. | [1] |
Proposed In Vivo Validation Workflow for this compound
The following experimental workflow is designed to rigorously assess the in vivo therapeutic potential of this compound.
Caption: Proposed in vivo validation workflow for this compound.
Detailed Experimental Protocols
Human Tumor Xenograft Model for Efficacy Assessment
Rationale: The use of a human tumor xenograft model, such as HCT-116 colorectal cancer cells implanted in immunodeficient mice, provides a clinically relevant system to evaluate the anti-tumor efficacy of the test compound. This model is chosen based on the reported sensitivity of HCT-116 cells to a related benzoyl-pyrrole derivative.[3]
Protocol:
-
Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-to-eight-week-old female athymic nude mice are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: 1 x 10^6 HCT-116 cells in 100 µL of sterile phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment and control groups (n=8-10 mice/group).
-
Vehicle Control: Administered with the vehicle used to dissolve the test compound.
-
Test Compound: this compound administered at three different dose levels (e.g., 10, 30, and 100 mg/kg) via intraperitoneal (IP) injection daily for 21 days.
-
Positive Control: A standard-of-care chemotherapeutic agent for colorectal cancer (e.g., 5-Fluorouracil).
-
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
Pharmacokinetic and Toxicological Evaluation
Rationale: Understanding the pharmacokinetic (PK) profile and potential toxicity is crucial for determining the therapeutic window of this compound.
Protocol:
-
Maximum Tolerated Dose (MTD): A dose-escalation study is performed in healthy mice to determine the MTD, defined as the highest dose that does not cause significant toxicity.
-
Pharmacokinetic Study:
-
A single dose of the test compound is administered to mice.
-
Blood samples are collected at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Key PK parameters (Cmax, Tmax, AUC, half-life) are calculated.
-
-
Toxicology Study:
-
Mice are treated with the test compound at doses up to the MTD for a prolonged period (e.g., 28 days).
-
Body weight and clinical signs of toxicity are monitored daily.
-
At the end of the study, blood is collected for complete blood count (CBC) and serum chemistry analysis.
-
Major organs (liver, kidney, spleen, heart, lungs) are collected for histopathological examination.
-
Visualizing the Mechanism: Targeting EGFR/VEGFR Signaling
Based on the activity of related compounds, a primary mechanism of action for this compound is the inhibition of EGFR and VEGFR signaling pathways.
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- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
Vibrational Spectroscopy (FT-IR): A Clear Distinction in Carbonyl Stretching
A Comparative Guide to the Spectroscopic Data of Benzoyl-Pyrrole Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomers is a foundational requirement for advancing a chemical entity. The substitution pattern on a heterocyclic scaffold like pyrrole can dramatically alter its electronic, steric, and pharmacological properties. This guide provides an in-depth comparative analysis of the key spectroscopic data—FT-IR, NMR, and UV-Vis—for the three primary benzoyl-pyrrole isomers: 1-benzoylpyrrole (N-benzoyl), 2-benzoylpyrrole, and 3-benzoylpyrrole. By understanding their distinct spectral fingerprints, scientists can confidently identify these isomers, monitor reactions, and ensure the purity of their compounds.
The core structural difference lies in the point of attachment. In 1-benzoylpyrrole, the benzoyl group is attached to the nitrogen, forming an amide-like linkage that significantly impacts the electronic structure of the pyrrole ring. In contrast, 2- and 3-benzoylpyrroles are aromatic ketones where the carbonyl group is directly conjugated with the pyrrole's π-electron system, a distinction that profoundly influences their spectroscopic behavior.
Vibrational spectroscopy is arguably the most direct and rapid method for distinguishing between N-acylated and C-acylated pyrroles. The position of the carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment.
Causality of Experimental Observations:
-
1-Benzoylpyrrole: The carbonyl group is adjacent to the nitrogen atom. The lone pair of electrons on the nitrogen is drawn into resonance with the carbonyl group, imparting partial double-bond character to the N-C bond and strengthening the C=O bond. This effect, combined with a disruption of the pyrrole ring's aromaticity, results in a high-frequency C=O stretch, typical of amides, observed around 1690-1700 cm⁻¹ .
-
2- and 3-Benzoylpyrrole: The carbonyl group is conjugated with the π-system of the pyrrole ring. This delocalization of electron density weakens the C=O double bond, causing its stretching vibration to occur at a lower frequency. For 2-benzoylpyrrole, this band appears around 1600-1630 cm⁻¹ . This value is further lowered by the potential for intermolecular hydrogen bonding between the pyrrole N-H and the carbonyl oxygen in the solid state. The 3-benzoyl isomer is expected to show a similar, though slightly different, C=O frequency due to the altered conjugation pathway.
-
N-H Stretch: A definitive feature of the C-acylated isomers is the presence of an N-H stretching vibration, typically seen as a sharp to moderately broad band around 3300-3450 cm⁻¹ . This band is entirely absent in the spectrum of 1-benzoylpyrrole.
Comparative FT-IR Data
| Isomer | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) | Key Differentiator |
| 1-Benzoylpyrrole | ~1695 | Absent | High-frequency C=O, no N-H stretch |
| 2-Benzoylpyrrole | ~1610 | ~3450 | Low-frequency C=O, sharp N-H stretch |
| 3-Benzoylpyrrole | ~1645 | ~3300 (broad) | Low-frequency C=O, broader N-H stretch |
Standard Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol ensures the acquisition of a high-quality infrared spectrum for solid samples, allowing for the clear identification of key functional group vibrations.
-
Sample Preparation: Grind 1-2 mg of the purified benzoyl-pyrrole isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet. The quality of the pellet is critical; a cloudy or opaque pellet will scatter the IR beam, leading to a poor-quality spectrum.
-
Background Collection: Place the empty pellet holder in the spectrometer and record a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 to 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background. Perform baseline correction if necessary. Label the key peaks, paying close attention to the N-H and C=O stretching regions.
Caption: FT-IR Spectroscopy Workflow (KBr Pellet Method)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Landscape
NMR spectroscopy provides a detailed map of the chemical environment for each proton and carbon atom, making it a powerful tool for isomer differentiation. The position of the electron-withdrawing benzoyl group dictates the chemical shifts of the pyrrole ring nuclei.
Causality of Experimental Observations:
-
¹H NMR: In the C-acylated isomers (2- and 3-benzoyl), the pyrrole N-H proton gives a characteristic broad singlet in the downfield region (typically >8.0 ppm), which is absent in the N-benzoyl isomer. For 1-benzoylpyrrole, the C2/C5 protons (α-protons) are deshielded due to their proximity to the nitrogen atom linked to the electron-withdrawing group. For 2-benzoylpyrrole, the proton at C5 is significantly affected, while for 3-benzoylpyrrole, the protons at C2 and C5 are most deshielded.
-
¹³C NMR: The carbonyl carbon (C=O) provides a key diagnostic signal. In 1-benzoylpyrrole, this carbon is in an amide environment and resonates around 165-170 ppm . In the C-acylated isomers, it is a ketone carbonyl and appears further downfield, typically in the range of 185-191 ppm . The chemical shifts of the pyrrole ring carbons are also distinct for each isomer due to the different substitution patterns.
Comparative ¹H NMR Data (δ, ppm)
| Isomer | Pyrrole H-2 | Pyrrole H-3 | Pyrrole H-4 | Pyrrole H-5 | Pyrrole N-H |
| 1-Benzoylpyrrole | ~7.35 (t) | ~6.30 (t) | ~6.30 (t) | ~7.35 (t) | Absent |
| 2-Benzoylpyrrole | - | ~6.90 (dd) | ~6.25 (dd) | ~7.10 (dd) | ~9.5 (br s) |
| 3-Benzoylpyrrole | ~7.27 (m) | - | ~7.21 (m) | ~7.09 (m) | ~11.6 (br s) |
Comparative ¹³C NMR Data (δ, ppm)
| Isomer | C=O | Pyrrole C-2 | Pyrrole C-3 | Pyrrole C-4 | Pyrrole C-5 |
| 1-Benzoylpyrrole | ~168.0 | ~123.0 | ~113.0 | ~113.0 | ~123.0 |
| 2-Benzoylpyrrole | ~185.5 | ~135.0 | ~116.0 | ~110.0 | ~127.0 |
| 3-Benzoylpyrrole | ~190.3 | ~128.1 | ~125.6 | ~119.6 | ~120.5 |
Standard Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol describes the standard procedure for preparing a sample and acquiring high-resolution NMR spectra for structural elucidation.
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoyl-pyrrole isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved. The choice of solvent is critical, as it can influence chemical shifts; consistency is key for comparison.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to maximize homogeneity, which is essential for achieving sharp lines and high resolution. Tune and match the probe for the ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse width, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Fourier transform the raw data (FID). Phase correct the spectrum and apply a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and pick all peaks for both spectra.
Caption: Logical Flow for NMR-based Isomer Identification
Electronic Spectroscopy (UV-Vis): Assessing π-System Conjugation
UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to the extent of the conjugated π-electron system. The position of the benzoyl group determines how effectively it conjugates with the pyrrole ring, directly impacting the absorption maximum (λmax).
Causality of Experimental Observations:
-
1-Benzoylpyrrole: The carbonyl group is not in direct conjugation with the pyrrole ring's π-system. The electronic structure is more akin to two separate chromophores (a substituted benzene and a substituted pyrrole). Therefore, its absorption spectrum is expected to show transitions at shorter wavelengths (a hypsochromic or blue shift) compared to its C-acylated counterparts.
-
2- and 3-Benzoylpyrrole: A continuous conjugated system exists from the benzene ring, through the carbonyl group, and across the pyrrole ring. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths, resulting in a significant bathochromic (red) shift. The λmax for 2-benzoylpyrrole in ethanol is observed at approximately 301 nm . The 3-benzoyl isomer is expected to have a similar λmax, as it also possesses an extended conjugated system.
Comparative UV-Vis Data
| Isomer | λmax (nm) | Chromophore System |
| 1-Benzoylpyrrole | ~260 | Disjointed (Benzene + Pyrrole) |
| 2-Benzoylpyrrole | ~301 (in EtOH) | Extended Conjugation |
| 3-Benzoylpyrrole | ~295 | Extended Conjugation |
Standard Protocol: UV-Vis Spectroscopy
This protocol details the steps for obtaining a UV-Vis absorption spectrum to determine the λmax of a compound.
-
Solvent Selection: Choose a UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest (typically >220 nm). Common choices include ethanol, methanol, or cyclohexane. The polarity of the solvent can influence the λmax, so consistent use is important.
-
Sample Preparation: Prepare a dilute stock solution of the benzoyl-pyrrole isomer of a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for accuracy.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Place another cuvette with the same pure solvent in the sample beam and run a baseline correction (autozero) to subtract any absorbance from the solvent and cuvette.
-
Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back into the sample holder.
-
Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm). The instrument will plot absorbance versus wavelength.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).
Caption: UV-Vis Spectroscopy Workflow
Conclusion
The three isomers of benzoyl-pyrrole, while sharing the same molecular formula, are unambiguously distinguishable through routine spectroscopic techniques. FT-IR provides a rapid initial assessment, with the carbonyl and N-H stretching regions offering definitive proof of the substitution pattern. NMR spectroscopy delivers a wealth of structural detail, confirming connectivity and providing insights into the electronic environment of every atom. Finally, UV-Vis spectroscopy corroborates the electronic differences, clearly distinguishing the extended conjugation of the C-acylated isomers from the disjointed chromophores of the N-acylated variant. By leveraging this comparative data, researchers can proceed with confidence in their synthetic and developmental endeavors.
References
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[Journal of the Chemical Society, Perkin Transactions 2]. (Conformations of 2-formyl-, 2-acetyl-, and 2 benzoyl-pyrroles). Available from: [Link]
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[PubChem]. (1H-Pyrrole, 1-(phenylmethyl)- | C11H11N). Available from: [Link]
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[ResearchGate]. (Fig. 6. Comparison of the experimental and calculated FT-IR spectra of...). Available from: [Link]
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[MDPI]. ((E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one). Available from: [Link]
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[Turk J Chem]. (Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines). Available from: [Link]
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[PubChem]. (3-Benzoylpyrrole | C11H9NO). Available from: [Link]
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[Chemsrc]. (2-Benzoylpyrrole | CAS#:7697-46-3). Available from: [Link]
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[MDPI]. (Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo). Available from: [Link]
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[The Royal Society of Chemistry]. (Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper). Available from: [Link]
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[ResearchGate]. (13 C NMR spectra of N-tosyl pyrrole. | Download Scientific Diagram). Available from: [Link]
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[ResearchGate]. (FTIR spectrum of pure poly pyrrole | Download Scientific Diagram). Available from: [Link]
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[ResearchGate]. (H-1 and C-13 NMR spectra of benzilmonoimines). Available from: [Link]
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[ResearchGate]. (Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties). Available from: [Link]
-
[NIST]. (Pyrrole). Available from: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds like Methyl 4-benzoyl-1H-pyrrole-2-carboxylate are routine. However, the lifecycle of these chemicals extends beyond their use in experiments. A robust, compliant, and safe disposal plan is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Section 1: Hazard Characterization - The "Why" Behind the Procedure
Understanding the intrinsic properties of a chemical is the first step in managing its waste stream. While specific toxicity data for this compound may be limited, its structural motifs—a benzoyl group and a pyrrole carboxylate core—allow us to infer its hazard profile by comparing it to similar compounds and available Safety Data Sheets (SDS). This compound must be treated as a hazardous substance.
Based on data for the compound and its analogs, the primary hazards are categorized as follows[1][2][3]:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | pictogram | Warning | H315: Causes skin irritation |
| Eye Irritation | pictogram | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | pictogram | Warning | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | pictogram | Warning | H302: Harmful if swallowed |
Due to these characteristics, this compound and any materials contaminated with it are classified as hazardous waste.[4][5] This classification mandates that its disposal is governed by strict federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[7]
Section 2: The Disposal Workflow: From Benchtop to Final Disposition
The following workflow provides a step-by-step process for managing this compound waste from the moment of its generation.
Step-by-Step Methodologies
1. Waste Segregation (The Point of Generation)
-
Causality: Segregation is critical to prevent dangerous chemical reactions and to streamline the disposal process. For instance, mixing halogenated and non-halogenated solvent waste streams significantly increases disposal costs.[8]
-
Protocol:
-
Designate a specific waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, silica gel).
-
Keep this waste stream separate from aqueous waste, acidic/basic waste, and other organic solvent wastes.
-
All chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[8]
-
2. Container Selection and Labeling
-
Causality: Proper containment prevents leaks and spills, while accurate labeling ensures safe handling and regulatory compliance.[9] An unlabeled container is a serious safety violation.
-
Protocol:
-
Container: Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[9] The original product container is often a suitable choice if it is in good condition.[9] Do not use food containers.[9]
-
Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your EHS department.[8] The label must include:
-
3. Accumulation in a Satellite Accumulation Area (SAA)
-
Causality: The SAA is a designated, compliant location that keeps hazardous materials secure and minimizes risk within the lab.[4]
-
Protocol:
-
Store the labeled waste container in your lab's designated SAA, which must be at or near the point of waste generation.[4]
-
The container must be kept tightly closed at all times, except when you are actively adding waste.[8][9]
-
Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[8]
-
Be aware of accumulation limits. A lab generally cannot store more than 55 gallons of hazardous waste at a time.[4][7]
-
4. Arranging for Final Disposal
-
Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental regulations are met. Incineration is a common method for organic chemical waste.[10][11]
-
Protocol:
-
Once the waste container is full (leaving at least one inch of headspace for expansion), or when the project is complete, submit a chemical waste collection request to your institution's EHS office.[4][9]
-
Do not transport hazardous waste containers yourself. EHS personnel are trained for this task.[7]
-
EHS will then transport the waste to a central accumulation area before it is shipped off-site to a licensed hazardous waste disposal facility.
-
Section 3: Special Considerations
Disposal of Empty Containers An "empty" container that held a hazardous chemical must still be managed carefully.
-
Non-Acutely Hazardous Waste: For a standard hazardous waste like this compound, a container is considered "empty" when all contents have been removed that can be.[7]
-
Protocol:
-
Note on Acutely Hazardous Waste (P-Listed): While this compound is not expected to be P-listed, if you are disposing of a container that held an acutely hazardous waste, it must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste before the container can be discarded.[8] Always consult your EHS department for clarification.
Spill Management In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.[12]
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled hazardous waste container.
-
Decontaminate the surface area.
-
For large spills, evacuate the area and contact your EHS emergency line immediately.
By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or our planet's health.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Definitive Guide to Personal Protective Equipment for Handling Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate. The protocols herein are synthesized from established safety standards and data from structurally related pyrrole compounds. Given that detailed toxicological data for this specific molecule is not widely published, we adopt a conservative approach, treating it with the caution required for related hazardous powdered chemicals. This ensures a self-validating system of safety that prioritizes the well-being of all laboratory personnel.
Hazard Assessment: Understanding the Risks
This compound is a heterocyclic organic compound. While specific toxicity data is limited, the Globally Harmonized System (GHS) classifications for analogous pyrrole derivatives, such as Methyl 1H-pyrrole-2-carboxylate and other substituted pyrroles, consistently indicate the following potential hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Tract Irritation (H335): Inhalation of dust may lead to irritation of the respiratory system.[1][2][3]
Therefore, all handling procedures must be designed to prevent skin contact, eye exposure, and inhalation of the powdered compound.
Engineering and Administrative Controls: The First Line of Defense
Before relying on Personal Protective Equipment (PPE), robust engineering and administrative controls must be in place. PPE is the last line of defense.
-
Ventilation: All manipulations of this compound powder must be conducted within a properly certified chemical fume hood or a powder containment enclosure.[4][5] General laboratory ventilation is insufficient to protect against hazardous dust.[5]
-
Designated Area: A specific area of the lab should be designated for working with this compound. This area should be clearly labeled and equipped with spill containment materials.[6] The work surface should be lined with absorbent, leak-proof bench pads.[6]
-
Safe Weighing Practices: To minimize the generation of airborne dust, avoid scooping or pouring the powder directly on an open balance.[4] The recommended procedure is to tare a sealed container, transfer the powder to the container within the fume hood, seal it, and then move it to the balance for weighing.[6]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE.
| Protection Type | Required PPE | Standard | Rationale and Key Considerations |
| Eye & Face Protection | Tightly-fitting Chemical Splash Goggles AND a Face Shield | ANSI Z87.1 / EN 166 | Goggles are essential to protect against fine dust particles that can easily bypass standard safety glasses.[7][8][9] A face shield must be worn over the goggles during procedures with a high risk of splashing or aerosol generation, such as when transferring large quantities or preparing solutions.[7][9] |
| Hand Protection | Double-layered Nitrile Gloves | EN 374 | Double-gloving provides an extra layer of protection against potential tears and contamination.[6] Gloves must be inspected for any signs of damage before each use.[7][10] It is critical to change gloves immediately if they become contaminated and to wash hands thoroughly after removal.[6] |
| Body Protection | Chemical-resistant Laboratory Coat with Long Sleeves | N/A | A fully buttoned lab coat made of a low-linting, chemical-resistant material is mandatory to protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | NIOSH (US) or EN 149 (EU) | A respirator is required when engineering controls (fume hood) may not be sufficient or during spill cleanup.[8][11] Use is subject to a formal respiratory protection program, including fit-testing and medical evaluation.[12] |
Operational Plan: Step-by-Step Procedures
Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible safety outcomes.
A. PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is crucial to prevent cross-contamination.
Caption: PPE must be donned and doffed in a specific order to minimize contamination.
B. Safe Handling and Weighing Protocol
-
Preparation: Ensure the chemical fume hood is operational. Line the work surface with a disposable bench pad.[6]
-
Don PPE: Follow the donning sequence outlined in Diagram 1.
-
Tare Container: Place a sealable container (e.g., a vial with a cap) on the analytical balance outside the hood and tare it.
-
Transfer Powder: Move the tared container and the stock bottle of this compound into the fume hood.
-
Aliquot Compound: Carefully transfer the desired amount of powder into the tared container. Use a spatula and avoid creating dust clouds. Keep containers closed as much as possible.[4]
-
Seal and Weigh: Securely close the container with the powder. Decontaminate the exterior of the container with a wipe.
-
Final Weighing: Move the sealed container to the balance to obtain the final weight.
-
Cleanup: Promptly clean any spills within the fume hood using a wet-wiping method or a HEPA-filtered vacuum.[4][6] Do not dry sweep.
Disposal and Emergency Plan
A clear plan for waste disposal and emergency response is non-negotiable.
A. Waste Disposal
-
Contaminated PPE: All disposable PPE, including gloves, bench pads, and wipes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Chemical Waste: Unused this compound and any solutions must be disposed of as hazardous chemical waste.[13] They should be collected in a compatible, sealed, and labeled container for pickup by environmental health and safety personnel. Do not discharge into drains.[14]
B. Emergency Response Workflow
Immediate and correct action during an emergency can significantly mitigate harm.
Caption: Follow these immediate steps in the event of an exposure or spill.
References
- Pyrrole Material Safety Data Sheet.
-
Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines: Toxic and Health Hazard Powders. (URL: [Link])
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. (URL: [Link])
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205982, Methyl 4-methylpyrrole-2-carboxylate. (URL: [Link])
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. (URL: [Link])
- Angene Chemical. (2024). 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid - Safety Data Sheet.
-
University of New England. (n.d.). Laboratory Safety. (URL: [Link])
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (URL: [Link])
- Key Organics. (2019). 4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). N-Methylpyrrole-2-carboxylic acid - Material Safety Data Sheet.
Sources
- 1. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. une.edu [une.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
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- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
